molecular formula C11H9NO4 B1358181 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid CAS No. 52980-06-0

4-Hydroxy-6-methoxyquinoline-2-carboxylic acid

Cat. No.: B1358181
CAS No.: 52980-06-0
M. Wt: 219.19 g/mol
InChI Key: XQWCILGCSOTHNP-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methoxyquinoline-2-carboxylic acid is a natural product found in Ephedra fasciculata, Ephedra aspera, and other organisms with data available.

Properties

IUPAC Name

6-methoxy-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-8-7(4-6)10(13)5-9(12-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWCILGCSOTHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Natural Occurrence of 4-Hydroxy-6-methoxyquinoline-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid, a naturally occurring heterocyclic compound. Delving into its biological origins, biosynthetic pathways, and methods for its isolation and characterization, this document serves as a critical resource for professionals in medicinal chemistry and natural product research. The quinoline scaffold is a privileged structure in drug discovery, and understanding the natural context of its derivatives is paramount for future innovation.

Introduction and Natural Sources

This compound is a quinoline carboxylic acid derivative with the molecular formula C₁₁H₉NO₄.[1] While many quinoline derivatives are products of synthetic chemistry, this compound has been identified in natural sources. Specifically, its presence has been reported in organisms such as the plants Ephedra pachyclada and Ephedra aspera.[1] This discovery underscores the importance of exploring the chemical diversity of the plant kingdom for novel bioactive molecules. The quinoline core is found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

The structure of this compound is characterized by a quinoline ring system substituted with a hydroxyl group at position 4, a methoxy group at position 6, and a carboxylic acid at position 2.[4] It exists in tautomeric equilibrium between the 4-hydroxy and 4-oxo forms, with the latter being designated as 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.[1][4]

Table 1: Chemical Identification of this compound

ParameterValue
Molecular FormulaC₁₁H₉NO₄
Molecular Weight219.19 g/mol [1]
IUPAC Name6-methoxy-4-oxo-1H-quinoline-2-carboxylic acid[1]
Synonyms4-HMQCA, 6-Methoxykynurenic acid
CAS Numbers52980-06-0, 91092-95-4[1][4]

Biosynthesis: The Kynurenine Pathway and Beyond

The biosynthesis of quinoline alkaloids in nature predominantly originates from the essential amino acid L-tryptophan.[5][6] The core scaffold of this compound is structurally very similar to kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), a well-known metabolite of the kynurenine pathway.[7] This pathway is responsible for the majority of tryptophan degradation in mammals and has also been identified in various other organisms, including plants.[8][9]

The putative biosynthetic pathway for this compound is therefore proposed to proceed via the kynurenine pathway, followed by a key modification step.

Proposed Biosynthetic Steps:

  • Tryptophan Oxidation: The pathway is initiated by the enzymatic cleavage of the indole ring of L-tryptophan by tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO) to form N-formylkynurenine.[8][9]

  • Deformylation: N-formylkynurenine is then deformylated to yield L-kynurenine.

  • Transamination and Cyclization: L-kynurenine undergoes transamination, catalyzed by a kynurenine aminotransferase (KAT), to form an unstable intermediate.[10] This intermediate spontaneously cyclizes to form kynurenic acid (4-hydroxyquinoline-2-carboxylic acid).[7]

  • Methoxylation: The final proposed step is the methoxylation of the kynurenic acid core at the 6-position to yield this compound. This step would likely be catalyzed by a methyltransferase enzyme, utilizing a methyl donor such as S-adenosyl methionine (SAM).

The following diagram illustrates this proposed biosynthetic route.

Biosynthesis of this compound tryptophan L-Tryptophan kynurenine L-Kynurenine tryptophan->kynurenine TDO/IDO kynurenic_acid Kynurenic Acid (4-Hydroxyquinoline-2-carboxylic acid) kynurenine->kynurenic_acid KAT / Cyclization target 4-Hydroxy-6-methoxyquinoline- 2-carboxylic acid kynurenic_acid->target Methyltransferase (+ SAM)

Caption: Proposed biosynthetic pathway from L-tryptophan.

Isolation and Purification from Natural Sources

The isolation of quinoline alkaloids from plant material relies on their basic properties.[11] The nitrogen atom in the quinoline ring can be protonated, making the molecule water-soluble as a salt, or deprotonated, rendering it soluble in organic solvents. This pH-dependent solubility is the cornerstone of the extraction process.

Experimental Protocol: General Acid-Base Extraction

This protocol provides a generalized, field-proven methodology for the extraction of quinoline alkaloids from dried plant material, such as Ephedra.

Step 1: Alkalinization and Initial Extraction

  • Rationale: To begin, the powdered, dried plant material is treated with a basic solution, typically aqueous ammonia or sodium carbonate. This deprotonates the alkaloid salts present in the plant cells, converting them into their free base form. The free bases are insoluble in water but soluble in nonpolar organic solvents.

  • Procedure:

    • Take 100 g of finely powdered, dried plant material (e.g., Ephedra aspera stems).

    • Moisten the powder with a 10% ammonia solution until it is uniformly damp. Let it stand for 1-2 hours to ensure complete conversion to the free base form.

    • Pack the material into a Soxhlet extractor.

    • Extract with a nonpolar solvent like toluene or chloroform for 6-8 hours. The solvent will selectively dissolve the alkaloid free bases along with other lipophilic compounds.[12]

Step 2: Acidic Liquid-Liquid Extraction

  • Rationale: The goal of this step is to separate the basic alkaloids from neutral and acidic impurities. By washing the organic extract with an aqueous acid, the alkaloids become protonated, forming salts that are soluble in the aqueous layer, while other non-basic compounds remain in the organic phase.

  • Procedure:

    • Collect the organic extract from the Soxhlet apparatus.

    • Transfer the extract to a separatory funnel.

    • Extract the organic phase repeatedly (3-4 times) with 5% sulfuric acid or hydrochloric acid.

    • Combine the acidic aqueous layers. The alkaloids are now in this aqueous phase as sulfate or hydrochloride salts.

Step 3: Liberation and Re-extraction of Free Base

  • Rationale: The alkaloids are recovered from the aqueous solution by making it basic again. This converts the alkaloid salts back to their free base form, which will precipitate out of the aqueous solution or can be extracted back into an organic solvent.

  • Procedure:

    • Cool the combined acidic aqueous extract in an ice bath.

    • Slowly add a concentrated ammonia solution or sodium hydroxide with stirring until the pH is approximately 9-10. A precipitate of the crude alkaloid mixture should form.

    • Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., chloroform or dichloromethane).

    • Combine the organic layers, wash with water to remove residual base, and dry over anhydrous sodium sulfate.

Step 4: Purification

  • Rationale: The crude extract contains a mixture of alkaloids and minor impurities. Further purification is necessary to isolate the target compound.

  • Procedure:

    • Evaporate the solvent from the dried organic extract under reduced pressure to yield the crude alkaloid mixture.

    • Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol) and allow it to cool slowly. The pure compound may crystallize out.[13]

    • Chromatography: For more complex mixtures, column chromatography (e.g., using silica gel or alumina) with a suitable solvent gradient is employed for separation and purification of the individual alkaloids.

The following diagram outlines the workflow for this extraction process.

Alkaloid Isolation Workflow start Powdered Plant Material alkalinize 1. Alkalinize (NH₃) Convert to Free Base start->alkalinize soxhlet 2. Organic Solvent Extraction (e.g., Toluene) alkalinize->soxhlet acid_extract 3. Acid Wash (H₂SO₄) Transfer to Aqueous Phase soxhlet->acid_extract basify 4. Basify Aqueous Layer (NaOH) Precipitate Free Base acid_extract->basify organic_extract 5. Re-extract with Organic Solvent (e.g., Chloroform) basify->organic_extract purify 6. Purify (Recrystallization/Chromatography) organic_extract->purify end Pure Compound purify->end

Caption: General workflow for acid-base alkaloid extraction.

Biological Activity and Significance

While specific bioactivity data for this compound is limited in the initial search results, the broader class of quinoline carboxylic acids exhibits significant pharmacological properties.[4] Its close structural analog, kynurenic acid, is a well-researched neuroactive compound that acts as an antagonist at excitatory amino acid receptors.[7]

Compounds with the quinoline scaffold are known to possess a wide array of biological activities, including:

  • Antimicrobial and Antifungal activity [2]

  • Anticancer properties [2][3]

  • Anti-inflammatory effects [2][14]

  • Antimalarial activity [3]

The presence of the 4-hydroxy-2-carboxylic acid moiety is crucial for some of these activities. For researchers in drug development, this compound represents an interesting natural scaffold. The methoxy group at the 6-position may modulate the electronic and lipophilic properties of the molecule compared to kynurenic acid, potentially leading to altered target affinity, selectivity, and pharmacokinetic properties. Its natural occurrence validates this substitution pattern as biologically relevant and provides a starting point for synthetic medicinal chemistry efforts.

Conclusion

This compound stands as a noteworthy example of a naturally occurring quinoline alkaloid, found in plants of the Ephedra genus. Its biosynthesis is intricately linked to the fundamental metabolic pathway of tryptophan, likely involving the formation of a kynurenic acid intermediate followed by methoxylation. The established principles of acid-base extraction provide a robust framework for its isolation from natural sources. As a member of a pharmacologically significant class of compounds, this molecule holds potential for further investigation and may serve as a valuable lead structure in the development of new therapeutic agents.

References

  • This compound | 52980-06-0 | Benchchem. (n.d.).
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
  • Role of Kynurenine and Its Derivatives in the Neuroimmune System. (n.d.). MDPI.
  • Role of Kynurenine and Its Derivatives in Liver Diseases: Recent Advances and Future Clinical Perspectives. (2025). PubMed Central.
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  • Biologically active quinoline and quinazoline alkaloids part I. (n.d.). PubMed Central.
  • Plants that have Quinoline Alkaloid and their Biological Activity. (n.d.). Longdom Publishing.
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  • Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function. (2024). biocrates life sciences gmbh.
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). ResearchGate.
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  • Kynurenic acid. (n.d.). Wikipedia.
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  • 2-HYDROXY-6-METHOXY-QUINOLINE-4-CARBOXYLIC ACID | 32431-29-1. (2023). Chemicalbook.
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  • Kynurenic Acid Synthesis from D-Kynurenine in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase. (2025). PubMed Central.
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Natural Product Reports.
  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace.
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  • Lab-4 The chemistry and isolation of Quinine from Cinchona bark. (n.d.).
  • Alkaloids Derived from Tryptophan. (n.d.).
  • The scaffold-forming steps of plant alkaloid biosynthesis. (2020). RSC Publishing.
  • Alkaloids: Isolation and purification. (n.d.). ResearchGate.
  • 4-Hydroxy-2-methylquinoline-6-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Kynurenic acid (KYNA) synthesis along the kynurenine pathway and its... (n.d.). ResearchGate.
  • Nitrogen Metabolism -- Alkaloids. (2016).
  • 8 precursors essential for biosynthesis of alkaloids. (2017). eGPAT.
  • US2558211A - Preparation of 4-hydroxyquinoline compounds. (1951). Google Patents.

Sources

The Multifaceted Biological Activities of 6-Methoxyquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of pharmacological activities.[1] Among these, 6-methoxyquinoline derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of 6-methoxyquinoline derivatives, with a particular focus on their anticancer, antimicrobial, and antimalarial properties. We will delve into the molecular mechanisms underpinning these activities, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation therapeutics.

Introduction: The Enduring Significance of the 6-Methoxyquinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, featured in a wide array of natural and synthetic bioactive molecules.[1][2] Its unique electronic and structural features allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. The introduction of a methoxy group at the 6-position of the quinoline ring has been shown to be a critical determinant of biological activity, often enhancing the potency and selectivity of the parent compound. Notably, the 8-amino-6-methoxyquinoline pharmacophore is a central element in established antimalarial drugs like primaquine and tafenoquine.[3] This guide will explore the expanding therapeutic landscape of 6-methoxyquinoline derivatives beyond their traditional use in malaria, highlighting their potential to address other significant global health challenges, including cancer and infectious diseases.

Anticancer Activity: Targeting the Machinery of Malignancy

Numerous studies have highlighted the potent anticancer activity of 6-methoxyquinoline derivatives against a range of human cancer cell lines.[4][5] These compounds exert their cytotoxic effects through multiple mechanisms of action, making them attractive candidates for the development of novel chemotherapeutics.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer efficacy of 6-methoxyquinoline derivatives stems from their ability to interfere with critical cellular processes essential for cancer cell proliferation and survival.

  • Inhibition of Tubulin Polymerization: A primary mechanism of action for several potent 6-methoxyquinoline derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6][7] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these derivatives prevent its assembly into microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[7][8] Some 6-methoxyquinoline derivatives have also been investigated as vascular disrupting agents (VDAs), which target the tumor vasculature, leading to a shutdown of blood supply and subsequent tumor necrosis.[1][9][10]

  • Induction of Oxidative Stress: Certain 6-methoxyquinoline complexes, particularly those involving copper, have been shown to induce significant oxidative stress in cancer cells.[8][11] This is achieved through the generation of reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA, proteins, and lipids.[4][8] The resulting redox imbalance can trigger a cascade of events, including DNA damage, cell cycle arrest, and ultimately, apoptosis.[8][11]

  • Inhibition of Tyrosine Kinases: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth and proliferation.[12] Some quinoline derivatives have been shown to act as EGFR inhibitors, and while specific data for 6-methoxyquinoline derivatives is emerging, this remains a promising avenue for their anticancer activity.[12][13]

Signaling Pathway: Induction of Apoptosis by 6-Methoxyquinoline Derivatives

derivative 6-Methoxyquinoline Derivative tubulin Tubulin Polymerization Inhibition derivative->tubulin ros Increased ROS Production derivative->ros mt_disruption Microtubule Disruption tubulin->mt_disruption dna_damage DNA Damage ros->dna_damage g2m_arrest G2/M Arrest dna_damage->g2m_arrest mt_disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Mechanisms of anticancer action of 6-methoxyquinoline derivatives.

Quantitative Data: Cytotoxic Potency

The cytotoxic activity of 6-methoxyquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
6-Methoxyquinoline-metal complexesA549 (Lung Carcinoma)57.9 (Cu complex)[5][11]
9-Methoxycanthin-6-oneA2780 (Ovarian)4.04[14]
SKOV-3 (Ovarian)5.80[14]
MCF-7 (Breast)15.09[14]
HT-29 (Colorectal)3.79[14]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[15][16]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • 6-Methoxyquinoline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-methoxyquinoline derivative in complete culture medium and add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[16]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for 2-4 hours to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Experimental Workflow: MTT Assay

start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Compound Dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50

Caption: Step-by-step workflow of the MTT assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

6-Methoxyquinoline derivatives have demonstrated promising activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[14][17][18]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial effects of 6-methoxyquinoline derivatives are often attributed to their ability to inhibit essential microbial enzymes.

  • Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolone antibiotics, a well-established class of antibacterial agents, exert their effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[19] Novel 3-fluoro-6-methoxyquinoline derivatives have been identified as potent inhibitors of these enzymes, demonstrating excellent in vitro activity against bacteria such as Staphylococcus aureus.[19]

Quantitative Data: Antimicrobial Potency

The antimicrobial efficacy of these compounds is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Derivative ClassMicroorganismMIC (µg/mL)Reference
6-Methoxyquinoline-3-carbonitrileStreptococcus pneumoniaeModerate activity[17][18]
Bacillus subtilisModerate activity[17][18]
Pseudomonas aeruginosaModerate activity[17][18]
Escherichia coliModerate activity[17][18]
3-Fluoro-6-methoxyquinolineStaphylococcus aureus0.125 (MIC₉₀)[19]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[8]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • 6-Methoxyquinoline derivative stock solution (in a suitable solvent)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare Dilutions: Prepare serial two-fold dilutions of the 6-methoxyquinoline derivative in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antimalarial Activity: A Legacy and a Future

The 6-methoxyquinoline scaffold is historically significant in the fight against malaria, forming the core of quinine and its synthetic analogs.[2][3] Research continues to explore novel derivatives with improved efficacy against drug-resistant strains of Plasmodium falciparum.

Mechanism of Action: Targeting the Malaria Parasite

The antimalarial action of many quinoline derivatives is linked to their interference with the parasite's detoxification of heme, a byproduct of hemoglobin digestion. However, the precise mechanism of action for 8-amino-6-methoxyquinolines like primaquine is thought to involve metabolic activation to reactive intermediates that generate ROS, leading to parasite killing.[3]

Structure-Activity Relationship (SAR)

The antimalarial activity of 6-methoxyquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring and the side chain. For 8-amino-6-methoxyquinolines, the structure of the diamine side chain at the 8-position is crucial for activity. Hybrid molecules incorporating the 6-methoxyquinoline scaffold with other pharmacophores, such as tetrazoles, have shown promising antiplasmodial activity.[3]

Quantitative Data: Antiplasmodial Potency

The in vitro antiplasmodial activity is determined by the IC₅₀ value against P. falciparum strains.

Derivative ClassP. falciparum StrainIC₅₀ (µM)Reference
8-Amino-6-methoxyquinoline-tetrazole hybridsNF54 (chloroquine-sensitive)Submicromolar range for active compounds[3]
Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasitic DNA.

Materials:

  • P. falciparum culture (e.g., NF54 strain)

  • Human red blood cells (O+)

  • Complete parasite culture medium (e.g., RPMI 1640 with supplements)

  • 96-well microtiter plates

  • 6-Methoxyquinoline derivative stock solution

  • SYBR Green I dye

  • Lysis buffer

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells.

  • Assay Setup: In a 96-well plate, add serial dilutions of the 6-methoxyquinoline derivative.

  • Infection: Add parasitized red blood cells (at the ring stage) to each well to achieve a final parasitemia of ~0.5% and a hematocrit of 2.5%.

  • Incubation: Incubate the plate for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: Lyse the red blood cells and stain the parasitic DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

6-Methoxyquinoline derivatives represent a versatile and highly promising class of bioactive compounds with significant potential in the development of new anticancer, antimicrobial, and antimalarial agents. Their diverse mechanisms of action offer multiple avenues for therapeutic intervention and the potential to overcome existing drug resistance. The structure-activity relationships explored to date provide a solid foundation for the rational design of more potent and selective derivatives. The experimental protocols detailed in this guide offer a practical framework for the in vitro evaluation of these compounds. Future research should focus on further elucidating the molecular targets of these derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of the 6-methoxyquinoline scaffold holds great promise for addressing some of the most pressing challenges in global health.

References

  • Schröter, C., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5543. [Link]

  • BenchChem. (2025). A Comparative Analysis of the Anticancer Efficacy of 6-Methoxyquinolin-2(1H)-one and Doxorubicin. BenchChem Technical Guides.
  • Nurul Iman, S., et al. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Molecules, 27(2), 539. [Link]

  • Shi, L., et al. (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5849-5858. [Link]

  • Verma, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. [Link]

  • Di Virgilio, A. L., et al. (2019). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. JBIC Journal of Biological Inorganic Chemistry, 24(3), 381-393. [Link]

  • Di Virgilio, A. L., et al. (2019). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. PubMed. [Link]

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4-Hydroxy-6-methoxyquinoline-2-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 52980-06-0, 91092-95-4). As a heterocyclic compound of interest in medicinal chemistry and materials science, a thorough understanding of its physicochemical profile is paramount for its application in research and development.[1] This document consolidates available data on its identity, structure, core physical properties, spectroscopic profile, and stability. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of key parameters, designed to ensure data integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reliable reference for this compound.

Chemical Identity and Molecular Structure

This compound is a quinoline derivative characterized by the presence of hydroxyl, methoxy, and carboxylic acid functional groups.[2] A critical feature of this molecule is its existence in a tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form. The IUPAC nomenclature often favors the more stable keto form, naming it 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.[2][3] This tautomerism influences the compound's reactivity, hydrogen bonding capabilities, and spectroscopic characteristics.

Table 1: Chemical Identification Parameters

Identifier Value Source(s)
IUPAC Name 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid [3]
Common Name This compound [2]
CAS Registry Numbers 52980-06-0, 91092-95-4 [2][3]
Molecular Formula C₁₁H₉NO₄ [2][3]
Molecular Weight 219.19 g/mol [2][3]
Canonical SMILES COC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O [2][3]

| InChIKey | XQWCILGCSOTHNP-UHFFFAOYSA-N |[2][3] |

Caption: Keto-enol tautomerism of the title compound.

Core Physicochemical Properties

The physical properties of a compound are foundational to its handling, formulation, and mechanism of action. The data presented below are derived from computational predictions and available literature.

Table 2: Summary of Physical Properties

Property Value / Description Source(s)
Appearance White to orange to green powder/crystalline solid. [4]
Melting Point A related compound, 4-hydroxy-6-methoxyquinoline, melts at approximately 239°C.[5] The title compound's melting point is not explicitly stated in the provided results, but a similar structure, 6-Methoxyquinoline-4-carboxylic acid, decomposes at 280°C.[1][4] [1][4][5]
Solubility Predicted aqueous solubility is approximately 0.2 mg/mL.[2] It is slightly soluble in water, cold ethanol, and ether.[4] [2][4]
logP (Octanol/Water) Predicted value is ~1.3 - 1.8. [2][3]

| pKa | A specific experimental value is not available in the searched literature. A related compound, 6-Methoxyquinoline-4-carboxylic acid, has a pKa of 5.53 at 25°C. The presence of both a carboxylic acid and a phenolic hydroxyl group suggests at least two dissociation constants. | |

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and purity assessment.

  • Infrared (IR) Spectroscopy : As a carboxylic acid, the compound is expected to show a very broad O-H stretching band from approximately 2500-3300 cm⁻¹.[6] A strong C=O stretch for the carboxylic acid should appear around 1700-1725 cm⁻¹. The C=O of the quinolone ring and aromatic C=C stretching vibrations would likely appear in the 1600-1680 cm⁻¹ region. The C-O stretching for the methoxy group and carboxylic acid will be present in the 1200-1300 cm⁻¹ range.[7] Fourier Transform Infrared Spectroscopy (FT-IR) is a powerful tool for identifying and quantifying these functional groups.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Protons on the aromatic quinoline ring would appear in the δ 7.0-8.5 ppm region. The methoxy group (-OCH₃) would present as a sharp singlet around δ 3.8-4.0 ppm. The acidic protons of the carboxylic acid and the enolic hydroxyl group are often broad and may exchange with deuterium; their chemical shifts are highly dependent on solvent and concentration, typically appearing downfield (> δ 10 ppm).

    • ¹³C NMR : The spectrum would show 11 distinct carbon signals. The carbonyl carbons of the carboxylic acid and the quinolone ring would be the most downfield, typically in the δ 160-180 ppm range. Aromatic carbons would resonate between δ 110-150 ppm, and the methoxy carbon would be found around δ 55-60 ppm.

  • Mass Spectrometry : The nominal molecular weight is 219 g/mol .[2][3] High-resolution mass spectrometry should yield a molecular ion peak corresponding to the exact mass of 219.0532 Da.[3][9]

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

  • Light Sensitivity : The compound is susceptible to degradation via photooxidation and should be stored in amber vials.[2]

  • Hydrolysis : In aqueous buffers with a pH greater than 7, the carboxylic acid group can react. For long-term storage of solutions, using lyophilized forms is recommended.[2]

  • Moisture : To prevent the formation of hydrates, storage with a desiccant such as silica gel is advised.[2]

  • Recommended Storage : Store in a cool, dark place, preferably at 2–8°C.[2][4]

Experimental Protocols for Physicochemical Characterization

To ensure the generation of high-quality, reliable data, the following self-validating protocols are provided.

Protocol for Melting Point Determination (Capillary Method)
  • Rationale : The melting point is a fundamental indicator of purity. A pure crystalline solid will have a sharp, well-defined melting range (typically 0.5-1.0°C), whereas impurities depress and broaden this range. This protocol uses the capillary method, a standard and accessible technique for accurate determination.[10]

G start Start: Dry Sample prep 1. Sample Preparation Grind sample to a fine powder. Ensure it is completely dry. start->prep load 2. Load Capillary Tap open end of capillary tube into powder. Pack 2-3 mm of sample into the sealed end. prep->load setup 3. Apparatus Setup Place capillary in melting point apparatus. Set heating rate for rapid approach (10-15°C/min). load->setup approx 4. Approximate M.P. Observe and record the approximate melting range. setup->approx cool 5. Cool & Repeat Allow apparatus to cool >20°C below approx. M.P. approx->cool precise 6. Precise Determination Use a fresh capillary. Heat to 15°C below approx. M.P. Reduce rate to 1-2°C/min. cool->precise record 7. Record Data Record T1: Temp. at which first liquid appears. Record T2: Temp. at which all solid melts. precise->record end End: Report Range (T1-T2) record->end

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation : Ensure the this compound sample is completely dry and finely powdered to allow for uniform heat distribution.[10]

  • Capillary Loading : Load a small amount of the powdered sample into a capillary tube (one end sealed) to a height of 2-3 mm.[11]

  • Apparatus Setup : Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Initial Determination (Rapid) : Heat the sample rapidly (e.g., 10-15°C per minute) to determine an approximate melting range. This saves time and prevents thermal lag from obscuring the true value in the precise measurement.

  • Precise Determination : Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Data Recording : Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.[12] For a pure compound, this range should be narrow.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)
  • Rationale : The shake-flask method is the gold standard for determining equilibrium solubility.[13] It involves agitating an excess of the solid compound in a solvent for an extended period to ensure equilibrium is reached. This is critical for understanding bioavailability and designing formulations.

G start Start: Compound & Solvent add 1. Preparation Add excess solid to a known volume of solvent (e.g., water) in a sealed vial. start->add equilibrate 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. This ensures saturation is reached. add->equilibrate separate 3. Phase Separation Allow suspension to settle. Centrifuge to pellet undissolved solid. equilibrate->separate sample 4. Sampling Carefully withdraw an aliquot of the clear supernatant. separate->sample filter 5. Filtration Filter the aliquot through a 0.22 µm syringe filter to remove fine particulates. sample->filter analyze 6. Analysis Determine the concentration of the solute in the filtrate using a validated analytical method (e.g., HPLC-UV). filter->analyze calculate 7. Calculation Calculate solubility in mg/mL or mol/L. analyze->calculate end End: Report Solubility calculate->end

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

  • Preparation : Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., purified water, buffer of specific pH). The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[13]

  • Equilibration : Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is achieved.[14]

  • Phase Separation : After equilibration, allow the suspension to stand to let solids settle. For complete separation, centrifuge the vial at a high speed (e.g., 5000 x g) to pellet the undissolved solid.[14][15]

  • Sampling and Filtration : Carefully withdraw a known volume of the clear supernatant. Immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm nylon) to remove any remaining microparticulates.[14] This step is critical to avoid overestimation of solubility.

  • Analysis : Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), calibrated with standards of known concentration.

  • Reporting : Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Protocol for pKa Determination (Potentiometric Titration)
  • Rationale : The pKa value governs the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. Potentiometric titration is a reliable and cost-effective method for determining pKa by monitoring pH changes during neutralization with an acid or base.[16]

G start Start: Calibrated pH Meter prepare 1. Sample Preparation Prepare a dilute solution of the compound (e.g., 1 mM) in water or a co-solvent system. start->prepare setup 2. Titration Setup Place solution on a magnetic stirrer. Immerse calibrated pH electrode. prepare->setup titrate 3. Titration Add standardized titrant (e.g., 0.1 M NaOH) in small, precise increments. setup->titrate record 4. Data Recording Record pH after each addition of titrant, allowing the reading to stabilize. titrate->record plot 5. Plot Data Plot pH vs. Volume of titrant added. record->plot analyze 6. Data Analysis Determine the equivalence point(s) from the inflection point of the curve (or its derivative). The pH at the half-equivalence point is the pKa. plot->analyze end End: Report pKa Value(s) analyze->end

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Methodology:

  • System Calibration : Calibrate the pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature.

  • Sample Preparation : Prepare a solution of the compound at a known concentration (e.g., 1 mM) in purified water.[17][18] If solubility is low, a co-solvent system (e.g., methanol-water) can be used, and the aqueous pKa can be determined by extrapolation.[19]

  • Titration : Place the solution in a jacketed beaker to maintain constant temperature and stir gently.[16] Immerse the calibrated pH electrode.[17][18]

  • Data Collection : Add a standardized titrant (0.1 M NaOH for an acidic compound) in small, precise increments using a burette or auto-titrator. After each addition, allow the pH reading to stabilize before recording both the added volume and the pH.[17][18]

  • Data Analysis : Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve.[20] The pKa is the pH value at the half-equivalence point. For a molecule with multiple ionizable groups, multiple equivalence points and corresponding pKa values will be observed.

Conclusion

This compound is a multifunctional heterocyclic compound with a well-defined chemical structure, though its physical properties are subject to its keto-enol tautomerism. Its moderate lipophilicity and low predicted aqueous solubility are key considerations for its application, particularly in drug development. The provided spectroscopic information and stability profile offer a baseline for quality control and handling. By employing the detailed experimental protocols outlined in this guide, researchers can confidently and accurately determine the critical physicochemical parameters of this compound, ensuring data integrity for advanced studies and applications.

References

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
  • PubChem. 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid | C11H9NO4 | CID 613010. [Link]

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  • PubChem. This compound | C11H9NO4 | CID 22017520. [Link]

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chemical structure of 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal and organic chemistry. We will delve into its core chemical structure, including its tautomeric nature, physicochemical properties, and established synthetic routes. Furthermore, this document explores the spectroscopic signatures that define its identity and provides insights into its known biological activities and mechanisms of action. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this versatile quinoline derivative.

Chemical Identity and Physicochemical Properties

This compound, also referred to as 4-HMQCA, belongs to the quinoline carboxylic acid family, a prominent class of heterocyclic aromatic compounds.[1] Its structure is characterized by a quinoline core substituted with a hydroxyl group at position 4, a methoxy group at position 6, and a carboxylic acid at position 2.[1] This unique combination of functional groups makes it a valuable intermediate for synthesizing more complex molecules and a scaffold for developing novel therapeutic agents.[1][2]

The compound's identity is rigorously defined by several international standards, ensuring precise communication and data retrieval within the scientific community.[1]

Identifier Value Source
Molecular Formula C₁₁H₉NO₄PubChem[3]
Molecular Weight 219.19 g/mol PubChem[3]
IUPAC Name 6-methoxy-4-oxo-1H-quinoline-2-carboxylic acidPubChem[3]
CAS Numbers 52980-06-0, 91092-95-4Benchchem[1]
SMILES COC1=CC2=C(C=C1)NC(=CC2=O)C(=O)OPubChem[3]
InChIKey XQWCILGCSOTHNP-UHFFFAOYSA-NPubChem[3]
Appearance SolidCymitQuimica[4]
Hydrogen Bond Donors 2PubChem[3][5]
Hydrogen Bond Acceptors 5PubChem[3][5]
XLogP3 (Computed) 1.3PubChem[3][5]

Molecular Structure and Tautomerism

A critical feature of the 4-hydroxyquinoline scaffold is its existence in a tautomeric equilibrium between the hydroxyl (enol) form and a keto (oxo) form. The systematic IUPAC name, 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, reflects the prevalence and stability of the keto tautomer.[1][3] This tautomerism is fundamental to the molecule's reactivity and its interactions with biological targets.

Caption: Keto-enol tautomerism of the compound.

Synthesis and Purification

The synthesis of 4-hydroxyquinoline derivatives has historically presented challenges, but various effective methods have been developed. A common strategy involves the cyclization of anthranilic acid precursors with appropriate aldehydes or ketones.[1]

A well-documented and efficient protocol involves the dehydrogenation of a corresponding 4-keto-1,2,3,4-tetrahydroquinoline compound using a palladium catalyst in the presence of a hydrogen acceptor.[6] This method provides high yields and a straightforward purification process.

Experimental Protocol: Dehydrogenation Synthesis

This protocol is adapted from the process described by Elderfield and Maggiolo.[6] The causality behind this workflow lies in the catalytic power of palladium to facilitate dehydrogenation, followed by a pH-driven separation where the product's amphoteric nature is exploited for purification.

Step 1: Reaction Setup

  • Combine the 4-keto-1,2,3,4-tetrahydroquinoline precursor, palladium black (catalyst), and a hydrogen acceptor (e.g., fumaric acid or nitrobenzene) in an aqueous mixture.

Step 2: Dehydrogenation

  • Heat the reaction mixture under reflux for several hours. The palladium catalyzes the removal of hydrogen from the tetrahydroquinoline ring, aromatizing it to the quinoline system.

Step 3: Catalyst Removal and Product Solubilization

  • Cool the reaction mixture to room temperature.

  • Make the mixture strongly alkaline with a sodium hydroxide solution. This deprotonates the acidic 4-hydroxyl group, forming a water-soluble sodium salt of the product.

  • Filter the solution to remove the insoluble palladium catalyst.

Step 4: Precipitation and Isolation

  • Acidify the filtrate to approximately pH 6 with acetic acid. This neutralizes the salt, causing the this compound to precipitate out of the solution due to its lower solubility in the acidic aqueous medium.[6]

Step 5: Purification

  • Filter the precipitate from the solution.

  • Wash the collected solid with cold water to remove residual salts.

  • Dry the product thoroughly. For higher purity, the compound can be recrystallized from a suitable solvent such as methanol.[6]

synthesis_workflow start 1. Combine Reactants (Tetrahydroquinoline precursor, Pd black, H-acceptor) reflux 2. Heat under Reflux (Dehydrogenation) start->reflux cool 3. Cool Mixture reflux->cool alkalize 4. Add NaOH (Solubilize Product) cool->alkalize filter1 5. Filter (Remove Pd Catalyst) alkalize->filter1 acidify 6. Add Acetic Acid (pH ~6) (Precipitate Product) filter1->acidify filter2 7. Filter & Wash (Isolate Product) acidify->filter2 dry 8. Dry Product filter2->dry recrystallize 9. Recrystallize (Optional) (High Purity Product) dry->recrystallize

Caption: General workflow for synthesis and purification.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through standard spectroscopic techniques. The molecule's distinct functional groups give rise to characteristic signals.

Technique Region / Shift Assignment and Rationale
Infrared (IR) 3300-2500 cm⁻¹ (very broad)O-H Stretch (Carboxylic Acid): This signature broad band arises from the strong hydrogen bonding between carboxylic acid dimers.[7][8]
1760-1690 cm⁻¹ (strong)C=O Stretch (Carboxylic Acid & Keto Tautomer): A strong, sharp peak characteristic of the carbonyl group. Its exact position can be influenced by conjugation and hydrogen bonding.[7][9]
1320-1210 cm⁻¹C-O Stretch (Carboxylic Acid): Associated with the carbon-oxygen single bond of the acid group.[8]
¹H NMR ~10-13 ppm (broad)-COOH Proton: The acidic proton of the carboxylic acid, typically broad and significantly downfield.
7.0-8.0 ppmAromatic Protons: Protons on the quinoline ring system.
~3.9 ppm-OCH₃ Protons: A singlet corresponding to the three protons of the methoxy group.
¹³C NMR 160-180 ppmCarbonyl/Carboxyl Carbon: Deshielded carbon of the C=O group in the carboxylic acid and the keto tautomer.[10]
110-160 ppmAromatic Carbons: Carbons within the quinoline ring system.
~55 ppm-OCH₃ Carbon: The carbon of the methoxy group.

Biological Activity and Mechanistic Insights

The quinoline scaffold is a privileged structure in medicinal chemistry, and 4-HMQCA is no exception. Its unique arrangement of functional groups allows it to interact with a variety of biological targets, making it a compound of considerable research interest.[1]

  • Enzyme Inhibition: The compound has demonstrated potent inhibitory activity against key enzymes. Notably, it has been shown to inhibit angiotensin-converting enzyme 2 (ACE2), a critical receptor for viral entry, with a reported IC₅₀ value of 0.58 μM for blocking the ACE2-receptor binding domain (RBD) interaction.[1] This suggests potential applications in antiviral research.

  • Anticancer Properties: Research indicates that 4-HMQCA may possess anticancer effects.[1] Its mechanism is thought to involve the targeting of peroxisome proliferator-activated receptors (PPARs) and the subsequent downregulation of cyclooxygenase-2 (COX-2), an enzyme often implicated in tumorigenesis.[1]

  • Chelating Activity: The proximity of the 4-hydroxyl group to the heterocyclic nitrogen atom in the quinoline ring makes the general class of hydroxyquinolines effective bidentate chelating agents for a wide range of metal ions.[11] This ability to sequester metal ions can be a crucial component of its biological mechanism, potentially disrupting metalloenzymes or other metal-dependent cellular processes.

The general mechanism of action often involves direct interaction with molecular targets such as enzymes, receptors, DNA, or proteins, thereby affecting critical cellular processes like transcription and replication.[1]

Conclusion

This compound is a structurally significant heterocyclic compound with a well-defined profile. Its synthesis is achievable through established chemical methods, and its identity is confirmed by a predictable spectroscopic fingerprint. The compound's tautomeric nature and diverse functional groups underpin its promising biological activities, including enzyme inhibition and potential anticancer effects. As a versatile chemical scaffold, it remains a valuable tool for researchers in synthetic chemistry and drug discovery, offering a foundation for the development of novel and complex derivatives with therapeutic potential.

References

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • ACS Publications. (2025). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Retrieved from: [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from: [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (12). Retrieved from: [Link]

  • YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from: [Link]

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An In-Depth Technical Guide to 4-Hydroxy-6-methoxyquinoline-2-carboxylic Acid (CAS: 91092-95-4)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

4-Hydroxy-6-methoxyquinoline-2-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline carboxylic acid family.[1] With the CAS number 91092-95-4, this molecule has garnered significant interest in medicinal chemistry as a versatile synthetic intermediate and a pharmacologically active agent.[1] Its core structure, a quinoline ring system, is a privileged scaffold found in numerous natural products and clinically approved drugs, valued for its ability to interact with a wide array of biological targets.[1] This compound is also recognized as a derivative of kynurenic acid, an endogenous metabolite of tryptophan known for its neuroprotective properties.

Systematically named 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, its nomenclature reflects the tautomeric equilibrium between the hydroxy and oxo forms, a key feature influencing its chemical reactivity and biological interactions.[1] This guide provides an in-depth exploration of its synthesis, physicochemical properties, and multifaceted biological activities, offering a technical resource for researchers and professionals in drug development.

Physicochemical and Structural Characteristics

A precise understanding of the compound's properties is fundamental for its application in research and development.

PropertyValueReference
CAS Number 91092-95-4
Molecular Formula C₁₁H₉NO₄[1]
Molecular Weight 219.19 g/mol [1]
Synonyms 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid[1]
Physical Form Solid
InChI Key XQWCILGCSOTHNP-UHFFFAOYSA-N[1]
SMILES COC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O[1]

Synthesis and Purification

The synthesis of this compound can be approached through established methods for quinoline ring formation. The Pfitzinger reaction, a classic and reliable method, provides a logical pathway. This reaction involves the condensation of an isatin derivative with a carbonyl compound in the presence of a base to yield a substituted quinoline-4-carboxylic acid.

Conceptual Synthesis Workflow via Pfitzinger Reaction

The rationale for selecting this pathway is its efficiency in constructing the core quinoline-4-carboxylic acid scaffold from readily available precursors.

G cluster_start Starting Materials cluster_reaction Reaction & Work-up A 5-Methoxyisatin R1 Step 1: Pfitzinger Reaction Condensation & Cyclization A->R1 B Pyruvic Acid B->R1 C Base (e.g., KOH) C->R1 R2 Step 2: Acidification (e.g., HCl) R1->R2 R3 Step 3: Purification Recrystallization R2->R3 P Final Product: 4-Hydroxy-6-methoxyquinoline- 2-carboxylic acid R3->P

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Synthesis Protocol (Representative)

This protocol is a representative method based on the principles of the Pfitzinger reaction.

  • Ring Opening of Isatin : In a round-bottom flask, dissolve 5-methoxyisatin in an aqueous solution of 15% potassium hydroxide. Heat the mixture to facilitate the hydrolysis and opening of the isatin ring to form a keto-acid intermediate.

  • Condensation : To the solution, add pyruvic acid. The carbonyl group of the pyruvic acid will react with the aniline derivative formed in the previous step.

  • Cyclization and Dehydration : Heat the reaction mixture under reflux. The intermediate will undergo intramolecular cyclization followed by dehydration to form the quinoline ring system. A common temperature for this step is 100°C for several hours.[2]

  • Precipitation : After cooling the reaction mixture, carefully acidify it with a strong acid, such as concentrated hydrochloric acid, to a slightly acidic pH. This will cause the desired carboxylic acid product to precipitate out of the solution.

  • Isolation and Purification : Collect the solid precipitate by vacuum filtration and wash it with cold water to remove residual salts and acid. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final, pure this compound.[3]

Multifaceted Biological Activities and Mechanisms of Action

This compound has emerged as a molecule of interest due to its diverse biological activities, positioning it as a promising candidate for further investigation in several therapeutic areas.

Antiviral Activity: Inhibition of SARS-CoV-2 Entry

A significant finding is the compound's ability to inhibit the interaction between the Angiotensin-Converting Enzyme 2 (ACE2) receptor and the Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein.[1] This interaction is the critical first step for viral entry into host cells. By blocking this binding, the compound effectively neutralizes the virus's ability to infect.

  • Quantitative Data : Studies have reported potent inhibitory activity with IC₅₀ values of 0.15 µM and 0.58 µM for the disruption of the ACE2-RBD interaction.[1]

G Compound 4-Hydroxy-6-methoxyquinoline- 2-carboxylic acid Binding Spike-ACE2 Binding Compound->Binding Inhibits ACE2 ACE2 Receptor (on Host Cell) ACE2->Binding Spike SARS-CoV-2 Spike Protein (RBD) Spike->Binding Binds to Infection Viral Entry & Infection Binding->Infection Leads to Binding->Infection

Caption: Mechanism of ACE2-Spike protein inhibition.

Anticancer Potential: Targeting PPAR and COX-2

In vitro studies have demonstrated that this compound exhibits anticancer properties.[1] The proposed mechanism involves the modulation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play roles in cell differentiation, proliferation, and inflammation.[4]

Activation of PPARs by this compound has been linked to the downregulation of cyclooxygenase-2 (COX-2) expression in cancer cells, including esophageal cancer cell lines.[1] COX-2 is an enzyme often overexpressed in tumors that contributes to inflammation and cell proliferation. By reducing COX-2 levels, the compound can induce apoptosis and inhibit the growth of cancer cells.[1]

G Compound 4-Hydroxy-6-methoxyquinoline- 2-carboxylic acid PPAR PPARs (Nuclear Receptors) Compound->PPAR Targets COX2 COX-2 Gene Expression PPAR->COX2 Downregulates Apoptosis Apoptosis PPAR->Apoptosis Induces TumorGrowth Inflammation & Tumor Growth COX2->TumorGrowth Promotes

Caption: Proposed anticancer mechanism via PPAR and COX-2.

Antimicrobial Properties

Preliminary research indicates that this compound and its derivatives possess significant, broad-spectrum antimicrobial properties.[1] They have shown inhibitory activity against various bacterial strains, suggesting their potential as a scaffold for the development of new antibiotics.[1] The exact mechanism is likely multifaceted, a common trait for quinoline-based antimicrobials, which can involve the inhibition of bacterial DNA gyrase and topoisomerase IV, disruption of cell division, and other essential cellular processes.

Experimental Protocols for In Vitro Evaluation

The following protocols are standardized methodologies for assessing the key biological activities of this compound. These protocols are designed to be self-validating by including appropriate positive and negative controls.

Protocol 1: ACE2-RBD Interaction Inhibition Assay (Fluorometric)
  • Objective : To quantify the inhibitory effect of the compound on the enzymatic activity of ACE2, which serves as a proxy for its ability to block spike protein interaction.

  • Causality : This assay measures the catalytic activity of ACE2 using a fluorogenic substrate. An inhibitor that binds to the active site or an allosteric site affecting conformation will reduce the rate of substrate cleavage, leading to a decrease in fluorescence. This provides a quantitative measure (IC₅₀) of the compound's inhibitory potency.

  • Methodology :

    • Reagent Preparation :

      • Prepare an assay buffer (e.g., PBS, pH 7.4, 0.01% Tween-20).[5]

      • Dilute recombinant human ACE2 enzyme in the assay buffer to a final concentration of approximately 0.2-0.5 ng/µL.[6]

      • Prepare a stock solution of the fluorogenic ACE2 substrate.

      • Prepare a 10-fold serial dilution of the test compound (this compound) in DMSO or the assay buffer.

    • Assay Procedure :

      • Add 5 µL of each compound dilution to the wells of a 96-well black microplate.[6] Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

      • Add 20 µL of the diluted ACE2 enzyme solution to all wells except the "no enzyme" control.[6]

      • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

      • Initiate the reaction by adding the ACE2 fluorogenic substrate to all wells.

      • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Data Acquisition and Analysis :

      • Measure the fluorescence intensity using a fluorescence microplate reader (e.g., Ex/Em = 325 nm/395 nm).[7]

      • Subtract the background fluorescence from all readings.

      • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

      • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Anticancer Cell Viability Assay (MTT Assay)
  • Objective : To determine the cytotoxic effect of the compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

  • Causality : The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A reduction in formazan indicates cytotoxicity.

  • Methodology :

    • Cell Culture :

      • Culture cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

      • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment :

      • Prepare serial dilutions of the test compound in the cell culture medium.

      • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

      • Incubate the cells for 48-72 hours.

    • MTT Addition and Incubation :

      • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Data Acquisition and Analysis :

      • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

      • Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Objective : To determine the Minimum Inhibitory Concentration (MIC) of the compound against a specific bacterial strain (e.g., Staphylococcus aureus).

  • Causality : This method establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. By exposing a standardized inoculum of bacteria to serial dilutions of the compound, we can directly observe the concentration at which bacteriostatic or bactericidal activity occurs.

  • Methodology :

    • Preparation :

      • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

      • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

      • Include a growth control (no compound) and a sterility control (no bacteria).

    • Inoculation and Incubation :

      • Inoculate each well containing the compound dilutions with the standardized bacterial suspension.

      • Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination :

      • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[8]

      • The results can be confirmed by measuring the optical density (OD) at 600 nm.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related quinoline compounds provide essential guidance for safe handling.

  • Hazard Classification : Causes skin and serious eye irritation. May cause respiratory irritation.[9]

  • Precautionary Measures :

    • Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

    • Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[9]

    • Handling : Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.

  • First Aid :

    • Skin Contact : Wash off immediately with plenty of water. If irritation persists, seek medical attention.[9]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

    • Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion and Future Directions

This compound stands out as a promising chemical entity with a compelling profile of biological activities. Its potent inhibition of the SARS-CoV-2 viral entry mechanism, coupled with its demonstrated anticancer and antimicrobial potential, underscores its value as a lead compound for drug discovery. The versatility of the quinoline scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on elucidating the precise downstream signaling events of its interaction with PPARs, expanding the scope of its antimicrobial testing against resistant strains, and conducting in vivo studies to validate its therapeutic efficacy and safety profile. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers to advance the exploration of this promising molecule.

References

  • Barrero, F. A., et al. (2006). Synergistic effect of 4-hydroxynonenal and PPAR ligands in controlling human leukemic cell growth and differentiation. The Journal of Steroid Biochemistry and Molecular Biology.
  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
  • BPS Bioscience. (n.d.). ACE2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Elderfield, R. C., & Maggiolo, A. D. (1951). Preparation of 4-hydroxyquinoline compounds. Google Patents.
  • National Center for Biotechnology Information. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. PubMed.
  • Wang, S., et al. (2020). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Omega.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]

  • Ukrorgsintez. (2018). Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides.
  • Google Patents. (n.d.). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). ACE2 enzymatic activity - SARS-CoV-2 Assays. NCBI Bookshelf.
  • MDPI. (2020). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • Royal Society of Chemistry. (2020).
  • MedCrave. (2015).
  • Elabscience. (n.d.). Angiotensin Converting Enzyme 2 (ACE2) Inhibitor Screening Kit. Retrieved from [Link]

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An In-Depth Technical Guide to 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid, a molecule of significant interest in medicinal chemistry. We will delve into its nomenclature, chemical properties, synthesis, and diverse biological activities, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Nomenclature and Chemical Identity

This compound is a heterocyclic aromatic organic compound belonging to the quinoline carboxylic acid family.[1] Due to tautomerism, it can exist in equilibrium between its hydroxy and oxo forms. Consequently, its IUPAC name is 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid .[1] For brevity and ease of reference in research contexts, it is also commonly abbreviated as 4-HMQCA .[1]

This compound is indexed under multiple CAS Registry Numbers, including 52980-06-0 and 91092-95-4 , which may denote different synthetic origins or documented preparations in chemical literature.[1][2]

Identifier Value
Molecular Formula C₁₁H₉NO₄
Molecular Weight 219.19 g/mol
IUPAC Name 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Common Abbreviation 4-HMQCA
CAS Registry Numbers 52980-06-0, 91092-95-4
InChI Key XQWCILGCSOTHNP-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O

Synthesis of this compound

The synthesis of quinoline derivatives can be achieved through various established methods. One of the foundational approaches for producing substituted quinoline-4-carboxylic acids is the Pfitzinger reaction . This reaction involves the condensation of isatin with a carbonyl compound in the presence of a base.[1] The mechanism proceeds through the hydrolysis of isatin to yield a keto-acid intermediate, which then undergoes cyclization and dehydration to form the quinoline ring structure.[1]

A more specific method for the synthesis of the parent quinoline, 4-hydroxy-6-methoxyquinoline, involves the dehydrogenation of 4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline. This reaction is typically carried out using a palladium catalyst in the presence of a hydrogen acceptor like fumaric acid or nitrobenzene.

Experimental Protocol: Synthesis of 4-hydroxy-6-methoxyquinoline

This protocol is adapted from a patented method for the synthesis of the parent quinoline scaffold.

Materials:

  • 4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline

  • Fumaric acid

  • Palladium black (10%)

  • Deionized water

  • Sodium hydroxide (NaOH) solution

  • Acetic acid

Procedure:

  • A mixture of 3 g of 4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline, 3 g of fumaric acid, and 0.3 g of palladium black in 40 cc of water is refluxed for approximately 5 hours. The disappearance of the yellow color of the reaction mixture indicates the completion of the dehydrogenation.[2]

  • The reaction mixture is then cooled to room temperature and made strongly alkaline with a sodium hydroxide solution.[2]

  • The solution is filtered to remove the palladium catalyst.[2]

  • The filtrate, containing the sodium salt of 4-hydroxy-6-methoxyquinoline, is acidified to a pH of approximately 6 with acetic acid. This results in the precipitation of 4-hydroxy-6-methoxyquinoline.[2]

  • The precipitate is collected by filtration, dried, and can be further purified by recrystallization from methanol.[2]

Chemical Reactivity

This compound is a versatile scaffold for further chemical modifications. The quinoline ring system and its functional groups are amenable to a variety of chemical transformations:

  • Oxidation: The quinoline ring can be oxidized to introduce new functional groups or to form quinoline-diones.

  • Reduction: The aromatic system can be reduced to yield hydroquinoline derivatives.

  • Substitution: The molecule can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents onto the quinoline core. This is particularly valuable in structure-activity relationship (SAR) studies for drug development.[1]

Biological Activities and Therapeutic Potential

4-HMQCA has demonstrated a range of biological activities, positioning it as a compound of interest for therapeutic development.

Antiviral Activity

Recent research has highlighted the potential of 4-HMQCA as an antiviral agent, particularly against SARS-CoV-2, the virus responsible for COVID-19. It has been shown to inhibit the interaction between the angiotensin-converting enzyme 2 (ACE2) receptor and the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein.[1] This interaction is a critical step for viral entry into host cells. The reported IC50 value for this inhibition is 0.15 µM , indicating potent antiviral potential.[1]

This is a generalized protocol for an in vitro enzyme-linked immunosorbent assay (ELISA) to screen for inhibitors of the ACE2-Spike RBD interaction.

Materials:

  • 96-well plate coated with recombinant human ACE2 protein

  • Recombinant SARS-CoV-2 Spike RBD protein tagged with a detectable marker (e.g., Fc tag)

  • This compound (test compound)

  • HRP-conjugated secondary antibody against the RBD tag

  • TMB substrate

  • Stop solution (e.g., 0.16 M sulfuric acid)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer

Procedure:

  • The test compound (4-HMQCA) is serially diluted to the desired concentrations.

  • The recombinant Spike RBD protein is added to the wells of the ACE2-coated plate, along with the various concentrations of the test compound. A control with no inhibitor is also included.

  • The plate is incubated to allow for the binding of the RBD to ACE2.

  • The plate is washed to remove any unbound RBD and test compound.

  • The HRP-conjugated secondary antibody is added to the wells and incubated.

  • After another wash step, the TMB substrate is added, and the plate is incubated in the dark to allow for color development.

  • The reaction is stopped by the addition of the stop solution.

  • The absorbance is read at 450 nm using a microplate reader. The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells.

Logical Workflow for ACE2-RBD Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_plate ACE2-Coated Plate add_reagents Add RBD and 4-HMQCA to Plate prep_plate->add_reagents prep_rbd Spike RBD Protein prep_rbd->add_reagents prep_compound Serial Dilution of 4-HMQCA prep_compound->add_reagents incubate_binding Incubate for Binding add_reagents->incubate_binding wash1 Wash Unbound Reagents incubate_binding->wash1 add_secondary Add HRP-Conjugated Secondary Antibody wash1->add_secondary incubate_secondary Incubate add_secondary->incubate_secondary wash2 Wash Unbound Antibody incubate_secondary->wash2 add_substrate Add TMB Substrate wash2->add_substrate develop_color Incubate for Color Development add_substrate->develop_color add_stop Add Stop Solution develop_color->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for an ACE2-RBD inhibition assay.

Anticancer Activity

In vitro studies have revealed that 4-HMQCA possesses anticancer properties, including the ability to induce apoptosis in cancer cells and inhibit their proliferation.[1] One of the identified mechanisms of its anticancer action is the significant reduction of cyclooxygenase-2 (COX-2) mRNA expression in esophageal cancer cell lines.[1] COX-2 is often overexpressed in various tumors and plays a role in inflammation and cell proliferation.

The inhibition of COX-2 by 4-HMQCA is believed to be a key event in its anticancer effects. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are signaling molecules involved in inflammation and cell growth. By reducing COX-2 expression, 4-HMQCA can decrease the production of prostaglandins, leading to a reduction in inflammation and cell proliferation. This can, in turn, trigger the apoptotic cascade within cancer cells.

Hypothesized Signaling Pathway for 4-HMQCA Anticancer Activity

G HMQCA 4-HMQCA COX2 COX-2 Gene Expression HMQCA->COX2 Inhibits Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Leads to Inflammation Inflammation Prostaglandins->Inflammation Promotes Proliferation Cell Proliferation Prostaglandins->Proliferation Promotes Inflammation->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of Proliferation Can Lead to

Caption: Hypothesized pathway of 4-HMQCA's anticancer action.

This protocol outlines the general steps for quantifying COX-2 mRNA levels in cancer cells treated with 4-HMQCA.

Materials:

  • Esophageal cancer cell line (e.g., KYSE-30, TE-1)

  • Cell culture medium and supplements

  • This compound

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for COX-2 and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Plate the cancer cells and allow them to adhere. Treat the cells with various concentrations of 4-HMQCA for a specified period (e.g., 24, 48 hours). Include a vehicle-treated control group.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for COX-2 and the housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in COX-2 mRNA expression in the treated cells compared to the control cells, normalized to the housekeeping gene.

Antimicrobial Activity

Preliminary studies have suggested that 4-HMQCA and its derivatives exhibit antimicrobial properties against various bacterial strains. However, specific minimum inhibitory concentration (MIC) values for the parent compound are not widely reported in publicly available literature. The antimicrobial activity of quinoline derivatives is a well-established field, and it is plausible that 4-HMQCA shares this characteristic.

This is a standard method for determining the MIC of a compound against a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • This compound

  • Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of 4-HMQCA in the broth medium across the wells of a microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions for the specific bacterial strain (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion

This compound is a multifaceted compound with a well-defined chemical identity and significant potential in various therapeutic areas. Its demonstrated antiviral and anticancer activities, coupled with the versatility of the quinoline scaffold for chemical modification, make it a compelling subject for further research and development. The experimental protocols provided in this guide offer a starting point for researchers to explore and validate the promising biological properties of this molecule. As with any scientific endeavor, it is crucial to consult peer-reviewed literature for the most up-to-date and specific methodologies.

References

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.

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The Unseen Alkaloids: A Technical Guide to the Discovery and Significance of 4-Hydroxyquinolines in Ephedra Species

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Preamble: Beyond Ephedrine - A New Chapter in Ephedra Phytochemistry

For millennia, the genus Ephedra has been a cornerstone of traditional medicine, primarily recognized for its potent phenylpropylamine alkaloids, namely ephedrine and pseudoephedrine[1]. These compounds, with their well-documented sympathomimetic effects, have long overshadowed the rich and complex phytochemical landscape of this hardy genus. However, deeper investigations into the secondary metabolism of Ephedra species have begun to unveil a fascinating and previously underappreciated class of compounds: 4-hydroxyquinoline derivatives.

This technical guide serves as a comprehensive resource on the discovery, biosynthesis, analytical methodologies, and biological significance of these intriguing alkaloids in Ephedra. Moving beyond a simple recitation of facts, this document provides a senior scientist's perspective on the causality behind experimental choices and the self-validating nature of the described protocols. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to explore this promising new frontier in natural product science.

The Dawn of a New Alkaloid Class in a Genus of Giants: A Historical Perspective

The story of 4-hydroxyquinolines in Ephedra is not one of a single, sudden breakthrough, but rather a gradual unfolding of scientific inquiry that has challenged the long-held perception of Ephedra as solely an "ephedrine plant."

Early Clues: The Presence of Kynurenic Acid and its Derivatives

The first indications of quinoline-related compounds in Ephedra came from the identification of kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) and its derivatives. While the initial discovery of kynurenic acid dates back to 1853 in dog urine, its presence in the plant kingdom, and specifically in Ephedra, is a more recent revelation. Research into the non-ephedrine constituents of various Ephedra species, particularly those from North America which are known to have low or undetectable levels of ephedrine alkaloids, led to the identification of these compounds.

Further phytochemical investigations of various Ephedra species, including Ephedra foeminea, Ephedra foliata, and Ephedra pachyclada, revealed the presence of not only kynurenic acid but also its hydroxylated and methoxylated analogs, such as 6-hydroxykynurenic acid and 6-methoxykynurenic acid [2]. These discoveries were pivotal, as they demonstrated that the biosynthetic machinery for producing quinoline-based structures was indeed active in the genus.

Expanding the Family: The Isolation of Transtorine and Ephedralone

The known diversity of 4-hydroxyquinolines in Ephedra expanded with the discovery of more complex structures. A significant milestone was the isolation of transtorine , a novel 4-quinolone alkaloid, from the aerial parts of Ephedra transitoria[2]. Spectroscopic analysis identified transtorine as 4-quinolone-2-carboxylic acid, a tautomer of kynurenic acid. This discovery was not just the addition of a new molecule to the list but also highlighted the potential for structural variations within this class.

Subsequently, another novel 4-quinolone, named ephedralone , was isolated from Ephedra alata. Ephedralone was identified as a 7-methoxylated analog of transtorine, further underscoring the biosynthetic plasticity within the genus to produce a range of substituted quinoline skeletons.

These discoveries, occurring over a period of dedicated phytochemical exploration, collectively established the 4-hydroxyquinolines as a distinct and significant class of secondary metabolites in Ephedra, opening up new avenues for chemotaxonomic studies and pharmacological investigation.

The Synthetic Blueprint: Biosynthesis of 4-Hydroxyquinolines in Ephedra

Understanding the biosynthetic origin of these compounds is crucial for their potential biotechnological production and for appreciating their ecological role. The biosynthesis of kynurenic acid, the core structure of many of these alkaloids, is intrinsically linked to the metabolism of the aromatic amino acid tryptophan .

The Tryptophan-Kynurenine Pathway: A Conserved Route

In a wide range of organisms, including plants, kynurenic acid is a downstream product of the kynurenine pathway of tryptophan degradation[3]. This pathway is a testament to the metabolic versatility of plants, where a primary metabolic route for amino acid catabolism is harnessed to produce a diverse array of secondary metabolites.

Biosynthesis Tryptophan L-Tryptophan Formylkynurenine N-Formylkynurenine Tryptophan->Formylkynurenine Tryptophan-2,3-dioxygenase (TDO) or Indoleamine-2,3-dioxygenase (IDO) Kynurenine L-Kynurenine Formylkynurenine->Kynurenine Kynurenine formamidase Kynurenic_Acid Kynurenic Acid (4-Hydroxyquinoline-2-carboxylic acid) Kynurenine->Kynurenic_Acid Kynurenine aminotransferases (KATs) (Irreversible transamination) Derivatives Hydroxylated & Methoxylated Derivatives Kynurenic_Acid->Derivatives Hydroxylation / Methylation

The key steps in this proposed pathway within Ephedra are:

  • Oxidative Cleavage of Tryptophan: The pathway is initiated by the enzymatic cleavage of the indole ring of L-tryptophan by either tryptophan-2,3-dioxygenase (TDO) or indoleamine-2,3-dioxygenase (IDO), leading to the formation of N-formylkynurenine.

  • Formation of Kynurenine: N-formylkynurenine is then hydrolyzed by kynurenine formamidase to yield L-kynurenine.

  • Irreversible Transamination to Kynurenic Acid: The crucial step is the irreversible transamination of L-kynurenine, catalyzed by kynurenine aminotransferases (KATs), which leads to the formation of the stable cyclized product, kynurenic acid.

  • Structural Diversification: Subsequent enzymatic modifications, such as hydroxylation and methylation, on the kynurenic acid scaffold are presumed to give rise to the observed derivatives like 6-hydroxykynurenic acid and 6-methoxykynurenic acid.

While this pathway is well-established in other organisms, further research, such as precursor feeding studies and the characterization of the involved enzymes in Ephedra, is necessary to definitively confirm its operation and regulation within this genus.

From Plant to Pure Compound: A Guide to Extraction, Isolation, and Characterization

The successful study of these minor alkaloids hinges on robust and efficient methodologies for their extraction from the complex plant matrix and their subsequent purification and structural elucidation.

A Self-Validating Workflow for Alkaloid Discovery

The following workflow represents a logical and field-proven approach for the discovery and characterization of 4-hydroxyquinolines from Ephedra. Each step is designed to inform the next, creating a self-validating system that ensures the integrity of the final results.

Workflow A Plant Material Collection & Preparation B Solvent Extraction A->B C Acid-Base Partitioning B->C D Preliminary Analysis (TLC, HPLC) C->D E Column Chromatography (Silica, Sephadex) D->E Informs Fractionation Strategy F Preparative HPLC E->F G Structure Elucidation (NMR, MS) F->G Pure Compound H Purity & Quantification (UPLC-MS/MS) G->H Confirmed Structure

Detailed Experimental Protocols

The following protocols are based on established methodologies for alkaloid extraction and purification, adapted for the specific context of 4-hydroxyquinolines in Ephedra.

Protocol 1: Extraction and Acid-Base Partitioning

  • Maceration: Dried and powdered aerial parts of the Ephedra species (1 kg) are macerated with 80% methanol (3 x 5 L) at room temperature for 72 hours. The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Acidification and Defatting: The crude extract is suspended in 2% aqueous sulfuric acid (1 L) and partitioned with n-hexane (3 x 1 L) to remove non-polar constituents.

  • Basification and Extraction: The acidic aqueous layer is then basified to pH 9-10 with ammonium hydroxide and extracted with chloroform (3 x 1 L). The combined chloroform extracts contain the total alkaloid fraction.

  • Causality: The acid-base partitioning is a critical step that leverages the basic nature of alkaloids. In an acidic medium, the nitrogen atom of the alkaloids is protonated, rendering them soluble in the aqueous phase and allowing for the removal of neutral and acidic compounds with an organic solvent. Subsequent basification deprotonates the alkaloids, making them soluble in a non-polar organic solvent like chloroform, thus achieving a significant purification.

Protocol 2: Chromatographic Separation and Purification

  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualized under UV light and with Dragendorff's reagent.

  • Gel Filtration: Fractions showing promising spots for quinoline alkaloids are further purified by size exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.

  • Preparative HPLC: Final purification of individual compounds is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, often a gradient of acetonitrile and water with a small amount of formic acid to improve peak shape.

  • Self-Validation: The use of multiple chromatographic techniques with different separation principles (adsorption for silica gel, size exclusion for Sephadex, and partitioning for reverse-phase HPLC) provides a robust validation of the purity of the isolated compounds.

Protocol 3: Structural Elucidation and Quantification

  • Spectroscopic Analysis: The structures of the purified compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

  • Quantitative Analysis: The concentration of the identified 4-hydroxyquinolines in the plant material is determined by a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, using pure isolated compounds as reference standards.

Biological Significance and Therapeutic Potential

The discovery of 4-hydroxyquinolines in Ephedra is not merely a phytochemical curiosity; these compounds exhibit a range of biological activities that suggest potential therapeutic applications.

CompoundReported Biological ActivityPotential Therapeutic Application
Kynurenic Acid Neuroprotective, Anti-inflammatory, AntioxidantNeurodegenerative diseases, Inflammatory disorders
Transtorine Antibacterial[2]Infectious diseases
Ephedralone Anti-inflammatoryInflammatory conditions
Neuroprotection: A New Role for Ephedra Constituents?

Kynurenic acid is a well-known antagonist of ionotropic glutamate receptors in the central nervous system, which plays a crucial role in protecting neurons from excitotoxicity. The presence of this neuroprotective compound in Ephedra species opens up exciting possibilities for investigating their potential role in the management of neurodegenerative disorders.

Antimicrobial and Anti-inflammatory Properties

The demonstrated antibacterial activity of transtorine against common pathogens suggests that these compounds may contribute to the plant's defense mechanisms and could be explored as potential leads for new antimicrobial agents[2]. Furthermore, the anti-inflammatory properties of kynurenic acid and ephedralone align with some of the traditional uses of Ephedra for inflammatory conditions, suggesting that these compounds may contribute to the overall therapeutic effects of the plant extracts.

Future Outlook: Charting the Course for a New Field of Ephedra Research

The discovery of 4-hydroxyquinolines in Ephedra has opened a new and exciting chapter in the study of this ancient medicinal plant. The field is still in its infancy, and numerous opportunities for further research exist:

  • Comprehensive Phytochemical Profiling: A systematic investigation of a wider range of Ephedra species, particularly those from diverse geographical locations, is needed to fully understand the distribution and diversity of these alkaloids.

  • Biosynthetic Pathway Elucidation: Detailed studies, including enzymatic assays and genetic analyses, are required to fully elucidate the biosynthetic pathway of these compounds in Ephedra.

  • Pharmacological Evaluation: In-depth pharmacological studies are necessary to explore the mechanisms of action and therapeutic potential of these compounds in various disease models.

  • Biotechnological Production: The elucidation of the biosynthetic pathway could pave the way for the biotechnological production of these valuable compounds using metabolic engineering approaches.

References

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  • Determination of Bioactive Compound Kynurenic Acid in Linum usitatissimum L. - MDPI.

  • Transtorine, a New Quinoline Alkaloid from Ephedra transitoria - American Chemical Society.

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  • Transtorine, a new quinoline alkaloid from Ephedra transitoria.

  • Separation and Determination of Ephedrine Alkaloids and Tetramethylpyrazine in Ephedra sinica Stapf by Gas Chromatography–Mass.

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  • Quantitative Analysis and Enantiomeric Separation of Ephedra Alkaloids in Ma Huang Related Products by HPLC-DAD and UPLC.

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  • Distribution, Synthesis, and Absorption of Kynurenic Acid in Plants - ResearchGate.

  • METHOD VALIDATION FOR DETERMINATION OF KYNURENIC ACID CONTENT IN NATURAL PRODUCTS BY RP-HPLC-UV.

  • PHYTOCHEMICAL AND BIOLOGICAL ACTIVITIES OF EPHEDRA ALATA: A REVIEW - IJSIT.

  • Exploration of chemical components and metabolite synthesis pathways in eight Ephedra species based on HS-GC-MS and UPLC-Q-TOF-MS - Frontiers.

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A Comprehensive Spectroscopic and Structural Elucidation of 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid is a heterocyclic organic compound belonging to the quinoline carboxylic acid family.[1] Its structure, featuring a fused aromatic system with hydroxyl, methoxy, and carboxylic acid functional groups, makes it a molecule of interest in medicinal chemistry and drug development. The compound exists in a tautomeric equilibrium between its 4-hydroxyquinoline and 4-oxo-1,4-dihydroquinoline forms, a factor that significantly influences its spectroscopic properties.[1] This technical guide provides an in-depth analysis of the key spectroscopic data essential for the unambiguous identification and structural characterization of this molecule, tailored for researchers, scientists, and professionals in the field of drug development. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, presenting not just the data, but the scientific rationale behind the spectral features and the experimental protocols for their acquisition.

Molecular Identity and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is the first step in any analytical endeavor.

Identifier Value Source
Molecular Formula C₁₁H₉NO₄[1][2][3]
Molecular Weight 219.19 g/mol [1][2][3]
CAS Number 52980-06-0, 91092-95-4[1][3]
IUPAC Name 6-methoxy-4-oxo-1H-quinoline-2-carboxylic acid[3]
SMILES COC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual protons and carbon atoms. For a molecule like this compound, NMR is indispensable for confirming the substitution pattern on the quinoline ring.

¹H NMR Spectroscopy: Proton Environments

Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The chemical shifts are heavily influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid and carbonyl groups, as well as the aromatic ring current. Protons on the quinoline core typically resonate in the aromatic region (7.0-8.5 ppm).[4] The carboxylic acid proton is highly deshielded and appears significantly downfield.

Predicted ¹H NMR Data (in DMSO-d₆):

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
Carboxylic Acid (-COOH)> 12.0Singlet, BroadHighly deshielded, exchangeable with D₂O.
NH/OH (Tautomer)~11.0 - 12.0Singlet, BroadPosition dependent on tautomeric form and H-bonding.
H-8~7.8 - 8.0DoubletCoupled to H-7.
H-5~7.5 - 7.7DoubletCoupled to H-7.
H-7~7.2 - 7.4Doublet of DoubletsCoupled to H-8 and H-5.
H-3~6.5 - 6.7SingletOlefinic proton on the quinolone ring.
Methoxy (-OCH₃)~3.9SingletCharacteristic shift for an aryl methoxy group.[4]

Authoritative Grounding: The application of advanced NMR techniques like COSY (Correlation Spectroscopy) would definitively establish the coupling between protons H-5, H-7, and H-8, confirming their positions on the benzenoid ring of the quinoline system.[5]

cluster_mol Structure for NMR Assignment mol H3 H-3 H5 H-5 H7 H-7 H8 H-8 OCH3 -OCH₃ COOH -COOH OH -OH

Caption: Molecular structure with key protons labeled for ¹H NMR assignment.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbons of the quinolone and carboxylic acid are the most deshielded, appearing furthest downfield.

Predicted ¹³C NMR Data (in DMSO-d₆):

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C-4 (C=O Tautomer)~175 - 180Quinolone carbonyl carbon.
C-2~165 - 170Carboxylic acid carbonyl carbon.
C-6 (C-O)~155 - 160Aromatic carbon attached to the methoxy group.
C-8a~140 - 145Bridgehead aromatic carbon.
C-4a~138 - 142Bridgehead aromatic carbon.
C-5~125 - 130Aromatic CH.
C-8~120 - 125Aromatic CH.
C-7~118 - 122Aromatic CH.
C-3~110 - 115Olefinic CH.
C-4 (C-OH Tautomer)~100 - 105Aromatic carbon attached to the hydroxyl group.
Methoxy (-OCH₃)~55 - 60Methoxy carbon.

Authoritative Grounding: The chemical shifts for aromatic and carbonyl carbons fall within well-established ranges.[6] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the compound and allows for the observation of exchangeable protons (e.g., -COOH, -OH).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A longer relaxation delay (5 seconds) and a larger number of scans (>1024) are typically required due to the lower natural abundance of ¹³C and longer relaxation times.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight and crucial structural information from the fragmentation pattern of the molecule. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield a strong signal for the molecular ion.

Predicted Mass Spectrometry Data (ESI-Negative Mode):

  • Molecular Ion: A prominent peak at m/z 218.04 [M-H]⁻, corresponding to the deprotonated molecule. The calculated exact mass is 219.0532, and high-resolution mass spectrometry (HRMS) should confirm this value.[3]

  • Key Fragments: The fragmentation of carboxylic acids in MS is well-documented.[7] A primary fragmentation pathway involves the loss of the carboxyl group.

    • m/z 174.05 [M-H-CO₂]⁻: Loss of carbon dioxide (44 Da) from the deprotonated molecular ion.

Authoritative Grounding: The fragmentation of quinoline derivatives often involves the loss of small molecules like HCN from the heterocyclic ring, although the loss of the carboxylic acid group is typically the most dominant initial fragmentation for this class of compounds.[8]

parent [M-H]⁻ m/z = 218.04 frag1 [M-H-CO₂]⁻ m/z = 174.05 parent->frag1 - CO₂

Caption: Predicted primary fragmentation pathway in ESI-negative mass spectrometry.

Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of ammonium hydroxide to facilitate deprotonation for negative ion mode.

  • Instrumentation: Use a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in negative ion mode over a mass range of m/z 50-500.

  • MS/MS Analysis: To confirm fragmentation, perform a product ion scan on the parent ion (m/z 218) to observe the daughter fragments.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds, with each functional group having characteristic absorption frequencies.

Predicted IR Absorption Bands:

Frequency Range (cm⁻¹) Vibration Type Functional Group
3300 - 2500 (very broad)O-H StretchCarboxylic Acid O-H
~3100O-H StretchPhenolic O-H
~3050C-H StretchAromatic C-H
~2950C-H StretchMethoxy (-CH₃)
1720 - 1680C=O StretchCarboxylic Acid C=O
1660 - 1640C=O StretchQuinolone C=O
1620 - 1580C=C & C=N StretchQuinoline Ring
1320 - 1210C-O StretchCarboxylic Acid & Methoxy
~850C-H BendOut-of-plane bending for substituted benzene

Authoritative Grounding: The very broad O-H stretch centered around 3000 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid dimer.[9][10] The presence of two distinct carbonyl peaks (one for the acid, one for the quinolone tautomer) would be strong evidence for the keto-enol tautomerism. The characteristic stretches of the quinoline ring are also well-documented.[11]

Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the spectrum over the range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

UV-Visible Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The extensive conjugation of the quinoline ring system is expected to result in strong absorption in the UV region.

Predicted UV-Vis Data (in Methanol):

  • λ_max ~240-260 nm: Attributed to π → π* transitions within the benzenoid part of the quinoline ring.

  • λ_max ~320-350 nm: A lower energy π → π* transition involving the entire conjugated quinolone system.

Authoritative Grounding: The absorption bands of quinoline derivatives are known to be sensitive to substitution and solvent polarity.[12] The presence of auxochromes like the hydroxyl and methoxy groups typically causes a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline core. Phenolic and flavonoid compounds, which share structural similarities, also show characteristic absorption bands in these regions.[13]

Experimental Protocol for UV-Vis Data Acquisition
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol). Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Use a matched pair of quartz cuvettes. Fill one with the solvent to serve as a blank and the other with the sample solution. Scan the absorbance from 200 to 800 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach. ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecular skeleton and proton environments. Mass spectrometry confirms the molecular weight and offers insight into fragmentation pathways. IR spectroscopy provides a rapid fingerprint of the key functional groups, notably the carboxylic acid and the tautomeric quinolone system. Finally, UV-Vis spectroscopy characterizes the electronic properties arising from the conjugated aromatic core. The integration of these techniques, guided by the protocols and interpretations outlined in this guide, allows for the unequivocal structural confirmation and purity assessment of this important heterocyclic compound, providing a solid analytical foundation for its application in research and development.

References

  • Al-Mokyna, R. H., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. PubMed Central. Available from: [Link]

  • Price, C. C., & Roberts, R. M. (1946). Preparation of 4-hydroxyquinoline compounds. Google Patents (US2558211A).
  • MDPI. (2023). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. Available from: [Link]

  • ResearchGate. (2015). Complete assignments of NMR data of 13 hydroxymethoxyflavones. Available from: [Link]

  • PubChem. 2-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • Journal of Applied Bioanalysis. (2024). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Available from: [Link]

  • The Journal of Organic Chemistry. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Available from: [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available from: [Link]

  • Parveen, S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available from: [Link]

  • JoVE. (2024). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Available from: [Link]

  • El-Gendy, A. A. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available from: [Link]

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An In-depth Technical Guide to the Mechanism of Action of 4-Hydroxy-6-methoxyquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Hydroxy-6-methoxyquinoline-2-carboxylic acid is a synthetic compound belonging to the quinoline carboxylic acid class of heterocyclic aromatic organic compounds.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[2] This guide provides a comprehensive technical overview of the currently understood mechanisms of action for this compound, with a primary focus on its potent antiviral activity and a secondary look at its potential as an anticancer agent. This document is intended for researchers, scientists, and drug development professionals.

Primary Mechanism of Action: Inhibition of Viral Entry via ACE2-Spike Protein Interaction

The principal mechanism of action for this compound is the inhibition of the protein-protein interaction between the human Angiotensin-Converting Enzyme 2 (ACE2) receptor and the Receptor-Binding Domain (RBD) of the spike protein from coronaviruses, notably SARS-CoV-2.[1] This interaction is the critical first step in viral entry into host cells.[3]

Molecular Target: ACE2-Spike RBD Interface

The SARS-CoV-2 virus utilizes its spike glycoprotein to bind to the ACE2 receptor on the surface of human cells, facilitating viral entry.[3][4] The specific region of the spike protein that mediates this binding is the RBD. By targeting this interface, this compound effectively acts as a viral entry inhibitor.

Quantitative Analysis of Inhibition

In vitro studies have demonstrated that this compound is a potent inhibitor of the ACE2-RBD interaction.

Compound Target Assay Type IC50 Value
This compoundACE2-Spike RBD InteractionBiochemical Assay0.58 μM[1]

This sub-micromolar IC50 value indicates a high-affinity interaction and potent inhibitory activity, making it a compelling candidate for further antiviral drug development.

Signaling Pathway: Viral Entry

The inhibitory action of this compound directly impacts the viral entry signaling pathway. A simplified representation of this pathway and the point of inhibition is depicted below.

Viral_Entry_Inhibition cluster_virus SARS-CoV-2 cluster_host Host Cell Spike_Protein Spike Protein (RBD) ACE2 ACE2 Receptor Spike_Protein->ACE2 Binding Viral_Entry Viral Entry ACE2->Viral_Entry Mediates Inhibitor 4-Hydroxy-6-methoxyquinoline- 2-carboxylic acid Inhibitor->Spike_Protein Inhibits Binding Inhibitor->ACE2 Inhibits Binding

Caption: Inhibition of SARS-CoV-2 entry by this compound.

Secondary Mechanism of Action: Potential Anticancer Activity

Preliminary research suggests that this compound may also possess anticancer properties through its interaction with Peroxisome Proliferator-Activated Receptors (PPARs).[1] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis. Further investigation is required to fully elucidate the specific interactions and downstream effects of this compound on PPAR signaling pathways in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.

In Vitro ACE2-Spike RBD Interaction Assay (ELISA-based)

This protocol describes a quantitative enzyme-linked immunosorbent assay (ELISA) to measure the inhibition of the ACE2-Spike RBD interaction.

Materials:

  • Recombinant human ACE2 protein

  • Recombinant SARS-CoV-2 Spike RBD protein with a fusion tag (e.g., His-tag)

  • High-binding 96-well ELISA plates

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-tag primary antibody (e.g., anti-His-tag)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with recombinant human ACE2 protein (e.g., 100 ng/well) in Coating Buffer overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the wells with Blocking Buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Compound Incubation: Prepare serial dilutions of this compound. Add the diluted compound and a fixed concentration of recombinant Spike RBD protein to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound protein and compound.

  • Primary Antibody Incubation: Add the anti-tag primary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

ELISA_Workflow Start Start Coat_Plate Coat Plate with ACE2 Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block Block Wells Wash1->Block Wash2 Wash Block->Wash2 Add_Compound_RBD Add Compound and Spike RBD Wash2->Add_Compound_RBD Wash3 Wash Add_Compound_RBD->Wash3 Add_Primary_Ab Add Primary Antibody Wash3->Add_Primary_Ab Wash4 Wash Add_Primary_Ab->Wash4 Add_Secondary_Ab Add Secondary Antibody Wash4->Add_Secondary_Ab Wash5 Wash Add_Secondary_Ab->Wash5 Add_Substrate Add TMB Substrate Wash5->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate Analyze_Data Analyze Data (IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the ACE2-Spike RBD interaction ELISA.

Pseudovirus Entry Assay

This cell-based assay measures the ability of the compound to inhibit viral entry mediated by the SARS-CoV-2 spike protein.[5][6] It utilizes a replication-deficient viral core (e.g., from lentivirus or VSV) pseudotyped with the SARS-CoV-2 spike protein and carrying a reporter gene (e.g., luciferase or GFP).[7][8][9]

Materials:

  • HEK293T cells stably expressing human ACE2 (HEK293T-ACE2)

  • SARS-CoV-2 spike-pseudotyped viral particles (with luciferase reporter)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 1-2 hours.

  • Pseudovirus Infection: Add a pre-titered amount of spike-pseudotyped virus to each well.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of viral entry for each compound concentration and determine the EC50 value.

Pseudovirus_Assay_Workflow Start Start Seed_Cells Seed HEK293T-ACE2 Cells Start->Seed_Cells Compound_Treatment Treat with Compound Seed_Cells->Compound_Treatment Infect_with_Pseudovirus Infect with Spike-Pseudotyped Virus Compound_Treatment->Infect_with_Pseudovirus Incubate Incubate for 48-72 hours Infect_with_Pseudovirus->Incubate Measure_Luciferase Measure Luciferase Activity Incubate->Measure_Luciferase Analyze_Data Analyze Data (EC50) Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the pseudovirus entry assay.

Conclusion

This compound demonstrates a potent and specific mechanism of action as a viral entry inhibitor by disrupting the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. This primary mechanism is supported by a strong IC50 value in the sub-micromolar range. The potential for this compound to also modulate PPARs opens up an intriguing avenue for anticancer research. The experimental protocols detailed in this guide provide a robust framework for further investigation and validation of these mechanisms, paving the way for the potential development of this compound as a therapeutic agent.

References

  • bioRxiv. Investigation of ACE2 N-terminal fragments binding to SARS-CoV-2 Spike RBD. Available from: [Link]

  • Google Patents. US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • MDPI. Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridization Approach. Available from: [Link]

  • Promega Connections. New Assay to Study SARS-CoV-2 Interaction with Human ACE2 Receptor. Available from: [Link]

  • PubMed Central. Development of a Cell-Based Assay for Identification of Viral Entry Inhibitors Against SARS-CoV by High Throughput Screening (HTS). Available from: [Link]

  • PubMed Central. Binding affinity between coronavirus spike protein and human ACE2 receptor. Available from: [Link]

  • SpringerLink. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry. Available from: [Link]

  • PubMed. The spike-ACE2 binding assay: An in vitro platform for evaluating vaccination efficacy and for screening SARS-CoV-2 inhibitors and neutralizing antibodies. Available from: [Link]

  • National Institutes of Health. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays. Available from: [Link]

  • bioRxiv. Computational optimization of the SARS-CoV-2 receptor-binding-motif affinity for human ACE2. Available from: [Link]

  • SpringerLink. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry. Available from: [Link]

  • PubMed Central. Receptor binding and complex structures of human ACE2 to spike RBD from omicron and delta SARS-CoV-2. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

  • Frontiers. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol. Available from: [Link]

  • ResearchGate. In vitro monitoring of the SARS-CoV-2 S-RBD/ACE2 interaction.... Available from: [Link]

  • Frontiers. Structure-Based Virtual Screening and Identification of Potential Inhibitors of SARS-CoV-2 S-RBD and ACE2 Interaction. Available from: [Link]

  • ChemRxiv. A high-throughput assay for identifying diverse antagonists of the binding interaction between the ACE2 receptor and the. Available from: [Link]

  • PubMed Central. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Available from: [Link]

  • GeneMedi. Protocol of SARS-CoV-2 Pseudovirus (PSV)-Based Neutralization Assay For Vaccines, therapeutic antibodies, peptides and compounds against COVID-19. Available from: [Link]

  • bioRxiv. High affinity binding of SARS-CoV-2 spike protein enhances ACE2 carboxypeptidase activity. Available from: [Link]

  • ResearchGate. (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Available from: [Link]

  • PubMed Central. Development of cell-based pseudovirus entry assay to identify potential viral entry inhibitors and neutralizing antibodies against SARS-CoV-2. Available from: [Link]

  • MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Available from: [Link]

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Methodological & Application

Synthesis of 4-Hydroxy-6-methoxyquinoline-2-carboxylic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocol for the synthesis of 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical, step-by-step instructions.

Introduction and Significance

This compound, also known as 6-methoxykynurenic acid, belongs to the quinoline carboxylic acid class of compounds. The quinoline scaffold is a prominent feature in a wide array of pharmacologically active molecules, exhibiting antimicrobial, anticancer, and antiviral properties.[1] Specifically, derivatives of this compound have demonstrated potential as inhibitors of enzymes like COX-2, which is often overexpressed in tumors, and have been investigated for their ability to interfere with viral entry mechanisms, such as the ACE2 receptor interaction with SARS-CoV-2.[1] The strategic placement of the hydroxyl, methoxy, and carboxylic acid functional groups on the quinoline ring system provides multiple points for further chemical modification, making it an attractive scaffold for the development of novel therapeutic agents.

The synthesis of this molecule is most effectively achieved through the classic Pfitzinger quinoline synthesis, a robust and reliable method for constructing quinoline-4-carboxylic acids.[2] This guide will focus on a detailed protocol based on the Pfitzinger reaction, elucidating the mechanistic underpinnings of each step to provide a thorough understanding of the synthetic process.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₉NO₄[1][3]
Molecular Weight 219.19 g/mol [1][3]
IUPAC Name 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid[1]
CAS Number 52980-06-0, 91092-95-4[1]
Appearance Expected to be a solid powderN/A
Tautomerism Exists in equilibrium between the 4-hydroxy and 4-oxo forms[1]

The Pfitzinger Synthesis: Mechanism and Rationale

The Pfitzinger reaction is a condensation reaction between an isatin (or a substituted isatin) and a carbonyl compound containing an α-methylene group, in the presence of a strong base.[2] For the synthesis of this compound, the selected precursors are 5-methoxyisatin and pyruvic acid.

The reaction mechanism can be dissected into the following key stages:

  • Base-Catalyzed Ring Opening of Isatin: The reaction is initiated by the attack of a hydroxide ion (from a strong base like potassium hydroxide) on the amide carbonyl of 5-methoxyisatin. This leads to the hydrolytic cleavage of the amide bond and the formation of the potassium salt of 2-amino-5-methoxyphenylglyoxylic acid (a keto-acid intermediate). This step is crucial as it unmasks the aniline amine and the ketone functionality required for the subsequent condensation.

  • Formation of an Imine/Enamine Intermediate: The amino group of the opened isatin derivative then reacts with the ketone of pyruvic acid to form an imine. This intermediate is in equilibrium with its enamine tautomer.

  • Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, where the enamine attacks the ketone on the benzene ring. This is followed by a dehydration step, which results in the formation of the aromatic quinoline ring system. The reaction culminates in the formation of this compound upon acidification.

Diagram of the Pfitzinger Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification 5-methoxyisatin 5-methoxyisatin Mixing_and_Heating Mixing and Refluxing in Ethanol 5-methoxyisatin->Mixing_and_Heating Pyruvic acid Pyruvic acid Pyruvic acid->Mixing_and_Heating Potassium Hydroxide Potassium Hydroxide Potassium Hydroxide->Mixing_and_Heating Cooling Cooling to Room Temperature Mixing_and_Heating->Cooling Reaction Completion Acidification Acidification with Acetic Acid Cooling->Acidification Precipitation Precipitation of Crude Product Acidification->Precipitation Filtration Filtration and Washing Precipitation->Filtration Recrystallization Recrystallization from Ethanol/Water Filtration->Recrystallization Crude Product Drying Drying under Vacuum Recrystallization->Drying Final_Product This compound Drying->Final_Product Pure Product

Sources

The Conrad-Limpach Synthesis of 4-Hydroxyquinolines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities. Among the various synthetic routes to this privileged heterocycle, the Conrad-Limpach synthesis, first reported in 1887, remains a powerful and relevant method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying chemical principles, practical insights, and troubleshooting advice to successfully employ this classic reaction in modern drug discovery.

Introduction to the Conrad-Limpach Synthesis: A Tale of Two Temperatures

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[1] The reaction is famously temperature-dependent, leading to two distinct constitutional isomers. This dichotomy is a critical concept for any researcher utilizing this methodology.

At lower to moderate temperatures (typically room temperature up to around 100 °C), the reaction proceeds via nucleophilic attack of the aniline's amino group on the more electrophilic ketone carbonyl of the β-ketoester. This kinetically controlled pathway leads to the formation of a β-aminoacrylate intermediate, which upon thermal cyclization at high temperatures (ca. 250 °C) yields the desired 4-hydroxyquinoline .[1][3]

Conversely, at higher initial reaction temperatures (often around 140-160 °C), the reaction favors the thermodynamically more stable product.[3][4] Under these conditions, the aniline attacks the less reactive ester carbonyl, forming a β-ketoanilide intermediate. Subsequent cyclization of this intermediate, a reaction known as the Knorr quinoline synthesis, furnishes the isomeric 2-hydroxyquinoline .[1]

This guide will focus exclusively on the Conrad-Limpach pathway to 4-hydroxyquinolines, a class of compounds with significant therapeutic potential.

The Reaction Mechanism: A Step-by-Step Elucidation

The Conrad-Limpach synthesis is a two-stage process: the initial condensation to form the enamine intermediate, followed by a high-temperature thermal cyclization.[5]

Stage 1: Formation of the β-Aminoacrylate Intermediate

The reaction commences with the nucleophilic attack of the aniline's nitrogen on the ketone carbonyl of the β-ketoester. This is typically acid-catalyzed, often with a few drops of a strong acid like sulfuric acid, to protonate the carbonyl oxygen and enhance its electrophilicity.[1][6] This initial addition forms a tetrahedral intermediate. Subsequent dehydration leads to the formation of a Schiff base, which readily tautomerizes to the more stable enamine, the β-aminoacrylate.[1]

Stage 2: Thermal Cyclization

This is the rate-determining step of the synthesis and requires significant thermal energy, typically in the range of 250 °C.[1] The high temperature facilitates an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the ester carbonyl. This electrocyclic ring-closing step temporarily disrupts the aromaticity of the aniline ring, forming a high-energy hemiketal-like intermediate.[6] The subsequent elimination of an alcohol molecule (from the original ester) and tautomerization restores aromaticity and yields the final 4-hydroxyquinoline product.[1]

Visualizing the Conrad-Limpach Synthesis

Reaction Mechanism Workflow

Conrad_Limpach_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Tetrahedral_Intermediate Tetrahedral Intermediate Aniline->Tetrahedral_Intermediate + H⁺ BetaKetoester β-Ketoester BetaKetoester->Tetrahedral_Intermediate Schiff_Base Schiff Base Tetrahedral_Intermediate->Schiff_Base - H₂O Enamine β-Aminoacrylate (Enamine) Schiff_Base->Enamine Tautomerization Cyclized_Intermediate Cyclized Intermediate (Hemiketal-like) Enamine->Cyclized_Intermediate High Temp. (~250 °C) Product 4-Hydroxyquinoline Cyclized_Intermediate->Product - ROH + Tautomerization

Caption: The reaction mechanism of the Conrad-Limpach synthesis.

Experimental Protocols and Considerations

Starting Materials: Anilines and β-Ketoesters

A wide variety of substituted anilines and β-ketoesters can be employed in the Conrad-Limpach synthesis, allowing for the generation of diverse libraries of 4-hydroxyquinolines.

  • Anilines: The electronic nature of the substituents on the aniline ring can influence the facility of the cyclization step. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can make the cyclization more difficult.[2]

  • β-Ketoesters: These can be synthesized through various methods, including the Claisen condensation. A common strategy involves the acylation of Meldrum's acid followed by alcoholysis.[7][8] Commercially available β-ketoesters, such as ethyl acetoacetate and its derivatives, are frequently used. For some applications, vinyl ethers like ethyl 3-ethoxybut-2-enoate can be used as a substitute for the β-ketoester, which can lead to improved yields in a one-pot modification.[6]

The Critical Role of the Solvent

The high temperatures required for the cyclization step necessitate the use of high-boiling point solvents. Traditionally, mineral oil (b.p. > 275 °C) and diphenyl ether (b.p. 259 °C) have been the solvents of choice.[6] Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is also commonly used due to its high boiling point (257 °C) and liquid state at room temperature.[6] However, these solvents can be difficult to remove during workup and may have unpleasant odors.[6]

Recent studies have explored more user-friendly and less expensive alternatives. It has been demonstrated that the yield of the 4-hydroxyquinoline product generally increases with the boiling point of the solvent, with optimal yields often achieved at temperatures above 250 °C.[6] Solvents such as 1,2,4-trichlorobenzene, 2-nitrotoluene, and 2,6-di-tert-butylphenol have been identified as effective and more convenient alternatives for large-scale synthesis.[6]

SolventBoiling Point (°C)Relative CostNotes
Mineral Oil> 275LowInconvenient physical properties.[6]
Diphenyl Ether259ModerateSolid at room temperature, unpleasant odor.[6]
Dowtherm A257HighLiquid at room temperature, unpleasant odor.[6]
Iso-butyl benzoate~243HighGood yields, but costly.[6]
1,2,4-Trichlorobenzene~214ModerateGood alternative with a reasonably high boiling point.[6]
2-Nitrotoluene~222ModerateAnother effective alternative.[6]
2,6-di-tert-butylphenol~265ModerateClean product, reasonable yield, no unpleasant odor.[6]
General Experimental Protocol

The following is a generalized, two-step protocol for the Conrad-Limpach synthesis. Researchers should optimize the specific reaction times and temperatures for their chosen substrates.

Step 1: Formation of the β-Aminoacrylate

  • In a round-bottom flask, combine the aniline (1.0 eq.) and the β-ketoester (1.0-1.2 eq.).

  • Add a catalytic amount of a strong acid (e.g., 1-2 drops of concentrated H₂SO₄) or a Lewis acid.

  • The reaction can often be run neat or in a solvent like ethanol or toluene.

  • Stir the mixture at a temperature ranging from room temperature to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the formation of the enamine intermediate is complete (as indicated by the consumption of the starting materials), remove the solvent and any water formed under reduced pressure. The resulting crude β-aminoacrylate is often a viscous oil and can be used directly in the next step without further purification.

Step 2: Thermal Cyclization

  • To the crude β-aminoacrylate, add a high-boiling point solvent (e.g., diphenyl ether, Dowtherm A, or a suitable alternative from the table above).

  • Heat the mixture to approximately 250 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain this temperature for 1-3 hours, continuing to monitor the reaction by TLC. The product often precipitates from the hot reaction mixture.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with a non-polar solvent like hexanes or toluene to further precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with the non-polar solvent to remove the high-boiling point reaction solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low Yield Incomplete cyclization due to insufficient temperature or reaction time.Ensure the reaction temperature is maintained at ~250 °C. Increase the reaction time and monitor by TLC. Consider using a solvent with a higher boiling point.
Decomposition of starting materials or product at high temperatures.Ensure the reaction is carried out under an inert atmosphere. Minimize the reaction time once the conversion is complete.
Steric hindrance or deactivating substituents on the aniline.For anilines with strong electron-withdrawing groups, consider using more forcing conditions or alternative synthetic routes.
Formation of the Knorr Product (2-Hydroxyquinoline) The initial condensation temperature was too high.Ensure the formation of the β-aminoacrylate is carried out at a lower temperature (e.g., room temperature to 80 °C) before proceeding to the high-temperature cyclization.
Difficulty in Removing the High-Boiling Point Solvent The solvent is viscous and adheres to the product.Wash the filtered product thoroughly with a non-polar solvent like hexanes or toluene. Trituration of the crude product with these solvents can also be effective.
Product is an Oil or Difficult to Crystallize The product may be impure.Attempt purification by column chromatography. If the product is an oil, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.

Applications in Drug Discovery

The 4-hydroxyquinoline core is a key pharmacophore in a number of clinically important drugs and is a versatile scaffold for the development of new therapeutic agents.

  • Antimalarials: The 4-aminoquinoline scaffold, readily accessible from 4-hydroxyquinolines, is central to the activity of drugs like chloroquine. The Conrad-Limpach synthesis has been employed in the development of novel antimalarial agents.[9]

  • Anticancer Agents: Numerous 4-hydroxyquinoline derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The ability to easily modify the substituents on the quinoline ring allows for the fine-tuning of their anticancer properties.

  • Kinase Inhibitors: The quinoline scaffold can act as a hinge-binding motif in many kinase inhibitors. The Conrad-Limpach synthesis provides a route to novel quinoline-based compounds for screening against various kinases implicated in diseases such as cancer and inflammation.

Conclusion

The Conrad-Limpach synthesis is a time-honored yet highly effective method for the preparation of 4-hydroxyquinolines. By understanding the underlying mechanism, carefully controlling the reaction temperature to ensure the desired regioselectivity, and selecting the appropriate high-boiling point solvent, researchers can successfully leverage this reaction to generate a diverse range of quinoline derivatives for applications in drug discovery and medicinal chemistry. The practical insights and troubleshooting guidance provided in this document aim to empower researchers to confidently and efficiently utilize this powerful synthetic tool.

References

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Conrad–Limpach synthesis. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Conrad-Limpach cyclo condensation for the synthesis of ibuprofen-quinoline hybrid.
  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones.
  • Lombardo, M., & Trombini, C. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Chemistry lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube.
  • Gerena, L., et al. (2010). Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. Journal of Medicinal Chemistry, 53(21), 7853–7863.
  • Rao, H. S. P., & Sivakumar, S. (2004). Recent Developments in the Synthesis of Quinolines.
  • Grosse, M., et al. (2022). Synthesis of Functionalized δ-Hydroxy-β-keto Esters and Evaluation of Their Anti-inflammatory Properties. ChemBioChem, 23(10), e202200073.
  • BenchChem. (2025). Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. BenchChem Technical Support Center.
  • Grosse, M., et al. (2022).
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Gonzalez-Bacerio, J., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6804.
  • Wolfe, J. P., & Rossi, M. A. (2006). Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. The Journal of Organic Chemistry, 71(13), 4997–5005.
  • Okayama University. (2013, May 29). Synthesis of novel anti malarial agents.
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  • PubMed. (2004). Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets.
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Application Notes and Protocols for the Purification of 4-Hydroxy-6-methoxyquinoline-2-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

This comprehensive guide details the purification of 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid via recrystallization. Tailored for researchers, scientists, and professionals in drug development, this document provides an in-depth analysis of the principles governing solvent selection, a step-by-step recrystallization protocol, and methods for verifying the purity of the final product. The causality behind each experimental step is explained to empower the user with a deep understanding of the purification process.

Introduction: The Rationale for Purifying this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a quinoline derivative, it belongs to a class of compounds known for a wide range of biological activities.[1] The precise arrangement of its functional groups—a hydroxyl, a methoxy, and a carboxylic acid—makes it a versatile scaffold for the synthesis of novel therapeutic agents.

The purity of such a compound is paramount, as even trace impurities can significantly alter its biological activity, toxicity, and pharmacokinetic profile. Impurities can arise from starting materials, by-products of the synthesis reaction, or subsequent degradation. Therefore, a robust purification method is essential to ensure the reliability and reproducibility of downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and when optimized, can yield material of very high purity.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound and its potential impurities is the foundation for developing an effective recrystallization protocol.

Properties of this compound
PropertyValueSource
Molecular FormulaC₁₁H₉NO₄
Molecular Weight219.19 g/mol
AppearanceExpected to be a solidGeneral knowledge
Predicted Water Solubility~0.2 mg/mL
Melting PointData not available for this specific compound. A related compound, 6-Methoxyquinoline-4-carboxylic acid, melts at 280 °C with decomposition.
Potential Impurities and Their Origins

The impurity profile of this compound is largely dependent on its synthetic route. Common methods for synthesizing the quinoline core include the Combes and Doebner-von Miller reactions.[2][3]

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include substituted anilines and β-dicarbonyl compounds. For instance, in a Combes-type synthesis, unreacted p-anisidine and a pyruvate derivative might be present.

  • Side-Products: Incomplete cyclization, alternative condensation reactions, or the formation of regioisomers can lead to structurally related impurities.[4]

  • Reagents and Catalysts: Acid or base catalysts used in the synthesis may also be present in the crude product.

The Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures or insoluble even at elevated temperatures.

This differential solubility allows for the separation of the desired compound from impurities upon cooling a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the solvent.

Experimental Protocol: Recrystallization of this compound

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals used. Quinoline derivatives should be handled with care, as some can be skin and eye irritants.[5][6][7]

Materials and Equipment
  • Crude this compound

  • A selection of potential recrystallization solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, water, and mixtures thereof)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Magnetic stir bars

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass funnel

  • Watch glass

Step 1: Solvent Selection - A Critical Decision

The choice of solvent is the most critical step in developing a successful recrystallization protocol. Due to the lack of specific experimental solubility data for this compound, a systematic solvent screening is necessary.

Protocol for Solvent Screening:

  • Place approximately 10-20 mg of the crude compound into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., methanol, ethanol, acetone, ethyl acetate, water) dropwise at room temperature, vortexing after each addition.

  • Observe the solubility at room temperature. An ideal solvent will show low solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a warm water bath.

  • An ideal solvent will fully dissolve the compound upon heating.

  • Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath.

  • A good recrystallization solvent will result in the formation of a significant amount of crystalline precipitate upon cooling.

Rationale for Solvent Choices:

  • Alcohols (Methanol, Ethanol): A patent for a similar compound, 4-hydroxy-6-methoxyquinoline, suggests methanol as a suitable recrystallization solvent.[8] Alcohols are polar protic solvents that can engage in hydrogen bonding, which may be favorable for dissolving the target compound with its hydroxyl and carboxylic acid groups, especially upon heating.

  • Esters (Ethyl Acetate): Ethyl acetate is a moderately polar solvent and may offer a good balance of solubility characteristics.

  • Ketones (Acetone): Acetone is a polar aprotic solvent that is a good solvent for many organic compounds.

  • Water: Given the predicted low water solubility, water could be a good anti-solvent in a mixed solvent system.

  • Solvent Mixtures: If no single solvent is ideal, a mixed solvent system (e.g., ethanol/water, acetone/water) can be employed. The compound should be dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent (anti-solvent) is then added until the solution becomes turbid. The solution is then reheated until clear and allowed to cool slowly.

Step 2: The Recrystallization Workflow

The following workflow is a general procedure. The choice of solvent and the volumes used should be determined from the solvent screening in Step 1.

Recrystallization_Workflow A Dissolution B Hot Filtration (if necessary) A->B Remove insoluble impurities C Crystallization B->C Clear solution D Isolation C->D Collect crystals E Drying D->E Remove residual solvent

Recrystallization Workflow Diagram

Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the chosen recrystallization solvent in small portions while heating and stirring on a hot plate. Continue adding solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Transfer the crystals to a watch glass and allow them to air dry, or for a more efficient process, dry them in a vacuum oven at a temperature well below the melting point of the compound.

Verification of Purity

After recrystallization, it is essential to verify the purity of the this compound.

TechniqueExpected Result for Pure Compound
Melting Point Analysis A sharp melting point range of 1-2 °C. The presence of impurities typically broadens and depresses the melting point.
Thin Layer Chromatography (TLC) A single spot with a consistent Rf value in an appropriate solvent system. The crude material may show multiple spots.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak. The purity can be quantified by the peak area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H and ¹³C NMR spectra should show the expected signals for the compound's structure, with no significant peaks corresponding to impurities.

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling. Too much solvent was used.Evaporate some of the solvent and allow the solution to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Oiling out (formation of an oil instead of crystals). The boiling point of the solvent is higher than the melting point of the solute. The compound is too impure.Reheat the solution and add more solvent. If this fails, a different solvent or a solvent mixture may be necessary.
Low recovery of the compound. The compound is too soluble in the cold solvent. Premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration. For hot filtration, ensure all glassware is pre-warmed.

Conclusion

Recrystallization is a powerful and versatile technique for the purification of this compound. By carefully selecting a suitable solvent and following a systematic protocol, researchers can obtain a highly pure product, which is essential for reliable and meaningful results in drug discovery and development. The principles and protocols outlined in this application note provide a solid foundation for the successful purification of this and other similar quinoline derivatives.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de France, 49, 89-92.
  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Penta. (2021). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • Elderfield, R. C. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
  • Sloop, J. C. (2009). The Combes Reaction: A Review. Molecules, 14(11), 4427-4450.
  • Musiol, R. (2017). Quinoline Derivatives as Bioactive Compounds. Current Organic Chemistry, 21(11), 984-996.
  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • Wikipedia. (2023). Doebner–von Miller reaction. Retrieved from [Link]

Sources

Application Note & Protocol: Column Chromatography for the Purification of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals due to their broad spectrum of biological activities. The synthesis of these N-heterocyclic compounds often yields complex mixtures containing starting materials, byproducts, and isomers, necessitating robust purification strategies. Column chromatography remains the cornerstone technique for isolating these derivatives in high purity. This guide provides a comprehensive, experience-driven protocol for the successful application of column chromatography to quinoline compounds, emphasizing the chemical principles that govern separation and offering practical solutions to common challenges.

Introduction: The Challenge of Purifying Quinolines

The quinoline ring system, a fusion of a benzene and a pyridine ring, imparts a unique set of physicochemical properties to its derivatives. A key feature is the basicity of the nitrogen atom, which can lead to strong, often undesirable, interactions with the stationary phase in chromatography. Standard silica gel, the most common stationary phase, possesses acidic silanol groups (Si-OH) on its surface.[1][2] These acidic sites can protonate the basic quinoline nitrogen, leading to several common purification problems:

  • Irreversible Adsorption: The compound sticks permanently to the column.

  • Peak Tailing: The compound elutes slowly and asymmetrically, resulting in broad fractions and poor separation.

  • On-Column Degradation: Acid-sensitive functional groups on the quinoline derivative may decompose.[3]

Understanding and mitigating these interactions is the key to achieving high-purity quinoline derivatives. This protocol is designed to address these challenges head-on.

Principle of Separation: "Like Attracts Like"

Column chromatography separates compounds based on the principle of differential partitioning between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column).[4][5] For quinoline derivatives, this is almost always normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase.[4]

  • Polar Compounds: Interact strongly with the polar silica gel and move down the column slowly.

  • Non-polar Compounds: Have a weaker affinity for the silica gel, spend more time in the mobile phase, and move down the column quickly.

The separation of a mixture is achieved by carefully selecting a mobile phase that creates a significant difference in the elution speeds of the desired compound and its impurities.

Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)

Attempting column chromatography without prior method development is inefficient and wasteful. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening solvent systems and predicting the outcome of a column separation.[6]

Objective: To find a solvent system where the desired quinoline derivative has a Retention Factor (Rf) of 0.25 to 0.35 .[6]

  • Why this Rf range?

    • Rf > 0.4: The compound will elute too quickly from the column, leading to poor separation from less polar impurities.

    • Rf < 0.2: The compound will move too slowly, requiring excessive solvent volumes and leading to band broadening, which decreases resolution.[3]

Expert Tip: Always co-spot your TLC plate. Spot the crude reaction mixture in one lane, the starting material in another, and a mix of both in a central lane. This helps to definitively identify the spot corresponding to your product versus unreacted starting material.

Detailed Protocol for Quinoline Derivative Purification

This protocol assumes a standard glass column for flash chromatography.

Phase 1: Stationary and Mobile Phase Selection

Stationary Phase:

  • Standard Choice: Silica Gel (60 Å, 40-63 µm particle size) is the workhorse for most applications.

  • For Highly Basic or Acid-Sensitive Quinolines: The acidity of standard silica can be problematic.[2] Two solutions exist:

    • Neutralized Silica: Pre-treat the silica by flushing the packed column with an eluent containing 1-3% triethylamine (Et3N). This deactivates the acidic silanol sites.[7]

    • Alternative Sorbents: Neutral or basic alumina can be effective for purifying amines and other basic compounds.[2] However, its separation characteristics differ from silica, so TLC optimization must be performed on alumina plates.

Mobile Phase:

  • Starting Point: A binary mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate or Dichloromethane) is typical.

  • The Critical Additive - Triethylamine (Et3N): For virtually all quinoline purifications on silica gel, the addition of a small amount of a basic modifier to the mobile phase is essential.

    • Mechanism: Triethylamine is a competitive base that interacts with the acidic silanol groups on the silica surface, effectively "masking" them from the quinoline derivative.[1][8] This prevents the strong ionic interaction that causes peak tailing and leads to sharp, symmetrical peaks.

    • Recommended Concentration: Add 0.5 - 1.0% (v/v) of triethylamine to your chosen mobile phase. For example, for a 20% Ethyl Acetate in Hexanes system, you would prepare a solution of (20 mL Ethyl Acetate + 0.5 mL Et3N + 79.5 mL Hexanes).

Phase 2: Column Packing (Wet Slurry Method)

A well-packed column is homogenous and free of cracks or air bubbles, which can cause "channeling" and ruin the separation.[9]

  • Preparation: Clamp the column perfectly vertically. Place a small plug of cotton or glass wool at the bottom, ensuring it's firm enough to support the packing but loose enough not to impede flow.[9] Add a thin layer (0.5 cm) of sand.

  • Slurry Creation: In a beaker, measure the required amount of silica gel (typically 50-100 times the mass of your crude sample). Add your initial, non-polar mobile phase and stir to create a uniform slurry.[9]

  • Packing: With the stopcock closed, pour the slurry into the column using a funnel.[10] Gently tap the side of the column to dislodge any air bubbles and encourage even settling.

  • Settling: Once all silica is added, open the stopcock and drain the solvent until it is just level with the top of the silica bed. Do NOT let the column run dry.

  • Finalization: Add another thin layer of sand on top of the silica bed. This protects the surface from being disturbed during solvent and sample addition.[11]

Phase 3: Sample Loading

Proper sample loading is critical for achieving a tight starting band and good resolution. You have two main options: wet loading and dry loading.

  • Wet (Liquid) Loading:

    • Procedure: Dissolve the crude sample in the minimum possible volume of a solvent.[11] Dichloromethane is often used, but ideally, use the mobile phase itself if solubility allows. Using a pipette, carefully apply the solution to the top of the column.

    • Pros: Fast and simple.

    • Cons: If the sample is not very soluble in the mobile phase, a stronger solvent must be used for dissolution. This can disrupt the top of the column and pre-elute the compound, leading to band broadening and poor separation.[12]

  • Dry Loading (Recommended for Best Resolution):

    • Procedure: Dissolve the crude sample in a suitable volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel (2-3 times the mass of your sample) to this solution.[13] Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of your sample adsorbed onto the silica. Carefully add this powder to the top of the packed column.

    • Pros: Produces the sharpest possible starting band, leading to superior separation, especially for difficult mixtures.[12][14] It is the best method when your compound has poor solubility in the mobile phase.[14]

    • Cons: Takes more time than wet loading.[13]

Phase 4: Elution and Fraction Collection
  • Equilibration: Carefully fill the column with the mobile phase.

  • Elution: Open the stopcock and begin collecting fractions. If using flash chromatography, apply gentle air pressure to achieve a steady flow rate.

  • Gradient Elution (Optional): For complex mixtures with components of widely differing polarities, a gradient elution can be highly effective. Start with a low-polarity mobile phase (e.g., 5% EtOAc/Hexanes) and incrementally increase the percentage of the polar solvent (e.g., to 10%, then 15%, etc.) as the column runs.[3] This allows non-polar impurities to elute first, followed by your product, without taking an excessive amount of time.

Phase 5: Analysis of Fractions
  • Use TLC to analyze the collected fractions. Spot every few fractions on a TLC plate.

  • Develop the TLC plate in the same solvent system used for the column.

  • Visualize the spots (e.g., under a UV lamp).

  • Identify the fractions containing only your pure desired compound.

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified quinoline derivative.

Visualization of the Workflow

The following diagram illustrates the logical flow of the entire column chromatography process, from initial analysis to final product isolation.

G Workflow for Quinoline Derivative Purification cluster_prep Preparation & Optimization cluster_execution Column Execution cluster_analysis Analysis & Isolation Crude Crude Reaction Mixture TLC TLC Method Development (Target Rf = 0.25-0.35) Crude->TLC Solvent Mobile Phase Selection (+ 0.5% Triethylamine) TLC->Solvent Pack Column Packing (Silica Slurry) Solvent->Pack Load Sample Loading (Dry Load Recommended) Pack->Load Elute Elution & Fraction Collection (Isocratic or Gradient) Load->Elute Analyze TLC Analysis of Fractions Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Quinoline Derivative Evap->Pure

Caption: A flowchart of the column chromatography protocol.

Data Summary: Recommended Starting Conditions

The optimal conditions will vary for each specific quinoline derivative. However, the following table provides validated starting points for method development.

Derivative TypeRecommended Stationary PhaseTypical Mobile Phase SystemKey Considerations
Non-polar Quinolines (e.g., alkyl-substituted)Silica Gel5-20% Ethyl Acetate in Hexanes + 0.5% Et3NElutes relatively quickly. A lower polarity mobile phase is crucial for good separation.
Moderately Polar Quinolines (e.g., with ester, ether, or nitro groups)Silica Gel20-50% Ethyl Acetate in Hexanes + 0.5% Et3NThis is the most common range. TLC is essential to pinpoint the exact ratio.
Highly Polar Quinolines (e.g., with hydroxyl, amino, or carboxylic acid groups)Silica Gel5-10% Methanol in Dichloromethane + 0.5% Et3NHighly polar solvents are needed. These compounds may streak even with Et3N. Dry loading is highly recommended.
Acid-Sensitive Quinolines Triethylamine-deactivated Silica or Neutral AluminaAs determined by TLCPerform a stability test on a TLC plate by spotting the compound and letting it sit for an hour before eluting to check for degradation.[3]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No compound elutes from the column 1. Mobile phase is too non-polar. 2. Compound is irreversibly adsorbed (decomposed) on the silica.1. Gradually increase the polarity of the mobile phase. 2. Check compound stability on a silica TLC plate.[3] If unstable, use deactivated silica or alumina.[2][7]
All compounds elute together at the solvent front 1. Mobile phase is too polar. 2. Sample was loaded in too large a volume or with too strong a solvent.1. Restart with a less polar mobile phase system. 2. Use the dry loading technique to ensure a tight starting band.[12]
Poor separation (overlapping bands) 1. Column was overloaded with sample. 2. Column was poorly packed (channeling). 3. Mobile phase polarity is not optimal.1. Use a larger column or reduce the sample load (aim for 1-2% of silica mass).[15] 2. Repack the column carefully. 3. Re-optimize the mobile phase with TLC to achieve greater separation between spots.
Streaking or Tailing of the desired compound spot Strong interaction between the basic quinoline and acidic silica gel.Add or increase the concentration of triethylamine (up to 2%) in the mobile phase to mask the acidic silanol sites.[1][8]
Cracked or fissured silica bed The heat of adsorption from polar solvents on dry silica, or pressure changes.Ensure the column is packed as a wet slurry. Avoid drastic and sudden changes in solvent polarity.

Conclusion

The successful purification of quinoline derivatives by column chromatography is not a matter of chance, but of systematic application of chemical principles. By understanding the fundamental interaction between the basic analyte and the acidic stationary phase, one can proactively address the most common purification pitfalls. The keys to success are diligent method development using TLC, the routine use of a basic modifier like triethylamine in the mobile phase, and meticulous technique in column packing and sample loading. This protocol provides a robust framework for researchers to obtain high-purity quinoline derivatives, accelerating progress in drug discovery and chemical synthesis.

References

  • Bousbaine, D., et al. (2015). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD. [Link]

  • Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Sepu Academy. [Link]

  • University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

  • Ito, Y., et al. (2001). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A. [Link]

  • Biotage. (2023). How to Scale-Up Normal-Phase Purification. Biotage. [Link]

  • Berthod, A., et al. (2007). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A. [Link]

  • Biotage. (2023). Dry loading vs. liquid loading, which provides better flash column chromatography results? Biotage. [Link]

  • Reddit User Discussion. (2022). When do you dry load and when do you wet load? (silica column chromatography). Reddit. [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Teledyne ISCO. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • University of Alberta. (n.d.). Column chromatography. University of Alberta. [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. [Link]

  • University of Rochester Department of Chemistry. Tips for Flash Column Chromatography. University of Rochester. [Link]

  • Zhang, L., et al. (2020). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Textiles and Engineer. [Link]

  • Teledyne ISCO. (n.d.). Overview of Silica Column Sample Loading Techniques. Teledyne Labs. [Link]

  • McCalley, D. V. (2006). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. Journal of Separation Science. [Link]

  • Reddit User Discussion. (2022). troubleshooting column chromatography. Reddit. [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation. [Link]

  • University of Rochester Department of Chemistry. Chromatography: The Solid Phase. University of Rochester. [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]

  • Chemtips. (2013). Dry Loading in Flash Chromatography. WordPress.com. [Link]

  • Virginia Tech Fralin Life Sciences Institute. (n.d.). COLUMN CHROMATOGRAPHY KIT. Virginia Tech. [Link]

  • Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography. Sorbtech. [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Analysis of 4-Hydroxyquinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

4-Hydroxyquinoline carboxylic acids are a class of quinoline derivatives that play significant roles in various biological systems. Key among these are Kynurenic acid (KYNA) and Xanthurenic acid (XA), which are metabolites of the tryptophan kynurenine pathway (KP).[1][2] KYNA, in particular, is a well-studied antagonist of ionotropic glutamate receptors and is implicated in neuroprotective and anti-inflammatory processes.[3] Given their involvement in both physiological and pathological states, the accurate quantification of these compounds in biological and natural product matrices is of paramount importance for researchers in neuroscience, immunology, and drug development.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely adopted analytical technique for this purpose. It offers a balance of sensitivity, reliability, and cost-effectiveness, making it an ideal choice for routine analysis and research applications.[4][5] This application note provides a detailed, field-proven protocol for the separation and quantification of 4-hydroxyquinoline-2-carboxylic acid (Kynurenic Acid) using a Reverse-Phase HPLC (RP-HPLC) system with UV detection. The principles and methodologies described herein can be adapted for the analysis of other related compounds.

Principle of the Method

The method is based on reverse-phase chromatography, where analytes are separated based on their hydrophobicity. A non-polar stationary phase (a C18 column) is used in conjunction with a polar mobile phase.[5] 4-Hydroxyquinoline carboxylic acids, being moderately polar, are retained on the column and then eluted by the mobile phase.

The key to achieving reproducible results for these acidic analytes lies in controlling the mobile phase pH. By using a buffered mobile phase with a pH below the pKa of the carboxylic acid group, the analytes are maintained in their neutral, protonated form. This suppresses ionization and leads to consistent retention times and improved peak shapes on the C18 column.[6]

Following separation, the analytes pass through a UV detector. The quinoline ring system inherent to these molecules contains a chromophore that strongly absorbs UV light. Detection is set at a wavelength corresponding to a high absorbance for the analyte of interest, ensuring both high sensitivity and selectivity.[7] For Kynurenic Acid, wavelengths between 327 nm and 344 nm have been shown to be effective.[7]

Materials and Methodology

Instrumentation and Consumables
  • HPLC System equipped with a quaternary pump, degasser, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis Detector. An Agilent 1260 Infinity II LC system or equivalent is suitable.[4]

  • Analytical Column: A reversed-phase C18 column (e.g., Merck Purospher STAR RP-18, 55-4 mm, 3 µm) is recommended.[4]

  • Data Acquisition and Processing Software (e.g., Agilent OpenLab).

  • Analytical Balance, pH meter, volumetric flasks, and pipettes.

  • Syringe filters (0.22 µm, PTFE or Nylon).

Chemicals and Reagents
  • Kynurenic Acid (KYNA) reference standard (≥98% purity).

  • Acetonitrile (ACN), HPLC Grade.

  • Water, Ultrapure (18.2 MΩ·cm).

  • Ammonium Acetate, HPLC Grade.

  • Acetic Acid, Glacial, HPLC Grade.

  • Methanol (MeOH), HPLC Grade (for standard preparation).

  • Trichloroacetic Acid (TCA) for sample preparation.[4]

Chromatographic Conditions

The following conditions have been optimized for the robust analysis of Kynurenic Acid.

ParameterConditionCausality and Rationale
Analytical Column C18 stationary phase (e.g., Merck Purospher STAR RP-18, 55-4 mm, 3 µm)The C18 phase provides excellent hydrophobic retention for the moderately polar quinoline structure. The 3 µm particle size ensures high efficiency and resolution.[4]
Mobile Phase 91:9 (v/v) Ultrapure Water : Acetonitrile, containing 20 mM Ammonium Acetate and 35 mM Acetic Acid.The water/acetonitrile mixture provides the necessary polarity for elution. The acetate buffer maintains a stable pH, ensuring the carboxylic acid is in a consistent, non-ionized state for reproducible retention.[7]
Flow Rate 0.7 mL/minThis flow rate provides a good balance between analysis time and chromatographic resolution, typically yielding analysis times under 15 minutes.[7]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry by reducing mobile phase viscosity.[8]
Detection UV at 330 nmThis wavelength is near the absorbance maximum for KYNA, providing high sensitivity and selectivity against many endogenous matrix components.[7][9]
Injection Volume 20 µLA standard injection volume suitable for achieving good sensitivity without overloading the column.

Experimental Protocols

Protocol 1: Reagent and Standard Preparation

A. Mobile Phase Preparation (1 L):

  • Weigh 1.54 g of Ammonium Acetate and dissolve it in approximately 900 mL of Ultrapure Water in a 1 L volumetric flask.

  • Add 2.0 mL of glacial Acetic Acid to the solution.

  • Add 90 mL of Acetonitrile.

  • Bring the final volume to 1 L with Ultrapure Water and mix thoroughly.

  • Filter the mobile phase through a 0.22 µm membrane filter and degas for 15 minutes using sonication or vacuum.

B. Standard Stock Solution (1000 µg/mL KYNA):

  • Accurately weigh 10 mg of Kynurenic Acid reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and bring to volume with Ultrapure Water. Ultrapure water has been shown to be an excellent solvent for KYNA analysis, yielding superior peak shapes compared to organic solvents.[3][7]

  • Store this stock solution at 4 °C, protected from light.

C. Calibration Standards:

  • Perform serial dilutions of the 1000 µg/mL stock solution with Ultrapure Water to prepare a series of working standards.

  • A suggested concentration range is 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL. These should be prepared fresh daily.

Protocol 2: Sample Preparation (from Human Serum)

This protocol is a standard protein precipitation method, which is essential for removing high-molecular-weight interferences from biological samples.[4]

  • Thaw frozen serum samples at room temperature.

  • In a microcentrifuge tube, mix 100 µL of serum with 25 µL of 2 M Trichloroacetic Acid.

  • Vortex the tube immediately for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at room temperature.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • For enhanced cleanup, a second centrifugation step (16,000 x g for 10 min) is recommended.[4]

  • Transfer the final supernatant to an HPLC vial for analysis. If any particulate matter is visible, filter through a 0.22 µm syringe filter.

Protocol 3: HPLC Analysis Workflow
  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create an analysis sequence in the chromatography software. Start with a blank injection (mobile phase), followed by the calibration standards (from lowest to highest concentration), and then the prepared samples.

  • Analysis: Inject 20 µL of each standard and sample.

  • Data Processing:

    • Identify the Kynurenic Acid peak in the chromatograms based on the retention time of the standards.

    • Integrate the peak area for all standards and samples.

    • Generate a linear calibration curve by plotting peak area versus concentration for the standards.

    • Determine the concentration of KYNA in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Standard & Mobile Phase Preparation F Sequence Injection: Standards & Samples A->F Inject Standards B Sample Receipt (e.g., Serum) C Protein Precipitation (TCA Addition) B->C D Centrifugation & Supernatant Collection C->D D->F Inject Samples E HPLC System Equilibration E->F G Chromatographic Separation (C18 Column) F->G H UV Detection (330 nm) G->H I Peak Integration H->I J Calibration Curve Generation (R² > 0.99) I->J K Quantification of Unknowns J->K L Final Report K->L

Caption: Workflow for HPLC-UV analysis of 4-hydroxyquinoline carboxylic acids.

System Validation and Trustworthiness

To ensure the reliability and integrity of the analytical results, the method must be validated. This process establishes that the performance characteristics of the method are suitable for its intended application.

System Suitability Testing (SST)

Before running any samples, the performance of the HPLC system should be verified by injecting a mid-level standard multiple times (n=5).

ParameterAcceptance CriterionRationale
Retention Time %RSD ≤ 1.0%Demonstrates the stability and precision of the pump and mobile phase composition.
Peak Area %RSD ≤ 2.0%Shows the precision of the autosampler and the stability of the detector response.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) > 2000Indicates the efficiency of the separation, with higher numbers signifying sharper peaks.
Method Validation Parameters

A full method validation should be conducted according to ICH guidelines or internal laboratory SOPs.[10] The table below summarizes typical performance data for this type of method.

Validation ParameterTypical ResultReference
Linearity (R²) > 0.99[4]
Limit of Detection (LOD) 0.030 µg/mL[3]
Limit of Quantification (LOQ) 0.092 µg/mL[3]
Precision (%RSD) < 15%[4]
Accuracy / Recovery 98% - 100%[4]

Conclusion

The HPLC-UV method detailed in this application note provides a robust, reliable, and precise system for the quantification of Kynurenic Acid. The use of a buffered mobile phase is critical for achieving reproducible retention of this 4-hydroxyquinoline carboxylic acid on a standard C18 column. The sample preparation protocol is straightforward and effective for cleaning up complex biological matrices like serum. This method serves as an excellent foundation for researchers and drug development professionals requiring accurate analysis of kynurenine pathway metabolites.

References

  • A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Ultraviolet/Fluorescence Detection in Human Plasma and Serum. (2022). ACS Omega. [Link]

  • METHOD VALIDATION FOR DETERMINATION OF KYNURENIC ACID CONTENT IN NATURAL PRODUCTS BY RP-HPLC-UV. (2024). Uludag Bee Journal. [Link]

  • Direct determination of kynurenic acid with HPLC-MS/MS method in honey. (2015). ResearchGate. [Link]

  • HPLC chromatograms of tryptophan and six kynurenines with ultraviolet (UV) and fluorimetric detection. (n.d.). ResearchGate. [Link]

  • Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector. (n.d.). National Center for Biotechnology Information. [Link]

  • METHOD VALIDATION FOR DETERMINATION OF KYNURENIC ACID CONTENT IN NATURAL PRODUCTS BY RP-HPLC-UV. (2024). R Discovery. [Link]

  • Chromatographic analysis of tryptophan metabolites. (2015). National Center for Biotechnology Information. [Link]

  • A Role for Xanthurenic Acid in the Control of Brain Dopaminergic Activity. (2021). National Center for Biotechnology Information. [Link]

  • Simultaneous Determination of Kynurenine and Kynurenic Acid by High-Performance Liquid Chromatography Photoirradiation System Using a Mobile Phase Containing 18-crown-6. (n.d.). National Center for Biotechnology Information. [Link]

  • UV-Vis Spectrum of Kynurenic Acid. (n.d.). SIELC Technologies. [Link]

  • Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. (2022). National Center for Biotechnology Information. [Link]

  • When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base? (2015). ResearchGate. [Link]

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Application Notes and Protocols for the Spectroscopic Characterization of 4-Hydroxy-6-methoxyquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Structural Nuances of a Medicinally Significant Quinoline

4-Hydroxy-6-methoxyquinoline-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a quinoline derivative, it belongs to a class of compounds known for a wide array of biological activities.[1] The precise structural elucidation of this molecule is paramount for understanding its structure-activity relationships, ensuring purity, and for its development as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for the unambiguous characterization of such organic molecules, providing detailed insights into the chemical environment of each proton and carbon atom.[1]

This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of this compound. It outlines detailed, field-proven protocols for sample preparation and data acquisition. Furthermore, it presents an in-depth analysis of the expected NMR spectra, offering a foundational dataset for researchers and drug development professionals working with this compound. It is important to note that due to the tautomeric equilibrium between the 4-hydroxy and the 4-oxo forms of the quinoline ring, the observed spectra are a representation of this dynamic state.[1]

Chemical Identity and Properties

Before delving into the NMR characterization, it is essential to establish the fundamental properties of the target molecule.

Identifier Value
IUPAC Name 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid[1]
CAS Number 52980-06-0, 91092-95-4[1]
Molecular Formula C₁₁H₉NO₄[1]
Molecular Weight 219.19 g/mol [1]

Part 1: Experimental Protocols

The following protocols are designed to yield high-quality ¹H and ¹³C NMR spectra for this compound. The causality behind each step is explained to ensure robust and reproducible results.

Sample Preparation: The Foundation of a Clean Spectrum

The quality of the NMR spectrum is critically dependent on the purity of the sample and the appropriate choice of solvent.

  • Analyte Purity: It is imperative to use a sample of this compound with a purity of >95%, as confirmed by a primary analytical technique such as High-Performance Liquid Chromatography (HPLC). Impurities can introduce extraneous signals that complicate spectral interpretation.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound. Its strong solubilizing power is effective for quinoline carboxylic acids, and its residual proton and carbon signals are well-documented and do not typically interfere with the signals of the analyte. The chemical shifts of the residual protons in DMSO-d₆ appear at approximately 2.50 ppm, and the carbon signals are at 39.52 ppm.

  • Concentration: A concentration of 10-20 mg of the compound in 0.6-0.7 mL of DMSO-d₆ is recommended for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg in the same volume of solvent is advisable to reduce acquisition time.

Step-by-Step Protocol:

  • Accurately weigh 10-20 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of this compound into a clean, dry vial.

  • Add 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Gently vortex or sonicate the mixture until the sample is completely dissolved.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely and label it clearly.

NMR Data Acquisition: Optimizing Instrumental Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16-64 scans.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Data Processing Workflow:

FID Acquire FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing Baseline->Referencing Integration Integration (1H) Referencing->Integration Peak_Picking Peak Picking Referencing->Peak_Picking Analysis Spectral Analysis Integration->Analysis Peak_Picking->Analysis cluster_0 This compound C2 C2 C3 C3 C2->C3 COOH C2->COOH COOH C4 C4 C3->C4 C4a C4a C4->C4a OH C4->OH OH C8a C8a C4a->C8a C5 C5 C4a->C5 N1 N1 C8a->N1 N1->C2 C6 C6 C5->C6 C7 C7 C6->C7 OCH3 C6->OCH3 OCH3 C8 C8 C7->C8 C8->C8a

Caption: Molecular structure with atom numbering.

Conclusion

This application note provides a robust framework for the ¹H and ¹³C NMR characterization of this compound. The detailed protocols for sample preparation and data acquisition are designed to ensure high-quality, reproducible results. The provided predicted spectral data and their interpretation offer a valuable reference for researchers in the fields of medicinal chemistry, natural product chemistry, and drug development. Adherence to these guidelines will facilitate the accurate structural verification and purity assessment of this important quinoline derivative.

References

Sources

Application Notes and Protocols for the Preparation of 4-Hydroxy-6-methoxyquinoline-2-carboxylic Acid Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective preparation of Dimethyl Sulfoxide (DMSO) stock solutions of 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid. Quinoline derivatives are a significant class of heterocyclic compounds with broad biological activities, making them key candidates in pharmaceutical research.[1][2] The protocols detailed herein are designed to ensure the integrity, stability, and reproducibility of experimental results by addressing the specific physicochemical properties of this compound, including its limited solubility and sensitivity to environmental factors.

Introduction: The Scientific Imperative for Proper Solubilization

This compound, with a molecular weight of 219.19 g/mol , is a quinoline carboxylic acid derivative that demonstrates potential in various therapeutic areas, including anticancer and antiviral research.[1] The reliability of in vitro and in vivo studies hinges on the precise and consistent preparation of test compound solutions. DMSO is a powerful, polar aprotic solvent widely utilized in drug discovery for its ability to dissolve a broad spectrum of organic molecules.[3][4] However, its hygroscopic nature and the potential for compound precipitation upon aqueous dilution necessitate a standardized and meticulous approach to stock solution preparation.[5]

This guide moves beyond a simple recitation of steps to explain the underlying principles of each action, fostering a deeper understanding that is crucial for troubleshooting and adapting protocols for similar compounds.

Compound Profile: this compound
PropertyValueSource
Molecular Formula C₁₁H₉NO₄[1][6]
Molecular Weight 219.19 g/mol [1][6]
Appearance Light beige to beige solid[7]
Melting Point 277 - 280 °C (decomposes)[7]
Solubility Slightly soluble in DMSO and water[7]
Stability Light-sensitive; potential for hydrolysis in aqueous buffers (pH > 7)[1]

Materials and Equipment

Materials:

  • This compound (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, amber microcentrifuge tubes or vials

  • Sterile, precision pipettes and tips

Equipment:

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional, for enhancing dissolution)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Core Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in biological assays.

Step 1: Pre-dissolution Calculations

The foundation of an accurate stock solution is a precise calculation. To prepare a 10 mM solution, the required mass of the compound is determined using its molecular weight (219.19 g/mol ).

Calculation: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 219.19 g/mol x 1000 mg/g = 2.19 mg

Step 2: Weighing and Dissolution Workflow

The following workflow is designed to minimize compound loss and ensure accurate concentration.

Dissolution_Workflow cluster_Preparation Preparation cluster_Dissolution Dissolution cluster_Troubleshooting Troubleshooting (if needed) A Accurately weigh 2.19 mg of the compound B Transfer to a sterile, amber microcentrifuge tube A->B C Add 1 mL of anhydrous DMSO B->C D Vortex thoroughly for 1-2 minutes C->D E Visually inspect for complete dissolution D->E F Briefly sonicate (5-10 minutes) E->F If particulates remain G Warm gently to 37°C F->G If needed Serial_Dilution cluster_Stock Stock Solution cluster_Intermediate Intermediate Dilution (Optional but Recommended) cluster_Final Final Working Solution Stock 10 mM Stock in 100% DMSO Intermediate Prepare intermediate dilutions in 100% DMSO Stock->Intermediate Step 1 Final Dilute into aqueous buffer or cell culture medium Intermediate->Final Step 2

Caption: Recommended two-step serial dilution process.

Protocol for Preparing a 10 µM Working Solution:

  • Prepare an Intermediate Dilution: Dilute the 10 mM stock solution 1:10 in 100% DMSO to create a 1 mM intermediate stock.

  • Prepare the Final Working Solution: Add the intermediate stock to the aqueous buffer or cell culture medium at a 1:100 ratio. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of medium for a final volume of 1 mL and a final concentration of 10 µM. The final DMSO concentration in this example would be 0.1%.

This two-step process gradually reduces the DMSO concentration, minimizing the risk of the compound precipitating out of the solution. [8][9]

Safety and Handling

This compound is classified as a skin and eye irritant. [10]Standard laboratory PPE, including gloves, safety glasses, and a lab coat, should be worn at all times. [10]All handling of the powdered compound and concentrated DMSO solutions should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

The successful application of this compound in research and development is critically dependent on the meticulous preparation of its stock solutions. By understanding the chemical properties of this compound and adhering to the detailed protocols and best practices outlined in this guide, researchers can ensure the accuracy, reproducibility, and validity of their experimental data.

References

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • PubMed Central. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]

  • PubMed Central. (2018). The effects of solvents in in vitro cell-based assays. Retrieved from [Link]

  • PubMed Central. (2017). Effects of 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid on the antioxidative defense and lipid membranes in Plasmodium berghei-infected erythrocytes. Retrieved from [Link]

Sources

in vitro cytotoxicity assay using 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to In Vitro Cytotoxicity Assessment of 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for the compound this compound. This guide is designed to be a practical resource, offering not only detailed protocols but also the scientific rationale behind the experimental design, ensuring robust and reproducible results.

Introduction: The Scientific Context of this compound

This compound, a member of the quinoline carboxylic acid family, is a molecule of significant interest in medicinal chemistry.[1] Its structure, featuring a quinoline ring, imparts the ability to interact with various biological targets.[1] This compound has demonstrated a range of biological activities, including potential anticancer and antiviral properties.[1] Specifically, it has been shown to induce apoptosis in cancer cells and inhibit the proliferation of esophageal cancer cell lines.[1] Given these therapeutic potentials, a thorough understanding of its cytotoxic profile is paramount for any further drug development.

Cytotoxicity testing is a critical step in this process. It helps to determine the concentration at which a compound becomes toxic to cells, establishing a therapeutic window. Furthermore, it can provide insights into the mechanism of cell death, distinguishing between programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis).[2]

Strategic Experimental Design: A Multi-Faceted Approach

A single cytotoxicity assay provides a limited perspective. Therefore, a multi-assay, multi-cell line approach is recommended to build a comprehensive cytotoxicity profile for this compound.

The Rationale for Cell Line Selection

The choice of cell lines is crucial and should be guided by the research question.[3] To evaluate the anticancer potential of this compound, a panel of cancer cell lines relevant to the intended therapeutic area should be used. For instance, given its reported activity against esophageal cancer, cell lines such as KYSE-30 or OE19 would be appropriate.[1]

It is equally important to assess the compound's effect on non-cancerous cells to gauge its general toxicity. Commonly used fibroblast cell lines like L929 or human fibroblast lines can serve as a good baseline for general cytotoxicity.[4][5]

A Triad of Assays for a Comprehensive Cytotoxicity Profile

To dissect the cytotoxic effects of this compound, a combination of assays targeting different cellular processes is recommended.

  • MTT Assay: This colorimetric assay is a measure of cell metabolic activity.[6][7] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][8] The amount of formazan produced is proportional to the number of living cells, providing a measure of cell viability.[8]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of necrosis.[9] It serves as an indicator of cell lysis.

  • Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[10] An increase in caspase-3/7 activity is a strong indicator of apoptosis.[10]

The following diagram illustrates the overall experimental workflow:

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Compound_Prep Prepare 4-HMQCA Stock Solution Treatment Treat cells with serial dilutions of 4-HMQCA for 24, 48, 72h Compound_Prep->Treatment Cell_Culture Culture & Seed Cells (Cancer & Non-cancer lines) Cell_Culture->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT Endpoint Measurement LDH LDH Assay (Membrane Integrity) Treatment->LDH Endpoint Measurement Caspase Caspase-Glo 3/7 (Apoptosis) Treatment->Caspase Endpoint Measurement IC50 Calculate IC50 Values MTT->IC50 LDH->IC50 Mechanism Determine Mechanism of Cell Death Caspase->Mechanism IC50->Mechanism

Caption: Experimental workflow for cytotoxicity assessment.

Detailed Protocols

Preparation of this compound Stock Solution
  • Solubility Testing: Determine the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for organic compounds. Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced toxicity.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Cell Seeding
  • Culture the selected cell lines in their recommended growth medium in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells using standard trypsinization methods for adherent cells.

  • Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and concentration.[11]

  • Seed the cells into 96-well plates at a predetermined optimal density. This density should allow for logarithmic growth during the experiment and can be determined by a preliminary cell titration experiment.[12] A typical starting point is 5,000 to 10,000 cells per well.[13]

  • Incubate the plates overnight to allow for cell attachment.

Treatment of Cells
  • Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the compound.

  • Include appropriate controls:

    • Untreated Control: Cells in medium only.

    • Vehicle Control: Cells in medium with the same concentration of the solvent (e.g., DMSO) used for the highest concentration of the compound.

    • Positive Control: A known cytotoxic agent (e.g., doxorubicin) to ensure the assay is working correctly.

  • Incubate the plates for different time points (e.g., 24, 48, and 72 hours).

MTT Assay Protocol

This protocol is based on standard MTT assay procedures.[6][14]

  • At the end of the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6]

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[14]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[14]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

LDH Cytotoxicity Assay Protocol

This protocol is based on commercially available LDH assay kits.

  • At the end of the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding a reaction mixture to the supernatant.[12]

  • Incubate for the recommended time at room temperature, protected from light.[12]

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[12]

Caspase-Glo® 3/7 Assay Protocol

This protocol is based on the Promega Caspase-Glo® 3/7 Assay.[10][15]

  • Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.[16]

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15]

  • Mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.[15]

  • Incubate the plate at room temperature for 1 to 3 hours.[15]

  • Measure the luminescence using a plate-reading luminometer.[15]

Data Analysis and Interpretation

Calculation of Cell Viability and IC50

For the MTT and LDH assays, calculate the percentage of cell viability or cytotoxicity relative to the untreated control.

% Cell Viability (MTT): [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100

% Cytotoxicity (LDH): [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum Lysis Control - Absorbance of Untreated Control)] * 100

Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Interpreting the Mechanism of Cell Death

By comparing the results from the different assays, you can infer the primary mechanism of cell death.

G cluster_results Assay Results cluster_conclusion Conclusion MTT_dec Decreased MTT Signal (Reduced Viability) LDH_inc Increased LDH Release MTT_dec->LDH_inc LDH_no_change No Change in LDH Release MTT_dec->LDH_no_change MTT_dec->LDH_no_change Caspase_no_change No Change in Caspase 3/7 Activity LDH_inc->Caspase_no_change Caspase_inc Increased Caspase 3/7 Activity LDH_no_change->Caspase_inc LDH_no_change->Caspase_no_change Apoptosis Apoptosis Caspase_inc->Apoptosis Necrosis Necrosis Caspase_no_change->Necrosis Cytostatic Cytostatic Effect Caspase_no_change->Cytostatic

Caption: Interpreting cytotoxicity assay results.

  • Apoptosis: A decrease in cell viability (MTT) accompanied by an increase in caspase-3/7 activity, with little to no increase in LDH release, suggests an apoptotic mechanism of cell death.

  • Necrosis: A decrease in cell viability (MTT) with a significant increase in LDH release and no significant activation of caspases points towards a necrotic mode of cell death.

  • Cytostatic Effect: A decrease in the MTT signal without a corresponding increase in LDH or caspase activity may indicate that the compound is inhibiting cell proliferation rather than directly killing the cells.[2]

Data Presentation

Summarize the calculated IC50 values in a clear and concise table.

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
Example: KYSE-30 Esophageal CancerMTT24Value
48Value
72Value
Example: L929 Non-cancerousMTT24Value
Fibroblast48Value
72Value

Conclusion

This application note provides a robust framework for the in vitro cytotoxicity assessment of this compound. By employing a multi-assay approach with carefully selected cell lines, researchers can obtain a comprehensive understanding of the compound's cytotoxic potential and its mechanism of action, which is essential for its progression as a potential therapeutic agent.

References

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • ResearchGate. (2015). 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. Retrieved from [Link]

  • Google Patents. (1951). Preparation of 4-hydroxyquinoline compounds.
  • PubChem. (n.d.). 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Retrieved from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Frontiers. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Retrieved from [Link]

  • protocols.io. (2021). Caspase 3/7 Activity. Retrieved from [Link]

  • MDPI. (2023). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Retrieved from [Link]

  • Allied Academies. (n.d.). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Retrieved from [Link]

  • protocols.io. (2021). LDH cytotoxicity assay. Retrieved from [Link]

  • ResearchGate. (2018). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Drug toxicity assessment: cell proliferation versus cell death. Retrieved from [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • National Toxicology Program. (2001). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • DeNovix. (2021). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]

Sources

Application Notes and Protocols: Antimicrobial Screening of Substituted Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2][3] Quinolone carboxylic acids represent a pivotal class of synthetic antibacterial compounds with a broad spectrum of activity.[3] Their core structure, a bicyclic aromatic heterocycle, offers a versatile scaffold for chemical modification, allowing for the fine-tuning of antimicrobial potency and pharmacokinetic properties.[4][5][6] This guide provides a comprehensive overview of the principles and methodologies for the antimicrobial screening of newly synthesized substituted quinoline carboxylic acids, designed to equip researchers with the knowledge to conduct robust and reproducible evaluations.

The primary mechanism of action for quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[7][8][9] These essential enzymes are responsible for managing DNA supercoiling during replication, and their disruption leads to DNA strand breaks and ultimately, bacterial cell death.[7][8][9][10] Understanding this mechanism is crucial for the rational design of new quinoline derivatives and for interpreting the results of antimicrobial screening assays.

This document will detail the essential protocols for preliminary and quantitative antimicrobial susceptibility testing, including the agar well diffusion method, broth microdilution for determining the Minimum Inhibitory Concentration (MIC), and the subsequent determination of the Minimum Bactericidal Concentration (MBC). Each protocol is presented with an emphasis on the underlying scientific principles to ensure methodological integrity and data reliability.

Preliminary Screening: Agar Well Diffusion Method

The agar well diffusion assay is a widely used, cost-effective, and straightforward method for the initial screening of antimicrobial compounds.[1][11][12][13][14] This technique provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.[1] The principle relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been uniformly inoculated with a test microorganism.[11][13] The presence of a clear zone of inhibition around the well indicates the compound's antimicrobial activity.[1]

Causality Behind Experimental Choices:
  • Choice of Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium for routine antimicrobial susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility and its minimal inhibition of most common antimicrobial agents.[15]

  • Inoculum Standardization: The density of the bacterial inoculum is a critical variable. A suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL) is used to ensure a confluent lawn of bacterial growth, allowing for clear visualization of inhibition zones.

  • Well Diameter and Volume: A standardized well diameter (typically 6-8 mm) and a fixed volume of the test compound solution are used to ensure consistent diffusion and comparable results across different plates and experiments.[13][14]

Protocol: Agar Well Diffusion Assay
  • Preparation of Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Well Preparation and Sample Application:

    • Allow the inoculated plate to dry for 3-5 minutes.

    • Aseptically punch wells of 6 mm diameter into the agar using a sterile cork borer.[13]

    • Carefully pipette a fixed volume (e.g., 50 µL) of the dissolved substituted quinoline carboxylic acid solution into each well. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds, typically DMSO).[16]

  • Incubation and Interpretation:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Visualization of Experimental Workflow

AgarWellDiffusion cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Prepare 0.5 McFarland Bacterial Suspension Inoculate Inoculate MHA Plate with Bacterial Suspension Inoculum->Inoculate Plates Prepare Mueller-Hinton Agar Plates Plates->Inoculate Punch Punch Wells in Agar Inoculate->Punch AddSample Add Test Compound and Controls to Wells Punch->AddSample Incubate Incubate at 37°C for 18-24h AddSample->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

Caption: Workflow for the Agar Well Diffusion Assay.

Quantitative Analysis: Determination of Minimum Inhibitory Concentration (MIC)

Following a positive preliminary screen, a quantitative assessment is necessary to determine the potency of the antimicrobial compound. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17][18] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[17][19]

Causality Behind Experimental Choices:
  • Serial Dilution: A two-fold serial dilution of the test compound is prepared to determine the MIC with a high degree of precision. This allows for the identification of the specific concentration at which bacterial growth is inhibited.

  • Standardized Inoculum: A final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well is crucial for the reproducibility of the assay. Higher or lower concentrations can significantly affect the MIC value.

  • Growth and Sterility Controls: The inclusion of a positive control (broth with inoculum, no compound) is essential to confirm the viability of the microorganism, while a negative control (broth only) ensures the sterility of the medium.

Protocol: Broth Microdilution for MIC Determination
  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the substituted quinoline carboxylic acid in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations. Typically, 50 µL of MHB is added to wells 2-12. 100 µL of the compound stock solution (at twice the highest desired final concentration) is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. Wells 11 and 12 serve as controls.

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after adding the inoculum.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to each well (wells 1-11). Well 12 receives 50 µL of sterile MHB only (sterility control). Well 11, containing only the inoculum and broth, serves as the growth control.

    • The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a microplate reader.

Visualization of MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis Compound_Stock Prepare Compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of Compound in 96-well Plate Compound_Stock->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum Add_Inoculum Add Bacterial Inoculum to Wells Inoculum_Prep->Add_Inoculum Serial_Dilution->Add_Inoculum Incubate Incubate Plate at 37°C for 18-24h Add_Inoculum->Incubate Read_MIC Determine MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC

Caption: Workflow for MIC Determination via Broth Microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

While the MIC provides information on the concentration required to inhibit growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[20] This is a critical parameter for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). A common criterion for a bactericidal effect is an MBC value no greater than four times the MIC.[21]

Causality Behind Experimental Choices:
  • Subculturing from MIC Wells: Aliquots from the clear wells of the MIC assay are subcultured onto antibiotic-free agar to determine if the bacteria were killed or merely inhibited.

  • Colony Counting: The number of colonies on the subculture plates is counted to determine the percentage of bacterial killing. A 99.9% reduction in the initial inoculum is the standard threshold for defining the MBC.[21][22]

Protocol: MBC Determination
  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth.

    • Aseptically transfer a small aliquot (e.g., 10 µL) from each of these clear wells onto separate, appropriately labeled MHA plates.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Data Presentation

Summarize the antimicrobial activity data in a clear and concise table for easy comparison of the different substituted quinoline carboxylic acids.

Table 1: Antimicrobial Activity of Substituted Quinoline Carboxylic Acids

Compound IDSubstitution PatternTest OrganismZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)
QCA-0016-fluoro, 7-chloroS. aureus ATCC 259232224
QCA-0026-fluoro, 7-piperazinylS. aureus ATCC 25923280.51
QCA-0038-methoxyE. coli ATCC 259221516>64
Positive ControlCiprofloxacinS. aureus ATCC 25923300.250.5
Positive ControlCiprofloxacinE. coli ATCC 25922320.060.125

Challenges and Considerations

The antimicrobial screening of quinolone derivatives is not without its challenges. The emergence of quinolone-resistant strains is a significant concern, often arising from mutations in the target enzymes, DNA gyrase and topoisomerase IV.[3][7][23] Additionally, low-level resistance can be clinically relevant and may affect treatment outcomes.[24] It is also important to consider that some quinolone derivatives may exhibit poor solubility, which can impact the accuracy of susceptibility testing. Careful selection of solvents and appropriate controls are essential to mitigate these issues.

Conclusion

The protocols detailed in these application notes provide a robust framework for the antimicrobial screening of novel substituted quinoline carboxylic acids. By adhering to these standardized methods and understanding the scientific principles behind them, researchers can generate reliable and reproducible data that is essential for the identification and development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

References

  • AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • IOP Publishing. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • Asian Pacific Journal of Health Sciences. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Retrieved from [Link]

  • National Institutes of Health. (2023). Quinolone Antibiotics: Resistance and Therapy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanism of Quinolone Action and Resistance. Retrieved from [Link]

  • MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • National Institutes of Health. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

  • Oxford Academic. (2015). Challenges to accurate susceptibility testing and interpretation of quinolone resistance in Enterobacteriaceae: results of a Spanish multicentre study. Retrieved from [Link]

  • BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum Inhibition Concentration (MIC) of different fluoroquinolones and observed mutations in 5 representative strains. Retrieved from [Link]

  • MDPI. (n.d.). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Retrieved from [Link]

  • CORE. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. Retrieved from [Link]

  • MDPI. (n.d.). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Retrieved from [Link]

  • MDPI. (n.d.). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Retrieved from [Link]

  • National Institutes of Health. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]

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Application Notes & Protocols: Leveraging 4-Hydroxyquinoline Derivatives in Advanced Fluorescence Quenching Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 4-Hydroxyquinoline Scaffolds in Fluorescence-Based Drug Discovery

In the landscape of modern drug discovery and biochemical research, fluorescence quenching assays stand out as a powerful and versatile tool. These assays offer a sensitive, real-time, and often non-destructive method for investigating a wide array of molecular interactions, from enzyme kinetics to protein-ligand binding. Central to the success of these assays is the choice of the fluorophore. 4-Hydroxyquinoline (4HQ) and its derivatives have emerged as a particularly compelling class of fluorescent probes. Their rigid heterocyclic structure provides a stable fluorescent core, while the hydroxyl group and the quinoline ring system offer numerous sites for chemical modification. This allows for the fine-tuning of their photophysical properties—such as absorption and emission wavelengths, quantum yield, and sensitivity to the local microenvironment—making them highly adaptable for specific biological applications.[1][2][3]

This guide provides a comprehensive overview of the principles and practical applications of fluorescence quenching assays utilizing 4-hydroxyquinoline derivatives. We will delve into the underlying quenching mechanisms, offer detailed, field-proven protocols for key assays, and provide insights into data analysis and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of these versatile fluorophores in their research endeavors.

Core Principles: Understanding Fluorescence Quenching with 4-Hydroxyquinoline Derivatives

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore due to its interaction with another molecule, termed a quencher. This phenomenon can be broadly categorized into two main types: static and dynamic quenching.[4] Understanding the distinction is crucial for accurate data interpretation.

  • Static Quenching: This occurs when the fluorophore and quencher form a stable, non-fluorescent complex in the ground state. Since the complex itself does not emit light upon excitation, the overall fluorescence intensity of the solution decreases. A key characteristic of static quenching is that the fluorescence lifetime of the uncomplexed fluorophore remains unchanged.[4]

  • Dynamic (Collisional) Quenching: In this mechanism, the quencher molecule collides with the fluorophore while it is in the excited state. This collision provides a non-radiative pathway for the fluorophore to return to its ground state, thus reducing fluorescence. Dynamic quenching is diffusion-dependent and results in a decrease in both fluorescence intensity and lifetime.[4]

Beyond these fundamental types, two specific mechanisms are of particular relevance in biological assays:

  • Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent, non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor molecule (quencher). This process is highly sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers.

  • Photoinduced Electron Transfer (PET): PET involves the transfer of an electron between the fluorophore and the quencher upon photoexcitation. This can lead to the formation of a transient radical ion pair, which then deactivates non-radiatively, resulting in fluorescence quenching. The efficiency of PET is dependent on the redox potentials of the fluorophore and the quencher.

The choice of a 4-hydroxyquinoline derivative as the fluorophore in these assays is motivated by its favorable spectral properties and its ability to participate in these quenching mechanisms. For example, the electron-rich nature of the 4-hydroxyquinoline scaffold can facilitate PET with suitable electron-accepting quenchers.[5][6]

Visualizing Quenching Mechanisms

Quenching_Mechanisms cluster_static Static Quenching cluster_dynamic Dynamic Quenching Fluorophore (Ground) Fluorophore (Ground) Ground-State Complex Ground-State Complex Fluorophore (Ground)->Ground-State Complex Formation Quencher (Ground) Quencher (Ground) Quencher (Ground)->Ground-State Complex Fluorophore (Excited) Fluorophore (Excited) Collision Collisional Deactivation Fluorophore (Excited)->Collision Quencher_dyn Quencher Quencher_dyn->Collision Kinase_Assay_Workflow A Dispense Test Compounds (25 nL in DMSO) B Add Kinase and Peptide Substrate (5 µL in Kinase Buffer) A->B C Incubate (30 min, RT) B->C D Initiate Reaction with ATP (5 µL in Kinase Buffer) C->D E Incubate (60 min, RT) D->E F Add Protease Solution (5 µL) E->F G Incubate (30 min, RT) F->G H Read Fluorescence (Ex/Em for 4HQ derivative) G->H

Caption: Workflow for a Kinase Inhibition Fluorescence Quenching Assay.

Step-by-Step Procedure:

  • Compound Plating: Dispense 25 nL of test compounds and DMSO (as a negative control) into the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Prepare a solution of the kinase and the 4-hydroxyquinoline-labeled peptide substrate in kinase buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the compounds to interact with the kinase.

  • Reaction Initiation: Prepare a solution of ATP in kinase buffer. Add 5 µL to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Protease Addition: Add 5 µL of the phosphopeptide-specific protease solution to each well.

  • Protease Reaction: Incubate at room temperature for 30 minutes to allow for the cleavage of the phosphorylated substrate.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the specific 4-hydroxyquinoline derivative.

Data Analysis:

Calculate the percent inhibition for each compound using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

Where:

  • Signal_compound is the fluorescence of the well with the test compound.

  • Signal_min is the average fluorescence of the negative control (no kinase or 100% inhibition).

  • Signal_max is the average fluorescence of the positive control (DMSO, 0% inhibition).

Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Protein-Ligand Binding Assay using a 4-Hydroxyquinoline Derivative as an Extrinsic Probe

This protocol outlines a method to determine the binding affinity of a small molecule (ligand) to a target protein using a 4-hydroxyquinoline derivative that binds to the protein and whose fluorescence is quenched upon ligand binding.

Materials and Reagents:

  • Target protein

  • 4-Hydroxyquinoline fluorescent probe

  • Ligand of interest

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20)

  • Fluorometer with a temperature-controlled cuvette holder

  • Quartz cuvette

Step-by-Step Procedure:

  • Determine Optimal Probe Concentration: Titrate the 4-hydroxyquinoline probe into the assay buffer and measure the fluorescence to find a concentration that gives a stable and robust signal (typically in the low micromolar range).

  • Protein-Probe Titration: To a fixed concentration of the protein in the cuvette, add increasing concentrations of the 4-hydroxyquinoline probe. Measure the fluorescence after each addition to confirm binding (an increase or decrease in fluorescence).

  • Ligand Titration (Quenching Experiment): a. Prepare a solution of the target protein and the 4-hydroxyquinoline probe in the assay buffer. Use concentrations determined in the previous steps. b. Place the solution in the cuvette and record the initial fluorescence intensity (F₀). c. Make serial additions of the ligand from a concentrated stock solution. After each addition, mix gently and allow the system to equilibrate (e.g., 2-5 minutes). d. Record the fluorescence intensity (F) after each addition.

  • Control for Inner Filter Effect: In a separate experiment, titrate the ligand into a solution of the 4-hydroxyquinoline probe without the protein to correct for any absorption of excitation or emission light by the ligand itself. [7][8][9][10][11] Data Analysis:

  • Correct for Dilution and Inner Filter Effect: Adjust the observed fluorescence values for any dilution effects and the inner filter effect. [7][8][9][10][11]2. Stern-Volmer Plot: To determine the quenching mechanism, plot F₀/F versus the ligand concentration. A linear plot suggests a single type of quenching mechanism (either static or dynamic). [12]3. Calculate the Dissociation Constant (Kd): Plot the change in fluorescence (ΔF = F₀ - F) against the ligand concentration. Fit the data to a suitable binding model (e.g., one-site binding) to calculate the Kd.

Data Presentation and Interpretation

Table 1: Photophysical Properties of Representative 4-Hydroxyquinoline Derivatives
DerivativeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)SolventReference
4-Hydroxyquinoline3163490.011Water (pH 7.2)[5][6]
8-Methoxyquinoline305407-Methanol[2]
8-Octyloxyquinoline306405-Methanol[2]
5,7-Diphenyl-8-benzyloxyquinoline--HighNonaqueous[1]

Note: The photophysical properties of 4-hydroxyquinoline derivatives are highly sensitive to the solvent environment and pH. [2][5][6]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Background Fluorescence Autofluorescence from compounds, plates, or buffer components.Screen compounds for autofluorescence. Use black, non-binding microplates. Test different buffer components.
Low Signal-to-Noise Ratio Suboptimal probe concentration, inefficient quenching, or high background.Optimize probe and quencher concentrations. Use high-quality reagents and plates. Optimize instrument settings (e.g., gain). [13][14][15][16]
Inner Filter Effect (IFE) High concentrations of probe or quencher absorb excitation/emission light.Work at lower concentrations. Measure absorbance of all components and apply correction formulas. [7][8][9][10][11]
Photobleaching Destruction of the fluorophore by excitation light.Reduce excitation light intensity or exposure time. Use a more photostable 4-hydroxyquinoline derivative if available.

Conclusion

4-Hydroxyquinoline derivatives offer a robust and adaptable platform for the development of fluorescence quenching assays. Their tunable photophysical properties and synthetic tractability allow for the design of probes tailored to specific biological questions. By understanding the fundamental principles of fluorescence quenching and following well-designed protocols, researchers can effectively employ these assays to accelerate drug discovery efforts and gain deeper insights into complex biological systems. The protocols and guidelines presented here provide a solid foundation for the successful implementation of fluorescence quenching assays with 4-hydroxyquinoline derivatives.

References

  • Bullen, H. A. (2021). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Journal of Chemical Education, 98(10), 3352-3358. [Link]

  • Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

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  • Spengler, G., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6655. [Link]

  • Weitner, T., Friganović, T., & Šakić, D. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(19), 7107-7114. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. [Link]

  • Zhu, H., et al. (2018). Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. Analytical Chemistry, 90(15), 9481-9488. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 213, 113171. [Link]

  • Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Kverka, M., et al. (2008). Comparative study of four fluorescent probes for evaluation of natural killer cell cytotoxicity assays. Immunobiology, 213(8), 655-666. [Link]

  • Capel-Cuevas, S., et al. (2020). Stern–Volmer analysis of photocatalyst fluorescence quenching within hollow-core photonic crystal fibre microreactors. Chemical Communications, 56(84), 12797-12800. [Link]

  • Schaly, S., et al. (2019). Algorithms for the determination of binding constants and enantiomeric excess in complex host: Guest equilibria using optical measurements. Supramolecular Chemistry, 31(10), 654-666. [Link]

  • Wang, L., et al. (2017). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Current Opinion in Chemical Biology, 39, 86-95. [Link]

  • Wadle, S., et al. (2018). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Analytical Methods, 10(25), 3073-3083. [Link]

  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Schaly, S., et al. (2019). Algorithms for the determination of binding constants and enantiomeric excess in complex host: guest equilibria using optical measurements. Supramolecular Chemistry, 31(10), 654-666. [Link]

  • HORIBA. (n.d.). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. [Link]

  • Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557. [Link]

  • D'Andrade, B. W., et al. (2018, September 21). Developing a Tryptophan Fluorescence Assay for Screening Ligands against USP5 Zf-UBD. Open Lab Notebooks. [Link]

  • Labbot. (n.d.). Automatic Correction of Inner Filter Effect – App Note. [Link]

  • El-Faham, A., et al. (2015). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 52(4), 1132-1147. [Link]

  • Wang, H., et al. (2020). Quinoline-based fluorescent probe for the detection and monitoring of hypochlorous acid in a rheumatoid arthritis model. Analytical Methods, 12(36), 4443-4449. [Link]

  • Farruggia, G., et al. (2005). 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Journal of the American Chemical Society, 127(51), 18032-18033. [Link]

  • Lee, H., et al. (2021). Application of a Fluorescence Recovery-based Polo-like Kinase 1 Binding Assay to Polo-Box Domain Ligand Discovery for Plk2 and Plk3. ACS Omega, 6(13), 9099-9106. [Link]

  • Chen, Y., et al. (2020). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE, 15(10), e0240014. [Link]

  • Edinburgh Instruments. (n.d.). Fluorescence Quenching & the Stern-Volmer Plot. [Link]

  • ResearchGate. (2023, July 10). FP Assay Troubleshooting?. [Link]

  • Spengler, G., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6655. [Link]

  • ResearchGate. (n.d.). Stern-Volmer plots for the fluorescence quenching of coumarins studied by 4-hydroxy-TEMPO in aqueous solutions at the room temperature. [Link]

  • Evident. (n.d.). Signal-to-Noise Considerations. [Link]

  • Rhone-Poulenc Sante. (1984). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.
  • Akbar, S., et al. (2016). Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria. Journal of Bioenergetics and Biomembranes, 48(1), 19-27. [Link]

  • Kim, J. H., et al. (2023). Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds. Molecules, 28(16), 5990. [Link]

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  • Vivian, J. T., & Heyes, C. D. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 9(11), e3251. [Link]

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  • Weitner, T., Friganović, T., & Šakić, D. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(19), 7107-7114. [Link]

  • Catalyst University. (2018, May 16). Kinetics: Quenching & Stern-Volmer Plots. YouTube. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Conrad-Limpach synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction for synthesizing 4-hydroxyquinolines. Here, we address common challenges and provide field-proven insights to enhance your experimental success and improve yields.

Troubleshooting Guide: A Problem-Solving Approach

This section directly addresses specific issues you may encounter during your experiments.

Question 1: My initial condensation reaction between the aniline and β-ketoester is sluggish or results in a low yield of the enamine intermediate. What's going wrong?

Answer:

The initial formation of the β-aminoacrylate (enamine) is a critical first step that sets the stage for the entire synthesis. Low yields at this stage are typically traced back to two factors: inefficient water removal and improper catalysis.

  • Causality of the Problem: This is a condensation reaction that produces water as a byproduct. According to Le Châtelier's principle, the presence of this water can inhibit the forward reaction, leading to an unfavorable equilibrium and low yields. Furthermore, while the reaction can proceed thermally, it is often slow without a catalyst.

  • Recommended Protocol & Scientific Rationale:

    • Acid Catalysis: The reaction is catalyzed by acid.[1] A catalytic amount of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is often used. However, for sensitive substrates, a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) or even a Lewis acid can be beneficial. The catalyst protonates the keto-carbonyl group of the β-ketoester, making it more electrophilic and susceptible to nucleophilic attack by the aniline.

    • Azeotropic Water Removal: To drive the reaction to completion, it is essential to remove the water as it forms. The most common method is to use a Dean-Stark apparatus with a suitable solvent like toluene or benzene. The solvent forms an azeotrope with water, which is distilled off, condensed, and collected in the trap, effectively removing it from the reaction mixture and shifting the equilibrium towards the product.

    • Temperature Control: While high temperatures are the hallmark of the second step (cyclization), the initial condensation is typically performed at a more moderate temperature, often the reflux temperature of the chosen solvent (e.g., toluene, ~110 °C).

Question 2: The critical thermal cyclization step is failing or my yields are below 30%. How can I improve this?

Answer:

This is the most common and challenging step of the Conrad-Limpach synthesis. Low yields here are almost always due to insufficient reaction temperature. The cyclization is a high-activation-energy process, and failure to reach the required temperature will result in an incomplete reaction or decomposition.

  • Causality of the Problem: The rate-determining step is the thermal electrocyclic ring closure.[1] This step requires breaking the aromaticity of the aniline ring to form the new heterocyclic ring, a process with a significant energy barrier.[2] Temperatures around 250 °C are typically required to provide sufficient thermal energy to overcome this barrier.[1][3] Performing the reaction neat (without solvent) often leads to charring and very moderate yields, sometimes below 30%.[1]

  • Recommended Protocol & Scientific Rationale:

    • Utilize a High-Boiling Inert Solvent: The use of an inert, high-boiling solvent is paramount for consistent heat transfer and achieving high yields. Limpach himself noted that yields could be increased to as high as 95% by switching from a neat reaction to one in an inert solvent like mineral oil.[1] The solvent acts as a thermal bath, ensuring uniform heating and preventing localized overheating and decomposition.

    • Solvent Selection: The choice of solvent is critical and directly impacts the final yield. The general trend is that solvents with higher boiling points lead to better yields.[2] While traditional solvents like Dowtherm A and diphenyl ether are effective, they can be expensive or have unpleasant odors.[2]

    Table 1: Comparison of Solvents for Conrad-Limpach Thermal Cyclization [2]

    Solvent Boiling Point (°C) Reported Yield (%) Notes
    Methyl Benzoate 199 25 Lower yield, reflects insufficient temperature.
    Ethyl Benzoate 212 45 Inexpensive, moderate yield.
    Iso-butyl Benzoate 247 66 Good yield, but more expensive.
    2-Nitrotoluene 222 62 Good yield, less expensive alternative.
    1,2,4-Trichlorobenzene 214 63 Good yield, less expensive alternative.
    Dowtherm A 257 70 Traditional standard, excellent yield but expensive.

    | Mineral Oil | > 275 | High | Inexpensive and effective, but can be difficult to handle. [1][2] |

    • Experimental Setup: Ensure your apparatus can safely reach and maintain temperatures above 250 °C. Use a high-temperature thermometer, a suitable heating mantle, and efficient reflux condenser. For reactions where a product is expected to precipitate, a mechanical stirrer is recommended to maintain a homogenous slurry.

Troubleshooting Workflow for Low Cyclization Yield

G start Low Yield in Cyclization Step temp_check Is reaction temperature consistently ≥ 250°C? start->temp_check solvent_check Are you using a high-boiling solvent (e.g., Dowtherm A, Mineral Oil)? temp_check->solvent_check Yes solution2 Action: Ensure accurate temperature monitoring and stable heating. temp_check->solution2 No neat_rxn Running the reaction neat? solvent_check->neat_rxn No success Yield Improved solvent_check->success Yes low_bp_solvent Is the solvent boiling point < 230°C? neat_rxn->low_bp_solvent No solution1 Action: Switch to a solvent with BP > 250°C (See Table 1). neat_rxn->solution1 Yes low_bp_solvent->solution1 Yes low_bp_solvent->success No solution1->success solution2->temp_check

Caption: Troubleshooting workflow for low cyclization yields.

Question 3: I am getting the 2-hydroxyquinoline isomer instead of the desired 4-hydroxyquinoline. Why is this happening?

Answer:

You are observing the product of the competing Knorr synthesis . The reaction between an aniline and a β-ketoester can proceed via two different pathways, and the outcome is dictated by the reaction temperature, reflecting a classic case of thermodynamic versus kinetic control.

  • Causality of the Problem:

    • Kinetic Pathway (Knorr Synthesis): At lower temperatures (e.g., room temperature to ~100 °C), the more nucleophilic aniline attacks the more electrophilic ester carbonyl of the β-ketoester. This pathway is faster (kinetically favored) and, after cyclization, leads to the 2-hydroxyquinoline isomer.

    • Thermodynamic Pathway (Conrad-Limpach): At higher temperatures (>140 °C and especially at ~250 °C for cyclization), the initial reaction is reversible.[4] The kinetically formed intermediate can revert to the starting materials. The thermodynamically more stable product, the 4-hydroxyquinoline, is formed via the attack of the aniline on the keto-carbonyl, which requires higher energy but leads to the more stable final product.[4]

  • Solution: To ensure the formation of the 4-hydroxyquinoline, the high-temperature conditions of the Conrad-Limpach synthesis must be met. The cyclization must be carried out at a sufficiently high temperature (~250 °C) to favor the thermodynamic pathway.

G cluster_0 Reaction Conditions reactants Aniline + β-Ketoester low_temp Low Temp (< 100°C) Kinetic Control reactants->low_temp Faster, Reversible high_temp High Temp (~250°C) Thermodynamic Control reactants->high_temp Slower, Irreversible knorr Knorr Product (2-Hydroxyquinoline) low_temp->knorr conrad Conrad-Limpach Product (4-Hydroxyquinoline) high_temp->conrad

Sources

Navigating the Synthesis of 6-Methoxyquinolines: A Technical Support Guide to Byproduct Formation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to addressing the common challenges encountered during the synthesis of 6-methoxyquinolines. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and practical solutions to minimize byproduct formation and enhance the purity of your target molecule. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate the intricacies of these important synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses specific issues you may encounter during the synthesis of 6-methoxyquinolines, with a focus on the three most common methods: the Skraup synthesis, the Doebner-von Miller reaction, and the Friedländer synthesis.

I. The Skraup Synthesis: Taming a Vigorous Reaction

The Skraup synthesis, while a classic and powerful method for quinoline formation, is notoriously exothermic and prone to the formation of tarry byproducts.[1] The reaction of a primary aromatic amine, like p-anisidine, with glycerol in the presence of a strong acid and an oxidizing agent can be difficult to control.[1][2]

Question 1: My Skraup reaction is highly exothermic, leading to a low yield of a dark, tarry substance. What is causing this and how can I control it?

Answer: The vigorous nature of the Skraup synthesis is primarily due to the uncontrolled acid-catalyzed polymerization of acrolein, which is formed in situ from the dehydration of glycerol. This leads to the formation of complex, high-molecular-weight byproducts, often referred to as "tar."[1]

Causality and Troubleshooting:

  • Uncontrolled Acrolein Polymerization: Concentrated sulfuric acid rapidly dehydrates glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein.[2] At elevated temperatures, acrolein readily polymerizes.

  • Solution 1: Reaction Moderators: The most effective way to temper the reaction's vigor is by using a moderator.

    • Ferrous sulfate (FeSO₄): Acts as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period, thus preventing a sudden, violent exotherm.[3]

    • Boric acid: Also serves to control the reaction rate.[3] A patented method for synthesizing 6-methoxyquinoline specifically highlights the use of both ferrous sulfate and boric acid to increase yield and prevent an overly intense reaction.[3]

  • Solution 2: Controlled Reagent Addition & Gradual Heating:

    • Ensure that the sulfuric acid is added slowly and after the addition of the moderators (ferrous sulfate and boric acid) to prevent a premature start to the reaction.[1]

    • Apply heat gradually and be prepared to remove the heat source once the exothermic reaction begins to sustain itself.

Question 2: Besides tar, what other specific byproducts should I be aware of in the Skraup synthesis of 6-methoxyquinoline?

Answer: While tar is the most visible byproduct, other, more discrete impurities can also form, complicating your purification.

  • Incompletely Oxidized Intermediates: The final step of the Skraup synthesis is the oxidation of the 1,2-dihydroquinoline intermediate to the aromatic quinoline.[2] If the oxidation is incomplete, you may have 1,2-dihydro-6-methoxyquinoline as a significant impurity.

  • Oxidation of the Starting Amine: The strong oxidizing conditions can lead to the formation of colored byproducts from the oxidation of the starting p-anisidine.

  • Sulfonated Byproducts: The use of concentrated sulfuric acid can lead to the sulfonation of the aromatic rings of the starting material or the product, especially at high temperatures.

Workflow for a Controlled Skraup Synthesis of 6-Methoxyquinoline

Caption: Controlled Skraup synthesis workflow for 6-methoxyquinoline.

II. The Doebner-von Miller Reaction: Navigating Isomers and Intermediates

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[4] However, it is also known for producing a mixture of products and byproducts.

Question 3: I am attempting a Doebner-von Miller synthesis of a substituted 6-methoxyquinoline and obtaining a mixture of isomers. Why is this happening?

Answer: The formation of regioisomers is a common challenge in the Doebner-von Miller synthesis, particularly when using substituted anilines or unsymmetrical α,β-unsaturated carbonyl compounds. The mechanistic pathway, which is thought to involve a fragmentation-recombination of intermediates, can lead to different cyclization patterns.[5]

Causality and Troubleshooting:

  • Fragmentation-Recombination Mechanism: The reaction is believed to proceed through the conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by fragmentation into an imine and a ketone. These fragments can then recombine in different orientations before cyclization, leading to a mixture of regioisomers.[5]

  • Solution: Directed Synthesis and Catalyst Choice:

    • To avoid ambiguity, consider using a starting material that favors a specific cyclization pathway.

    • The choice of acid catalyst (both Brønsted and Lewis acids can be used) can influence the regioselectivity.[4] Experimenting with different acids may help to favor the formation of the desired isomer.

Question 4: My Doebner-von Miller reaction has a low yield, and I'm isolating byproducts that are not the expected quinoline. What could these be?

Answer: Besides regioisomers, other byproducts can arise from side reactions of the starting materials and intermediates.

  • Tars and Polymers: Similar to the Skraup synthesis, the acidic conditions can promote the self-condensation and polymerization of the α,β-unsaturated carbonyl compound, leading to tar formation.[6]

  • Reduced Intermediates: The intermediate Schiff base can sometimes act as a hydrogen acceptor in the final aromatization step, leading to its own reduction. This can result in the formation of partially saturated quinoline derivatives as byproducts.[1]

  • Aldol Condensation Products: If the α,β-unsaturated carbonyl is generated in situ from an aldol condensation, side reactions of this initial step can lead to a complex mixture of byproducts.

Simplified Doebner-von Miller Mechanism Leading to Byproducts

Caption: Doebner-von Miller mechanism and potential byproduct pathways.

III. The Friedländer Synthesis: Addressing Aldol Condensation and Regioselectivity

The Friedländer synthesis offers a convergent approach to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7] While generally more controlled than the Skraup or Doebner-von Miller reactions, it has its own set of potential pitfalls.

Question 5: My base-catalyzed Friedländer synthesis for a 6-methoxyquinoline derivative has a low yield, and I've identified byproducts that are not quinolines. What are they?

Answer: Under basic conditions, a significant side reaction is the self-aldol condensation of the ketone starting material.[1] This competes with the desired condensation with the 2-aminoaryl aldehyde or ketone, thereby reducing the yield of your target quinoline.

Causality and Troubleshooting:

  • Competing Aldol Condensation: The basic catalyst will deprotonate the α-carbon of the ketone, leading to the formation of an enolate. This enolate can then react with another molecule of the ketone in an aldol condensation reaction.

  • Solution 1: Switch to Acid Catalysis: Changing from a base to an acid catalyst will prevent the base-catalyzed self-condensation of the ketone.[1]

  • Solution 2: Modify Reaction Conditions:

    • Lowering the reaction temperature can help to disfavor the aldol condensation.

    • Slowly adding the ketone to the reaction mixture can keep its concentration low and minimize self-reaction.[1]

Question 6: I'm using an unsymmetrical ketone in my Friedländer synthesis and getting a mixture of two isomeric quinoline products. How can I improve the regioselectivity?

Answer: The use of an unsymmetrical ketone with two different α-methylene groups can lead to the formation of a mixture of regioisomers, as condensation can occur on either side of the carbonyl group.

Causality and Troubleshooting:

  • Lack of Regiocontrol: Without a directing group, the reaction will often proceed at both α-methylene positions, leading to a mixture of products that can be difficult to separate.

  • Solution 1: Catalyst and Solvent Screening: The choice of catalyst (both acid and base catalysts have been used) and solvent can influence the regioselectivity.[7] A screening of different conditions may be necessary to find the optimal system for your desired isomer.

  • Solution 2: Use of a Directing Group: To ensure high regioselectivity, you can use a starting material with a directing group on one of the α-carbons of the ketone. For example, introducing a phosphoryl group can direct the cyclization to a specific position.

Purification and Characterization of 6-Methoxyquinolines

Question 7: What are the recommended methods for purifying crude 6-methoxyquinoline?

Answer: The two most effective methods for purifying 6-methoxyquinoline are column chromatography and recrystallization. The choice will depend on the nature and quantity of the impurities.

Purification Strategy Comparison

MethodBest ForTypical Conditions for 6-Methoxyquinolines
Column Chromatography Removing significant quantities of byproducts with different polarities (e.g., tars, regioisomers).Stationary Phase: Silica gel. Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the specific impurities.
Recrystallization Removing small amounts of impurities from a relatively pure product to obtain a highly crystalline material.Solvent Systems: Ethanol/water mixtures are often effective. The crude product is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes turbid. The solution is then cooled slowly to induce crystallization.[8] Other solvent pairs like hexanes/ethyl acetate can also be explored.

Question 8: How can I use NMR and Mass Spectrometry to identify byproducts in my reaction mixture?

Answer: NMR and Mass Spectrometry (MS) are powerful tools for identifying both the desired product and any impurities.

  • ¹H and ¹³C NMR Spectroscopy:

    • Characteristic Signals for 6-Methoxyquinoline: Look for the characteristic signals of the quinoline ring protons and the singlet for the methoxy group protons (typically around 3.9 ppm).

    • Identifying Impurities: The presence of unexpected signals can indicate impurities. For example, the signals for a dihydroquinoline intermediate will be in the aliphatic region of the ¹H NMR spectrum. Comparing the spectra of your crude product to a known spectrum of pure 6-methoxyquinoline and common impurities can aid in identification.[9]

  • Mass Spectrometry (MS), especially coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS):

    • Determining Molecular Weights: MS will provide the molecular weights of the components in your mixture, allowing you to quickly identify your product and get clues about the identity of byproducts.

    • Separation and Identification: GC-MS and LC-MS are invaluable for separating the components of a complex mixture and obtaining individual mass spectra, which can then be compared to databases or analyzed to deduce the structures of the byproducts.

This technical support guide provides a starting point for troubleshooting common issues in the synthesis of 6-methoxyquinolines. For more complex challenges, further investigation into the specific reaction mechanism and a systematic optimization of reaction conditions may be necessary.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. BenchChem.
  • SUZHOU VICFI BIOTECHNOLOGY Co Ltd. (2014). Method for synthetizing 6-methoxyquinoline. CN103804289A.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis. BenchChem.
  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.
  • Wikipedia. (2023). Friedländer synthesis. Wikipedia.
  • Wikipedia. (2023). Doebner–Miller reaction. Wikipedia.
  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction. BenchChem.
  • Organic Syntheses. (1941). 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.
  • ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
  • Amaria Moulay, A., Diaf, K., & Elbahri, Z. (n.d.). p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA.
  • NIH. (2014). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem.
  • Organic Reactions. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Taylor & Francis Online. (2021).
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
  • Huan, T. T. (2021).
  • ResearchGate. (n.d.). HPLC profiles of the reaction mixture and purity analysis during the....
  • NIH. (2021).
  • Google Patents. (2000). Skraup reaction process for synthesizing quinolones. US6103904A.
  • INCEMC. (n.d.).
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • NIH. (2016). Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L. PMC.
  • The Royal Society of Chemistry. (2018).
  • MDPI. (2019).
  • University of California, Los Angeles. (n.d.).
  • NIH. (2014). Optimization of crystallization conditions for biological macromolecules. PMC.
  • ResearchGate. (n.d.). p-Anisidine release study by hydrolysis of Schiff bases in homogeneous media.
  • BenchChem. (2025). An In-Depth Technical Guide to 6-Methoxyquinoline-4-carbaldehyde. BenchChem.
  • ResearchGate. (n.d.).
  • Organic Syntheses. (2025).
  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Hampton Research. (n.d.).
  • MDPI. (2023). LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br..
  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
  • Virginia Tech. (n.d.). COLUMN CHROMATOGRAPHY KIT | Fralin Life Sciences Institute.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • BenchChem. (2025). common impurities in 6-Chloroquinoline synthesis and their removal.
  • Illinois Experts. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.

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Technical Support Center: Purification of 4-Hydroxyquinoline-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-hydroxyquinoline-2-carboxylic acids. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of molecules, including the endogenous neuromodulator kynurenic acid. The unique physicochemical properties of these compounds—such as high thermal stability, poor solubility, and strong chelating abilities—present distinct challenges during purification.[1][2]

This document provides field-proven insights and detailed protocols in a troubleshooting and FAQ format to help you navigate these challenges effectively and achieve high-purity materials for your research.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Q1: My crude product is a solid with extremely low solubility in common organic solvents like methanol, ethyl acetate, and DCM. How can I effectively purify it by recrystallization?

Root Cause Analysis: The poor solubility of 4-hydroxyquinoline-2-carboxylic acids is a direct consequence of their molecular structure. Strong intermolecular hydrogen bonding, potential zwitterionic character in the solid state, and high crystal lattice energy make them resistant to dissolution in many common solvents. The molecule also exhibits intramolecular hydrogen bonding, which contributes to its high stability.[1]

Solution & Protocol: To overcome this, you must use high-boiling point, polar aprotic solvents or carefully prepared aqueous mixtures that can disrupt these strong intermolecular forces.

Table 1: Recommended Solvents for Recrystallization

SolventBoiling Point (°C)Notes
Glacial Acetic Acid118Effective, but must be thoroughly removed under high vacuum.[3]
Dimethylformamide (DMF)153Excellent solvating power; requires high vacuum for removal.
Dimethyl Sulfoxide (DMSO)189Use with caution; very high boiling point makes removal difficult.
Ethanol/Water MixturesVariableCan be effective; requires careful optimization of the solvent ratio.[4][5]

Workflow Diagram: Purification Strategy

PurificationWorkflow Crude Crude Product pH_Adjust pH Adjustment & Precipitation Crude->pH_Adjust Recrystallize High-Temperature Recrystallization pH_Adjust->Recrystallize Purity_Check1 Purity Assessment (LC-MS, NMR) Recrystallize->Purity_Check1 Pass1 Pure Product Purity_Check1->Pass1  >98% Pure RP_Chrom Reversed-Phase Chromatography Purity_Check1->RP_Chrom <98% Pure Purity_Check2 Final Purity Assessment RP_Chrom->Purity_Check2 Pass2 Pure Product Purity_Check2->Pass2

Caption: General purification workflow for 4-hydroxyquinoline-2-carboxylic acids.

See Section 3 for a detailed step-by-step protocol on High-Temperature Recrystallization .

Q2: My NMR and mass spectrometry data are inconsistent with the expected structure, and my elemental analysis results are consistently off. What is the likely cause?

Root Cause Analysis: This is a classic problem encountered with this class of compounds and is almost always due to the formation of a stable, non-stoichiometric hydrate .[6][7] The polar quinolone core and carboxylic acid group readily coordinate with water molecules, which remain tightly bound even after standard drying procedures. This additional water alters the molecular weight, leading to incorrect mass spectrometry readings (though often a peak for the anhydrous parent molecule is also visible) and skewed elemental analysis percentages.

Solution & Validation:

  • Suspect Hydration: Always assume a hydrate may have formed. Product specifications from commercial suppliers often indicate a variable water content, sometimes as high as 12.5%.[7]

  • Quantify Water Content: Use Karl Fischer titration to determine the exact percentage of water in your sample. This is the most reliable method.

  • Confirm with Thermal Analysis: Thermogravimetric Analysis (TGA) can show a mass loss step corresponding to the loss of water at temperatures typically below 150°C, before the main compound decomposes at much higher temperatures (>300°C).[1]

  • Drying Procedures: To obtain the anhydrous form for analysis, drying under high vacuum at elevated temperatures (e.g., 100-120°C) for an extended period (12-24 hours) is necessary. Ensure your specific derivative is stable at the chosen temperature.

Q3: Recrystallization failed to remove a persistent impurity. Is column chromatography a viable option?

Root Cause Analysis: Standard normal-phase column chromatography on silica gel is often ineffective for these molecules. Their high polarity causes them to bind very strongly to the silica stationary phase, resulting in significant streaking, poor separation, and low recovery.

Solution & Protocol: Reversed-phase flash chromatography is the modern, preferred method for purifying polar compounds like carboxylic acids.[8] Using a C18-functionalized silica stationary phase, the separation occurs in a polar mobile phase, allowing for excellent resolution of polar analytes.

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of water and a polar organic solvent (typically acetonitrile or methanol) is used.

  • Additive: A small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is often added to both solvents. This suppresses the deprotonation of the carboxylic acid group, leading to sharper peaks and better chromatography.

See Section 3 for a detailed protocol on Reversed-Phase Flash Chromatography .

Q4: I suspect my product is contaminated with residual metal ions from the synthesis. How can I remove them?

Root Cause Analysis: The 4-hydroxy and 2-carboxylic acid groups (or the tautomeric 4-oxo and 2-carboxylic acid groups) form a powerful bidentate chelating site.[2] This means the molecule can readily bind to metal ions (e.g., Na+, K+, Pd, Cu) used in or introduced during the synthesis, which can be difficult to remove by simple crystallization.

Troubleshooting Logic: Metal Ion Contamination

Troubleshooting Start Impurity Detected (e.g., by ICP-MS or odd NMR shifts) IsMetal Is Metal Contamination Suspected? Start->IsMetal Chelate Exploit Chelation & pH Solubility Profile IsMetal->Chelate Yes Dissolve 1. Dissolve crude product in dilute aqueous base (e.g., NaOH, NH4OH) to form the soluble salt. Chelate->Dissolve Filter 2. Filter the solution to remove any insoluble metal hydroxides or oxides. Dissolve->Filter Precipitate 3. Slowly acidify the filtrate with dilute acid (e.g., HCl) to a pH of ~2-3 to precipitate the pure product. Filter->Precipitate Wash 4. Filter and wash the precipitate thoroughly with deionized water. Precipitate->Wash Result Metal-Free Product Wash->Result

Caption: Decision and workflow diagram for removing metal ion impurities.

Solution: An acid-base workup is highly effective. By dissolving the compound in a dilute aqueous base, you form the soluble carboxylate salt. Many contaminating metal ions will precipitate out as insoluble hydroxides or oxides under these conditions and can be removed by filtration. Subsequent careful acidification of the filtrate will re-precipitate your purified product, leaving soluble metal salts behind in the aqueous solution.[3]

Section 2: Frequently Asked Questions (FAQs)

  • Q: What is the typical physical appearance and thermal stability of 4-hydroxyquinoline-2-carboxylic acids?

    • A: They are typically off-white, cream, or pale yellow crystalline solids.[7] One of their most notable features is high thermal stability, with melting points often exceeding 300°C.[1] This stability is advantageous, as it allows for drying at elevated temperatures to remove stubborn solvents or water.

  • Q: What are the best analytical techniques to assess the purity of my final product?

    • A: A combination of techniques is recommended for a comprehensive assessment:

      • LC-MS: Ideal for checking for the presence of impurities and confirming the molecular weight.

      • ¹H NMR: Provides structural confirmation. Ensure you use a suitable deuterated solvent like DMSO-d₆, as solubility in CDCl₃ or MeOD is often poor.

      • HPLC: The gold standard for quantitative purity analysis. Use a reversed-phase C18 column with a UV detector.

      • Potentiometric Titration: A classical and highly accurate method to determine purity by titrating the carboxylic acid group with a standardized base.[3]

      • Elemental Analysis (C, H, N): Provides the empirical formula but is highly sensitive to the presence of hydrates or residual solvents.

  • Q: How should I properly store these compounds?

    • A: Store them in a cool, dry, and dark place, protected from moisture and light to ensure long-term stability.[1] A desiccator is recommended due to their tendency to form hydrates.

  • Q: Why is pH so critical during the isolation and purification process?

    • A: These molecules are amphoteric, meaning they have both an acidic (carboxylic acid) and a basic (quinoline nitrogen) functional group, although the lactam form predominates. Their solubility is highly pH-dependent. They are typically least soluble at their isoelectric point (around pH 2-4) and are soluble in both strong acid (protonated nitrogen) and strong base (deprotonated carboxylate and/or hydroxyl group). This property is exploited during workup to isolate the product from non-amphoteric impurities by precipitating it from solution through careful pH adjustment.[3]

Section 3: Detailed Experimental Protocols

Protocol 1: High-Temperature Recrystallization

Objective: To purify the product by leveraging its solubility in a high-boiling point solvent. This protocol uses glacial acetic acid as an example.

  • Solvent Selection: Place a small amount of your crude product in a test tube and add a small volume of glacial acetic acid. Heat the mixture carefully. If the solid dissolves upon heating and crashes out upon cooling, the solvent is suitable.

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, add the crude 4-hydroxyquinoline-2-carboxylic acid. Add the minimum amount of hot glacial acetic acid required to fully dissolve the solid at reflux temperature.

  • Hot Filtration (Critical Step): Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 1-2 hours.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of cold ethanol or diethyl ether to remove residual acetic acid.

  • Drying: Dry the purified crystals under high vacuum at an elevated temperature (e.g., 80-100°C) for at least 12 hours to remove all traces of the high-boiling solvent.

Protocol 2: Reversed-Phase (C18) Flash Chromatography

Objective: To purify the product using an automated flash chromatography system when recrystallization is ineffective.

  • Method Development (Optional but Recommended): Develop a separation method using analytical HPLC or TLC on C18 plates to determine the optimal solvent system and gradient.

  • Sample Preparation: Dissolve the crude product in a minimum amount of a strong solvent like DMF or DMSO. Alternatively, if it is insoluble, create a slurry by adsorbing it onto a small amount of C18 silica (dry loading).

  • System Setup:

    • Column: RediSep® C18 or equivalent.

    • Solvent A: Deionized water + 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).

  • Chromatography Conditions:

    • Equilibrate the column with 95:5 Solvent A:Solvent B.

    • Load the sample onto the column.

    • Run a linear gradient, for example, from 5% to 70% Solvent B over 20-30 column volumes.

    • Monitor the elution using a UV detector (typically at 254 nm and/or 320 nm).

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

  • Analysis: Analyze the collected fractions by LC-MS or TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the acetonitrile/water by rotary evaporation followed by lyophilization or high-vacuum drying to yield the final product.

References

  • Massoud, M. A., et al. (2019). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link]

  • Ilkei, V., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]

  • Boosen, K. J. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids. Google Patents (US3691171A).
  • PubChem. (n.d.). 4-Hydroxyquinoline-2-carboxylic acid hydrate. National Center for Biotechnology Information. Retrieved from: [Link]

  • Mousa, F. (2023). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Anshul Specialty Molecules. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. Retrieved from: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]

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Technical Support Center: Optimizing Cyclization Reactions of Methoxy-Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing cyclization reactions involving methoxy-substituted anilines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing heterocyclic compounds from these versatile precursors. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to empower you to troubleshoot and optimize your experiments effectively.

The presence of a methoxy group on an aniline ring introduces a fascinating interplay of electronic and steric effects that can be both beneficial and challenging. It powerfully influences the nucleophilicity of the aniline nitrogen and the aromatic ring, directing the course of cyclization reactions used to build vital scaffolds like indoles, quinolines, and tetrahydroisoquinolines. Understanding and controlling these effects is the key to success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is low or I'm getting no product at all. What are the likely causes and how can I fix it?

Low or no yield is a common frustration, often stemming from suboptimal reaction conditions that fail to account for the methoxy group's influence.

Causality Analysis:

  • Inappropriate Acid Catalysis: The methoxy group's oxygen is Lewis basic and can be protonated by strong Brønsted acids. This can deactivate the aromatic ring towards the desired intramolecular electrophilic attack, halting the reaction.

  • Competing Side Reactions: The high electron density of methoxy-activated rings can promote side reactions. In Fischer indole syntheses, for instance, electron-donating groups can encourage the undesired heterolytic cleavage of the N-N bond in the hydrazone intermediate, preventing cyclization.[1][2][3]

  • Poor Nucleophilicity: While the methoxy group is activating, its inductive electron-withdrawing effect can decrease the basicity and nucleophilicity of the aniline nitrogen, especially from the ortho and meta positions.[4][5] This can hinder initial steps like imine or enamine formation.

  • Steric Hindrance: An ortho-methoxy group can sterically block the cyclization site, significantly slowing down the reaction or preventing it entirely.[5]

Troubleshooting & Optimization Strategy:

  • Re-evaluate Your Catalyst: If using a strong Brønsted acid (e.g., H₂SO₄, HCl), consider switching to a weaker acid like acetic acid or trifluoroacetic acid (TFA), or moving to a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) which coordinates differently and may be more effective.[3][6] A screen of different acids is often the most effective first step.

  • Adjust Reaction Temperature: Cyclization is often the rate-limiting step and requires thermal energy. However, excessively high temperatures can lead to decomposition. If the reaction is clean but incomplete at a lower temperature, try increasing it incrementally (e.g., from 80°C to 110°C). If you see a complex mixture, the temperature may be too high.

  • Check Starting Material Purity: Ensure your methoxy-substituted aniline and coupling partner are pure. Impurities can poison catalysts or introduce competing reaction pathways.

  • Consider Solvent Effects: The choice of solvent is critical. Aprotic non-polar solvents like toluene or xylene are common for reactions requiring high temperatures and water removal. Polar aprotic solvents like acetonitrile (MeCN) can be effective for reactions involving charged intermediates.[7][8] In some cases, protic solvents can activate the reaction partners through hydrogen bonding but can also deactivate the aniline via protonation.[9]

Q2: I'm forming a mixture of regioisomers. How can I improve the selectivity of my cyclization?

Regioisomer formation is a classic challenge when the cyclization can occur at more than one position, a common issue with meta-methoxy anilines or when using unsymmetrical ketones in a Fischer indole synthesis.

Causality Analysis:

The methoxy group is a strong ortho, para-director in electrophilic aromatic substitution. When the aniline has a meta-methoxy group, cyclization can potentially occur at either the C2 (ortho to the amine) or C6 position (ortho to the amine and para to the methoxy group), leading to two different products. The final product ratio is determined by a delicate balance between kinetic and thermodynamic control.[8]

  • Kinetic Control: The faster-forming product, often resulting from cyclization at the most sterically accessible or electronically favorable site, will dominate at lower temperatures or shorter reaction times.

  • Thermodynamic Control: The more stable product will be favored under conditions that allow for equilibrium to be established, such as higher temperatures, longer reaction times, and the use of strong, reversible acid catalysis.

Troubleshooting & Optimization Strategy:

  • Vary the Acid Catalyst: The nature and strength of the acid can significantly influence the energy landscape of the reaction. Weaker acids or Lewis acids may favor the kinetic product, while strong Brønsted acids are more likely to facilitate equilibration to the thermodynamic product.[10]

  • Modify the Reaction Temperature: This is the most direct way to toggle between kinetic and thermodynamic control.

    • To favor the kinetic isomer , run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • To favor the thermodynamic isomer , run the reaction at a higher temperature (e.g., refluxing toluene or xylene) for an extended period.

  • Steric Shielding: If possible, introduce a bulky protecting group on the aniline nitrogen. This can increase the steric barrier for cyclization at the more hindered position, thereby favoring the formation of a single regioisomer.

ParameterTo Favor Kinetic ProductTo Favor Thermodynamic Product
Temperature Lower (e.g., 25°C to 60°C)Higher (e.g., >100°C)
Reaction Time ShorterLonger
Acid Catalyst Weaker (e.g., AcOH) or Lewis AcidsStronger Brønsted Acids (e.g., TFA, H₂SO₄)
Q3: My reaction works, but purification is difficult due to streaking on silica gel or co-eluting byproducts. What can I do?

The basicity of the aniline nitrogen and other nitrogen atoms in your heterocyclic product can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.[11]

Troubleshooting & Optimization Strategy:

  • Neutralize the Eluent: Add a small amount of a basic modifier to your column eluent to suppress the interaction between your product and the silica.

    • Common choice: 0.5-1% triethylamine (TEA) or ammonia in methanol.[11]

  • Switch the Stationary Phase: If modifying the eluent is insufficient, consider alternative chromatography methods.

    • Alumina (basic or neutral): An excellent alternative to silica for purifying basic compounds.

    • Reverse-Phase (C18) Chromatography: Eluting with polar solvents like water/acetonitrile or water/methanol can be very effective.

  • Pre-adsorption (Dry Loading): Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. This "dry loads" the compound onto the silica, which can then be carefully added to the top of the column, often resulting in sharper bands and better separation.[11]

  • Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate and extract your basic product into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your purified product back into an organic solvent. This can remove many non-basic impurities.

Frequently Asked Questions (FAQs)

Q: How does the position of the methoxy group (ortho, meta, para) influence the reaction?

A: The position is critical as it dictates the balance between resonance and inductive effects.[5]

  • para-Methoxy: This position provides the strongest activation. The electron-donating resonance effect (+R) dominates, making the aromatic ring highly nucleophilic and directing cyclization to the ortho position of the amine. This often leads to faster reactions but can also increase the likelihood of side reactions.[5]

  • meta-Methoxy: At this position, the resonance effect does not extend to the amine group. The primary influence is the electron-withdrawing inductive effect (-I), which deactivates the ring and reduces the aniline's basicity, making it less reactive than unsubstituted aniline.[4][5] Cyclization is generally slower and requires harsher conditions.

  • ortho-Methoxy: This position presents a complex mixture of effects. It has a deactivating inductive effect and an activating resonance effect, but it also introduces significant steric hindrance around the nitrogen and the adjacent cyclization site, which can impede the reaction.[4][5]

Q: What is the best general-purpose solvent for these cyclizations?

A: There is no single "best" solvent, but 1,2-dichloroethane (DCE) and toluene are excellent starting points for many cyclization reactions.[7]

  • Toluene: Ideal for reactions requiring high temperatures (b.p. 111°C) and for azeotropic removal of water, which can be crucial in condensation steps (e.g., Fischer indole, Pictet-Spengler).

  • DCE: A versatile polar aprotic solvent that is often effective at moderate temperatures and can solubilize a wide range of substrates and intermediates.[7]

  • Acetonitrile (MeCN): Another good polar aprotic option, particularly for reactions promoted by electrophiles like ICl or I₂.[8]

Q: Should I run my reaction under an inert atmosphere (e.g., Nitrogen or Argon)?

A: Yes, it is always a good practice. While not all cyclizations are strictly air-sensitive, methoxy-substituted anilines and their activated intermediates can be susceptible to oxidation, especially at elevated temperatures. This can lead to the formation of colored impurities and lower yields. Using an inert atmosphere is a simple precaution that ensures reproducibility and minimizes oxidative side reactions.

Visualized Workflows and Mechanisms
General Optimization Workflow

This diagram outlines a systematic approach to optimizing a new cyclization reaction.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Condition Screening cluster_opt Phase 3: Optimization & Scale-Up A Synthesize & Purify Starting Materials B Confirm Structure (NMR, MS) A->B C Initial Catalyst Screen (Brønsted vs. Lewis) B->C D Solvent Screen (Toluene, DCE, MeCN) C->D E Temperature Screen (RT, 60°C, 110°C) D->E F Analyze Results (TLC, LCMS) E->F G Identify Lead Condition F->G H Fine-Tune Parameters (Concentration, Time) G->H I Scale-Up Reaction H->I

Caption: A systematic workflow for reaction optimization.

Troubleshooting Decision Tree for Low Yield

Use this decision tree to diagnose and solve issues with low-yielding reactions.

G A Low Yield or No Reaction B Check Purity of Starting Materials A->B C Impure B->C D Purify & Repeat C->D Yes E Pure C->E No F Vary Catalyst (Acid/Base/Metal) E->F G Improvement? F->G H Optimize Catalyst Loading & Type G->H Yes I Vary Temperature & Solvent G->I No J Improvement? I->J K Optimize Temp/Solvent J->K Yes L Complex Mixture? J->L No M Consider Side Reactions (e.g., N-N Cleavage) Lower Temperature L->M Yes

Caption: A decision tree for troubleshooting low yields.

Example Experimental Protocol: Pictet-Spengler Cyclization

This protocol describes the synthesis of a tetrahydro-β-carboline from a tryptamine derivative and an aldehyde, a common application for methoxy-substituted anilines in indole form.

Synthesis of 6-Methoxy-1-methyl-1,2,3,4-tetrahydro-β-carboline

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxytryptamine (1.0 g, 5.26 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 20 mL). Stir the mixture under a nitrogen atmosphere until the tryptamine is fully dissolved.

  • Reagent Addition: Add acetaldehyde (0.35 mL, 6.31 mmol, 1.2 equiv). Stir the mixture at room temperature for 30 minutes.

  • Acid Catalyst: Cool the reaction mixture to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA, 0.81 mL, 10.52 mmol, 2.0 equiv) dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (Eluent: 10% MeOH in DCM with 0.5% TEA). The starting material (tryptamine) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine to afford the pure product.

References
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
  • Nakamura, I., Tashiro, H., Ishida, Y., & Terada, M. (2020). Synthesis of meta-Substituted Anilines via Copper-Catalyzed[12][13]-Methoxy Rearrangement. Organic Letters, 22(10), 3794–3798.

  • Larock, R. C., Yum, E. K., & Refvik, M. D. (1998). Synthesis of Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 63(22), 7652–7662.
  • Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(25), 10292–10296.
  • Taber, D. F., & Neubert, T. D. (2001). The Fischer Indole Synthesis. The Journal of Organic Chemistry, 66(1), 143–147.
  • Hughes, D. L. (1993). The Fetizon Oxidation of Indolines to Indoles. The Journal of Organic Chemistry, 58(25), 6968–6971.
  • Wang, X., et al. (2010). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • Ron. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. ECHEMI.
  • Corwin, A. H. (1950). The Fischer Indole Synthesis. Chemical Reviews, 46(3), 357–401.
  • ron. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. Stack Exchange.
  • Various Authors. (2021). Problems with Fischer indole synthesis. Reddit r/Chempros.
  • Fodor, G., & Nagubandi, S. (1980). The Bischler-Napieralski reaction. Tetrahedron, 36(10), 1279-1300.
  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488.
  • Azizi, N., & Saidi, M. R. (2003). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 6(11-12), 1151-1154.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction. organic-chemistry.org.
  • Gunanathan, C., & Milstein, D. (2011). Benign Synthesis of Indoles from Anilines and Epoxides: New Application for Ruthenium Pincer Catalysts. CHIMIA International Journal for Chemistry, 65(9), 654-657.
  • Acevedo, C. M., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5768–5770.
  • Soós, T., et al. (2020). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2-a]quinoxaline Scaffolds. The Journal of Organic Chemistry.
  • Somei, M., et al. (1984). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 32(9), 3696-3708.
  • Pal, M., et al. (2014). Optimization of Acidic Protocols for Pictet− Spengler Reaction.
  • Acevedo, C. M., & Houk, K. N. (2011).
  • Arcoria, A., et al. (1989). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. The Journal of Organic Chemistry, 54(6), 1318–1322.
  • Chemistry Steps. Reactions of Aniline. chemistrysteps.com.
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  • Wikipedia. Beckmann rearrangement. en.wikipedia.org.
  • Pal, M., et al. (2015). Lewis Acid-Catalyzed Selective Synthesis of Diversely Substituted Indolo- and Pyrrolo[1,2-a]quinoxalines and Quinoxalinones by Modified Pictet-Spengler Reaction.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. chem.rochester.edu.
  • Wang, H., et al. (2018). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. Chemical Science, 9(1), 162-167.
  • Iida, H., et al. (1976). A NEW MODIFICATION OF BISCHLER-NAPIERALSKI REACTION FOR B-ARYLETHYLISOCYANATES AND ARYLETHYLURETHANS. HETEROCYCLES, 5(1), 21-25.
  • BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.
  • Yavari, I., et al. (2013). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 9, 1373–1378.
  • De Simone, F., et al. (2012). Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. Organic & Biomolecular Chemistry, 10(4), 785-791.
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Technical Support Center: 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working with 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid. This document addresses common solubility challenges and offers scientifically grounded solutions to ensure experimental success.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound belonging to the quinoline carboxylic acid family.[1] Its structure, featuring both acidic (carboxylic acid) and weakly acidic (phenolic hydroxyl) functional groups, along with a largely hydrophobic quinoline core, presents unique solubility challenges. The compound's IUPAC name is 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, which reflects a keto-enol tautomerism that influences its physicochemical properties.[1][2] Understanding these properties is critical for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₉NO₄[2]
Molecular Weight 219.19 g/mol [2]
IUPAC Name 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid[2]
Predicted XLogP3 1.3[2]
Predicted Aqueous Solubility ~0.2 mg/mL[1]
Appearance Light beige to beige solid[3]

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous solutions?

A1: The poor aqueous solubility stems from two primary molecular features:

  • Hydrophobic Quinoline Core: The fused aromatic ring system is inherently nonpolar and disfavors interaction with water.

  • Ionization State: The compound possesses two key functional groups: a carboxylic acid and a 4-hydroxyl group. In neutral water (pH ≈ 7), the carboxylic acid group is partially deprotonated, but the phenolic hydroxyl group remains protonated. The overall molecule does not carry enough charge to overcome the hydrophobicity of the quinoline backbone, leading to low solubility. Its predicted aqueous solubility is approximately 0.2 mg/mL.[1]

Q2: What is the role of pH in the solubility of this compound?

A2: pH is the most critical factor governing the aqueous solubility of this molecule. As a carboxylic acid, its solubility dramatically increases in alkaline conditions (pH > 8).

  • Mechanism: In a basic solution, a proton is removed from the carboxylic acid group (-COOH → -COO⁻) and the phenolic hydroxyl group (-OH → -O⁻). This deprotonation creates anionic species that are significantly more polar than the neutral molecule, promoting strong interactions with water molecules and leading to enhanced solubility. This principle is so effective that it is used in purification, where the compound is dissolved in a strongly alkaline solution and then precipitated by lowering the pH to around 6.[4]

Q3: Which organic solvents are recommended for creating stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended organic solvent for creating high-concentration stock solutions of poorly soluble, drug-like molecules. For quinoline carboxylic acids, ethanol can also be a viable option. While specific quantitative data for this exact compound is limited, related quinoline carboxylic acids show good solubility in DMSO and ethanol.

Q4: How does the keto-enol tautomerism affect the compound's properties?

A4: The compound exists as an equilibrium between the 4-hydroxyquinoline and the 4-oxo-1,4-dihydroquinoline forms (a quinolone). This tautomerism is fundamental to its chemical identity.[1] The keto form (4-oxo) can influence hydrogen bonding and crystal packing, which in turn affects its melting point and solubility. The presence of both tautomers means that any factor influencing one form (e.g., pH, solvent polarity) will shift the equilibrium and affect the overall properties of the compound.

Q5: Are there any stability concerns I should be aware of when working with this compound in solution?

A5: Yes, there are two primary stability concerns:

  • Light Sensitivity: Quinoline derivatives can be sensitive to light. It is recommended to store both the solid compound and its solutions in amber vials or protected from light to prevent photo-oxidation.[1]

  • Hydrolysis in Aqueous Buffers: The carboxylic acid group may be susceptible to hydrolysis or other reactions in aqueous buffers, especially at elevated pH (pH > 7) over long periods.[1] For long-term storage, it is advisable to keep the compound as a lyophilized powder or as a frozen stock solution in a suitable organic solvent like DMSO.

Troubleshooting Guide

Issue 1: My compound won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4).

  • Root Cause: As explained in FAQ A1 & A2, the compound's neutral form is poorly soluble in water at neutral pH.

  • Solution Workflow:

    A Start: Compound insoluble in neutral buffer B Option 1: pH Adjustment (Preferred for aqueous systems) A->B Is aqueous solubility required? C Option 2: Use Organic Co-solvent A->C Is an organic co-solvent acceptable? D Prepare a concentrated stock in 0.1 M NaOH. (e.g., 10-20 mM) B->D F Prepare a concentrated stock in 100% DMSO. (e.g., 20-50 mM) C->F E Serially dilute stock into final _neutral_ buffer for working solution. Ensure final NaOH concentration is negligible. D->E H Success: Compound is soluble at working concentration. E->H G Serially dilute DMSO stock into final buffer. Keep final DMSO concentration low (<0.5%). F->G G->H

    Caption: Decision workflow for solubilizing the compound.

Issue 2: After diluting my DMSO stock solution into an aqueous buffer, a precipitate formed.

  • Root Cause: This is a common issue known as "crashing out." The compound is soluble in the high-concentration DMSO stock, but when diluted into the aqueous buffer, the percentage of the organic co-solvent becomes too low to keep the compound in solution. The compound's solubility limit in the final mixed-solvent system has been exceeded.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The simplest solution is to lower the final working concentration of the compound.

    • Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increase the final percentage of DMSO. However, be cautious as DMSO can affect cell viability and assay performance, typically above 0.5-1%.

    • Use a Different Solubilization Method: Switch to the pH adjustment method (Protocol 2 below) to avoid using organic solvents altogether.

    • Incorporate Solubilizing Excipients: For more complex formulations, consider using solubilizing agents like cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice that can encapsulate hydrophobic molecules, increasing their apparent water solubility.[5]

Issue 3: The color of my solution changed over time.

  • Root Cause: A color change, often to yellow or brown, can indicate degradation. As quinolines are known to be light-sensitive, this is likely due to photo-oxidation.[1]

  • Preventative Measures:

    • Always store stock solutions and working solutions protected from light (e.g., in amber vials or by wrapping tubes in aluminum foil).

    • Prepare fresh working solutions from a frozen stock for each experiment to minimize the duration of exposure to light and room temperature.

    • Store solid compound in a dark, cool, and dry place.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent (DMSO)

This protocol is suitable for preparing a high-concentration stock for long-term storage and subsequent dilution into aqueous media for in vitro assays.

Materials:

  • This compound (solid)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials (amber recommended)

  • Calibrated balance and vortex mixer

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of the solid compound. For example, to make a 20 mM stock solution, weigh out 2.19 mg of the compound (Molecular Weight = 219.19 g/mol ).

  • Add Solvent: Add the calculated volume of DMSO to the vial. For 2.19 mg, you would add 500 µL of DMSO to achieve a 20 mM concentration.

  • Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes. Gentle warming (to 30-37°C) and/or sonication can be used to aid dissolution if necessary. Ensure the solution is completely clear with no visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Stock Solution via pH Modification

This protocol is ideal when organic co-solvents must be avoided. It leverages the acidic nature of the compound.

Materials:

  • This compound (solid)

  • 0.1 M Sodium Hydroxide (NaOH), sterile-filtered

  • Sterile water and buffers (e.g., PBS, HEPES)

  • pH meter

Procedure:

  • Weigh the Compound: Weigh the desired amount of solid compound into a sterile container.

  • Initial Solubilization: Add a small volume of 0.1 M NaOH and vortex. Continue adding 0.1 M NaOH dropwise while vortexing until the solid is fully dissolved. This creates a basic, concentrated stock solution. Causality: The NaOH deprotonates the carboxylic acid and hydroxyl groups, forming a highly soluble salt.

  • Dilution into Final Buffer: For your working solution, perform a serial dilution of this basic stock into your final, neutral pH experimental buffer.

    • Crucial Step: Ensure that the dilution factor is large enough so that the small amount of remaining NaOH does not significantly alter the pH of your final buffer. For example, a 1:1000 dilution of a 10 mM stock made in 0.1 M NaOH will result in a negligible final NaOH concentration (0.1 µM).

  • Verify pH: After preparing the final working solution, verify that the pH is within the acceptable range for your experiment.

  • Use Immediately: Aqueous solutions are more prone to degradation. It is recommended to prepare these solutions fresh before each experiment.[1]

Protocol 3: General Method for Solubility Assessment

This protocol helps determine the approximate solubility of the compound in a solvent of interest.

Procedure:

  • Prepare Supersaturated Slurry: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., 5-10 mg in 1 mL) in a sealed vial.

  • Equilibrate: Agitate the slurry at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge the slurry at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

  • Quantify Soluble Fraction: Carefully collect the clear supernatant. Dilute the supernatant with a suitable solvent and measure the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. The measured concentration represents the equilibrium solubility.

Visualization of Key Mechanisms

pH-Dependent Solubilization Mechanism

The solubility of this compound is fundamentally linked to its acid-base chemistry. In alkaline conditions, deprotonation occurs, leading to the formation of a water-soluble anionic species.

Caption: Effect of pH on the ionization and solubility.

References

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  • Carvajal, T. M., & Martinez, F. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Advances. [Link]

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  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(18), 4216. [Link]

  • Carvajal, T. M., & Martinez, F. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]

  • Wang, L., et al. (2021). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 13(16), 2736. [Link]

  • Omae, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12345-12354. [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). Journal of Chemical and Pharmaceutical Research. [Link]

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  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). National Institutes of Health. [Link]

  • Carvajal, T. M., & Martinez, F. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]

  • The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. (2016). Procedia Engineering, 148, 1320-1325. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). RSC Publishing. [Link]

  • Sricharoen, P., et al. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of the Serbian Chemical Society, 79(1), 45-54. [Link]

  • Ghosh, K., & Masanta, G. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry, 4, 52. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). UNT Digital Library. [Link]

  • Wimmer, R., & Wimmer, N. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 255-265. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2022). Molecules, 27(19), 6523. [Link]

  • Drug Dissolution Enhancement by Salt Formation. (2010). Research Journal of Pharmaceutical Dosage Forms and Technology, 2(2), 148-152. [Link]

  • Discovery of N-quinazolinone-4-hydroxy-2- quinolone-3-carboxamides as DNA gyrase B- targeted antibacterial. (2022). European Journal of Medicinal Chemistry, 238, 114457. [Link]

  • PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

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stability of 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in aqueous solutions. As Senior Application Scientists, we have compiled this information to help you navigate potential challenges in your experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and stability of this compound in aqueous solutions.

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

The stability of this compound in an aqueous environment is primarily influenced by three main factors: pH, light exposure, and temperature. The quinoline ring system and its functional groups (hydroxyl, methoxy, and carboxylic acid) are susceptible to chemical changes under certain conditions.[1] Specifically, the compound can undergo photooxidation when exposed to light and hydrolysis of the carboxylic acid group in aqueous buffers with a pH greater than 7.[1]

Q2: What is the recommended pH range for preparing and storing aqueous solutions of this compound?

To maintain the stability of this compound, it is advisable to use slightly acidic to neutral aqueous solutions. The carboxylic acid group may react in aqueous buffers with a pH above 7, potentially leading to degradation.[1] For quinolinol compounds, a slightly acidic pH (e.g., using a phosphate or acetate buffer around pH 3-5) often provides good stability and peak shapes in chromatographic analyses.[2] It is crucial to determine the optimal pH for your specific application through preliminary stability studies.

Q3: Is this compound sensitive to light? What are the best practices for handling and storage?

Yes, the compound is light-sensitive and can degrade via photooxidation.[1] To mitigate this, it is imperative to store both the solid compound and its solutions in amber vials or containers that protect from light.[1] When handling the solutions, minimize exposure to direct light. For sensitive experiments, it is recommended to work under subdued lighting conditions.

Q4: How does temperature affect the stability of the compound in solution?

Elevated temperatures can accelerate the degradation of this compound in aqueous solutions. For long-term storage of solutions, it is recommended to keep them at 2–8°C.[1] If the experimental protocol requires heating, the duration should be minimized to prevent significant degradation. A forced degradation study at elevated temperatures (e.g., 60°C) can help to understand the thermal liability of the compound.[2]

Q5: What are the potential degradation pathways for this compound in an aqueous environment?

Based on the chemical structure, the primary degradation pathways are likely to be photooxidation and hydrolysis.[1] The quinoline core is a heterocyclic aromatic system that can be susceptible to oxidative reactions, especially when exposed to light.[1][3] The carboxylic acid group can undergo hydrolysis, particularly in basic conditions.[1] Other potential reactions include reduction of the quinoline ring.[4]

A 4-Hydroxy-6-methoxyquinoline- 2-carboxylic acid B Photo-oxidized Products A->B Light C Hydrolysis Products A->C pH > 7 D Reduced Products A->D Reducing agents

Caption: Potential degradation pathways for this compound in aqueous solution.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of this compound in aqueous solutions.

Problem Potential Cause Recommended Solution
Unexpected loss of compound concentration in solution over time. Degradation due to light exposure, inappropriate pH, or elevated temperature.Store solutions in amber vials at 2-8°C.[1] Prepare solutions in a slightly acidic to neutral buffer (pH 3-5) and use them as fresh as possible.[2]
Observation of new peaks in HPLC analysis after solution storage. Formation of degradation products.To identify the degradation pathway, conduct a forced degradation study under various stress conditions (acid, base, oxidation, light, heat).[2] This will help in characterizing the degradation products.
Precipitation of the compound from the aqueous solution. Low aqueous solubility. The estimated aqueous solubility is low (0.2 mg/mL).[1]Use a co-solvent such as DMSO, ethanol, or acetonitrile to prepare a concentrated stock solution before diluting with the aqueous buffer.[2][5] Ensure the final concentration of the organic solvent is compatible with your experimental system.
Inconsistent results in biological assays. Compound degradation leading to variable active concentrations.Prepare fresh solutions before each experiment. If solutions must be stored, validate the storage conditions to ensure compound stability over the storage period.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a basic forced degradation study to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).[2]

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.[2]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.[2]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.[2]

  • Photodegradation: Expose the stock solution in a clear vial to a calibrated light source. A dark control sample should be run in parallel.[2]

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.[2]

3. Sample Analysis:

  • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.

  • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (1M HCl, 60°C) A->B C Base Hydrolysis (1M NaOH, 60°C) A->C D Oxidative Degradation (30% H₂O₂, RT) A->D E Photodegradation (Light Exposure) A->E F Thermal Degradation (60°C) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I HPLC Analysis H->I

Caption: Workflow for a forced degradation study.

Protocol 2: Preparation and Storage of Stock Solutions

1. Preparation:

  • For a 10 mM stock solution, dissolve 2.19 mg of this compound (MW: 219.19 g/mol ) in 1 mL of a suitable organic solvent like DMSO.[6]

  • For aqueous experiments, this stock solution can be further diluted with the appropriate aqueous buffer.

2. Storage:

  • Store the stock solution in amber vials at -20°C for long-term storage.[5]

  • For short-term storage, 2-8°C is recommended.[1]

  • It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

References

  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023-06-02). Available from: [Link]

  • Google Patents. US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • PubChem. This compound | C11H9NO4 | CID 22017520. Available from: [Link]

  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Available from: [Link]

  • PMC - NIH. Aromatic interactions with heterocycles in water. (2023-09-29). Available from: [Link]

  • ACS Publications. Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes | Organic Letters. (2026-01-21). Available from: [Link]

  • MDPI. Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4. (2020-12-14). Available from: [Link]

  • Chemical Science (RSC Publishing). Aromatic interactions with heterocycles in water. (2023-09-29). Available from: [Link]

  • PMC - NIH. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Available from: [Link]

  • PubMed. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. Available from: [Link]

  • MDPI. Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. (2024-12-12). Available from: [Link]

  • ResearchGate. (PDF) “In Water” Syntheses of Heterocyclic Compounds. (2025-08-10). Available from: [Link]

  • Wikipedia. Quinoline. Available from: [Link]

  • Google Patents. EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.
  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available from: [Link]

  • ResearchGate. (PDF) Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2025-11-18). Available from: [Link]

  • MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Available from: [Link]

  • PMC - PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]

  • ACS Publications. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents | Journal of Natural Products. (2023-02-07). Available from: [Link]

  • ACS Omega. Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. (2022-04-14). Available from: [Link]

  • Google Patents. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Chem-Impex. 6-Methoxyquinoline-4-carboxylic acid. Available from: [Link]

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Technical Support Center: Quinoline Compound Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the preservation and integrity of quinoline compounds. As a cornerstone scaffold in medicinal chemistry and materials science, the stability of quinoline derivatives is paramount to experimental success and data reproducibility.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting solutions to prevent degradation during storage.

Part 1: Fundamentals of Quinoline Degradation

Understanding the "why" behind degradation is the first step toward prevention. Quinoline and its derivatives are susceptible to several degradation pathways, primarily driven by environmental factors.

1.1 The Core Issue: A Susceptible Ring System

The quinoline ring system, a fusion of a benzene and a pyridine ring, possesses a unique electronic structure. While relatively stable, the nitrogen atom and the electron distribution make it susceptible to specific chemical reactions that can compromise its integrity over time. Key environmental factors that initiate degradation include oxygen, light, temperature, and pH.

1.2 Major Degradation Pathways

Quinoline compounds can degrade via several mechanisms. The most common pathways researchers encounter are oxidation, photodegradation, and, for certain derivatives, hydrolysis.

  • Oxidation: Exposure to atmospheric oxygen is a primary cause of degradation. This can lead to the formation of N-oxides or the hydroxylation of the ring system, often resulting in a noticeable color change from colorless or white to yellow or brown.[2] While the quinoline ring is generally resistant to mild oxidation, certain derivatives, especially tetrahydroquinolines, can be readily oxidized to their aromatic quinoline counterparts.[3][4][5]

  • Photodegradation: Many aromatic systems, including quinoline, are inherently photosensitive. Exposure to ambient light, particularly in the UV spectrum, can provide the activation energy needed to initiate degradation reactions.[6] This process can be rapid, with studies showing that the half-life of quinoline in sunlight can be as short as two weeks.[6] This degradation often involves radical mechanisms and can lead to complex mixtures of byproducts.[7]

  • Hydrolysis: While the parent quinoline ring is stable against hydrolysis, derivatives containing susceptible functional groups such as esters, amides, or nitriles can be readily hydrolyzed. The rate of hydrolysis is highly dependent on the pH of the solution.

  • pH-Dependent Degradation: The stability of quinoline compounds can be significantly influenced by pH. As weak bases, the nitrogen atom can be protonated under acidic conditions, altering the electronic properties of the ring and potentially increasing susceptibility to certain degradation pathways.[8][9] For instance, the photodegradation of quinoline has been shown to be faster at acidic pH (4.5) compared to neutral pH (7.0).[6]

Below is a diagram illustrating the primary factors leading to the degradation of a generic quinoline compound.

cluster_factors Initiating Factors cluster_products Degradation Products Quinoline Quinoline Compound Oxidized Oxidation Products (N-Oxides, Hydroxylated Species) Quinoline->Oxidized Oxidation Photo Photodegradation Products (Ring-Opened Species, Polymers) Quinoline->Photo Photodegradation Hydrolyzed Hydrolysis Products (e.g., Carboxylic Acids, Amines) Quinoline->Hydrolyzed Hydrolysis O2 Atmospheric Oxygen (O₂) O2->Oxidized Light Light (UV, Visible) Light->Photo H2O_pH Water & Extreme pH (for derivatives) H2O_pH->Hydrolyzed Temp Elevated Temperature Temp->Oxidized Accelerates All Pathways Temp->Photo Accelerates All Pathways Temp->Hydrolyzed Accelerates All Pathways

Caption: Primary environmental factors causing quinoline degradation.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Q1: My quinoline sample, which was initially a white solid/colorless oil, has turned yellow or brown. What happened, and is it still usable?

A1: This is a classic sign of degradation, most commonly due to a combination of oxidation and photodegradation.[2] The color change indicates the formation of chromophoric byproducts.

  • Causality: When the container is not properly sealed or has been opened multiple times, atmospheric oxygen can react with the compound. If the container is not made of amber glass or stored in the dark, ambient light provides the energy to accelerate these reactions.

  • Recommended Action: We strongly advise against using the discolored sample for any quantitative or biologically sensitive experiments, as its purity is compromised. The presence of impurities can lead to erroneous results, side reactions, or altered biological activity.

  • Self-Validation Protocol:

    • Analytical Check: Dissolve a small amount of the discolored sample and a fresh, high-purity standard in a suitable solvent (e.g., acetonitrile or methanol).

    • Analysis: Analyze both samples by HPLC-UV (using a PDA detector) or LC-MS.

    • Evaluation: Compare the chromatograms. The discolored sample will likely show a reduced peak for the parent compound and the appearance of new, unidentified peaks, confirming degradation.

  • Solution: Discard the degraded material according to your institution's safety guidelines and procure a fresh sample. Implement the stringent storage practices outlined in this guide to prevent recurrence.

Q2: I dissolved my quinoline derivative in DMSO for screening, and after a few days at room temperature, I'm seeing a loss of activity and new peaks in my LC-MS. Why?

A2: While DMSO is a common solvent, it is not always inert and can present stability challenges, especially for long-term storage at room temperature.

  • Causality:

    • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can hydrolyze sensitive functional groups on your quinoline derivative.

    • Oxidizing Potential: Under certain conditions (e.g., presence of light or impurities), DMSO can contribute to the oxidation of sensitive compounds.

    • Room Temperature Storage: Storing solutions at room temperature accelerates all degradation pathways.[10][11][12] Chemical reactions, including degradation, roughly double in rate for every 10°C increase in temperature.[13]

  • Recommended Action: Prepare fresh solutions for your experiments whenever possible. If stock solutions must be stored, do so at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • Best Practice for Solutions:

    • Use anhydrous, high-purity solvents.

    • Store stock solutions in amber glass vials with PTFE-lined screw caps.

    • Before sealing, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen.

    • Always store solutions frozen and protected from light.

Q3: After thawing my frozen stock solution of a quinoline compound, I noticed a precipitate. Is my compound degrading?

A3: This is more likely a solubility issue rather than degradation, but it must be handled correctly to ensure accurate concentrations.

  • Causality: The solubility of most organic compounds decreases significantly at lower temperatures. Upon freezing, the compound may have crystallized or precipitated out of the solution.

  • Recommended Action:

    • Gentle Re-solubilization: Warm the vial to room temperature (a 37°C water bath can be used cautiously for short periods).

    • Vortex/Sonicate: Vortex the solution thoroughly. If the precipitate persists, sonicate the vial in a bath sonicator for 5-10 minutes.

    • Visual Inspection: Ensure the solution is completely clear and free of any particulate matter before use.

  • Trustworthiness Check: If you are concerned about degradation from the freeze-thaw cycle, run a quick purity check via HPLC or LC-MS against a freshly prepared standard or a previous analysis of the same stock.

  • Prevention: To minimize this issue, consider storing your compound at the lowest concentration feasible for your experimental needs or in a solvent system where it has higher solubility. Creating single-use aliquots prevents repeated freeze-thaw cycles on the main stock solution.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal conditions for the long-term storage of quinoline compounds?

A1: The optimal conditions depend on whether the compound is a solid or in solution, but the core principles are consistent: Keep it Cold, Dark, Dry, and Oxygen-Free.

Compound StateTemperatureAtmosphereLight ConditionsContainerKey Considerations
Solid -20°CInert Gas (Argon/Nitrogen)DarkAmber Glass VialBest for long-term stability. Backfill vial with inert gas before sealing.
Solution -20°C or -80°CInert Gas (Argon/Nitrogen)DarkAmber Glass VialUse anhydrous, aprotic solvents. Store in single-use aliquots to avoid freeze-thaw cycles.

Q2: How should I handle an air-sensitive quinoline derivative?

A2: Air-sensitive compounds require handling under an inert atmosphere to prevent oxidative degradation.[14]

  • Workflow for Handling Air-Sensitive Quinolines:

cluster_prep Preparation cluster_handling Handling in Glovebox cluster_storage Storage p1 Place compound, vials, solvents, and pipettes in glovebox antechamber. p2 Purge antechamber with inert gas (3-4 cycles). p1->p2 p3 Transfer materials into the main glovebox. p2->p3 h1 Allow compound to reach glovebox temperature. p3->h1 h2 Weigh compound directly into an amber vial. h1->h2 h3 Add anhydrous solvent to desired concentration. h2->h3 h4 Seal vial with a PTFE-lined cap. h3->h4 s1 Label vial clearly (Name, Conc., Date). h4->s1 s2 Parafilm the cap for an extra seal. s1->s2 s3 Store in a designated freezer (-20°C or -80°C). s2->s3

Caption: Workflow for handling air-sensitive quinolines in a glovebox.

Q3: Which analytical techniques are best for detecting quinoline degradation?

A3: A combination of chromatographic and spectrometric techniques is ideal for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. An HPLC system equipped with a Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended. This allows you to quantify the parent peak at its λ-max while simultaneously monitoring for the appearance of new peaks with different UV-Vis spectra, which is indicative of impurity formation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identifying degradation products. It separates the components like HPLC but also provides the mass-to-charge ratio (m/z) of each component. This data allows you to propose structures for the degradation products by comparing their masses to potential oxidized, hydrolyzed, or fragmented forms of the parent compound.[10]

Part 4: Experimental Protocol for Stability Assessment

This protocol provides a framework for proactively assessing the stability of a new or critical quinoline compound under various conditions.

Objective: To determine the stability of a quinoline compound in a specific solvent under conditions of elevated temperature and light exposure.
Methodology:
  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the quinoline compound in your chosen solvent (e.g., DMSO, Acetonitrile). Use anhydrous, high-purity grade solvent.

    • Dispense this stock into multiple 1.5 mL amber glass HPLC vials.

  • Establish Time-Zero (T₀) Baseline:

    • Take one vial immediately after preparation.

    • Dilute to a final concentration of 100 µM in the mobile phase.

    • Analyze immediately by a validated HPLC-UV method.

    • Record the peak area of the parent compound. This is your 100% reference value.

  • Incubation Conditions (Run in parallel):

    • Control: Store one vial at -80°C, protected from light.

    • Room Temp/Dark: Store one vial at room temperature (e.g., 25°C) in a drawer or covered box.

    • Elevated Temp/Dark: Store one vial in a heating block or oven at 40°C, protected from light.

    • Room Temp/Light: Store one vial on the lab bench exposed to ambient light.

  • Time-Point Analysis:

    • At specified time points (e.g., 24h, 48h, 72h, 1 week), take the vials from their respective conditions.

    • Allow vials to equilibrate to room temperature.

    • Dilute and analyze by HPLC-UV, using the same method as for the T₀ sample.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample.

    • % Remaining = (Peak Area at Tₓ / Peak Area at T₀) * 100

    • Monitor the chromatograms for the appearance and growth of any new peaks, which represent degradation products.

    • Plot % Remaining vs. Time for each condition to visualize the degradation rate.

References
  • Ma, N., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC, National Institutes of Health. [Link]

  • Gai, Z., et al. (2007). Microbial Metabolism of Quinoline by Comamonas sp. ResearchGate. [Link]

  • Wikipedia. (n.d.). Quinoline. Wikipedia. [Link]

  • Shi, S., et al. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology, IWA Publishing. [Link]

  • Di Martino, R., et al. (2024). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. [Link]

  • Shi, S., et al. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. IWA Publishing. [Link]

  • Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. [Link]

  • Khan, I., et al. (2024). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Labtag Blog. (2022). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]

  • Chemstore UK. (2015). Optimum Temperature Chemical Storage. Chemstore UK. [Link]

  • Carvajal, T. M., & Wei, H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. ResearchGate. [Link]

  • Lardi, M., et al. (2014). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. PMC, National Institutes of Health. [Link]

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed. [Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Cleveland State University. [Link]

  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Camlab. [Link]

  • Storemasta. (n.d.). What Chemicals Require Temperature Controlled Storage? Storemasta. [Link]

  • Carvajal, T. M., & Wei, H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • UCL Safety Services. (2024). Safe storage and use of chemicals in hot weather. UCL. [Link]

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troubleshooting low yield in 4-hydroxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-hydroxyquinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic routes. Instead of a rigid protocol, we offer a dynamic, question-and-answer-based resource to directly address the common pitfalls in the most prevalent synthetic methods. Our goal is to blend established chemical principles with practical, field-proven insights to help you optimize your experiments for success.

Frequently Asked Questions (General Issues)

This section addresses overarching issues that can affect any synthesis of 4-hydroxyquinoline, regardless of the specific named reaction employed.

Question 1: My overall yield is consistently low, even when the reaction seems to be working. Where should I start looking for the problem?

Answer: Low overall yield is a classic issue that often stems from factors outside the core reaction mechanism. Before delving into the specifics of the cyclization chemistry, it's crucial to validate the fundamentals of your setup.

  • Purity of Starting Materials: Both the aniline and the β-dicarbonyl compound (e.g., diethyl malonate, ethyl acetoacetate) are the foundational pillars of your synthesis. Impurities in the aniline, such as isomers or oxidation products, can introduce competing side reactions. Similarly, aged or improperly stored dicarbonyl compounds may have undergone hydrolysis or self-condensation. Always use freshly distilled or high-purity reagents.

  • Reaction Monitoring: Are you certain the reaction is running to completion? Relying solely on a timed procedure is insufficient. Use Thin-Layer Chromatography (TLC) or LC-MS to actively monitor the consumption of your starting materials. An incomplete reaction is a direct cause of low yield.[1]

  • Product Isolation and Purification: 4-Hydroxyquinoline is an amphoteric compound. Significant product loss can occur during aqueous workups if the pH is not carefully controlled. A common and effective purification strategy involves dissolving the crude product in a strong base, filtering out insoluble impurities, and then re-precipitating the pure product by carefully acidifying the solution.[2] Recrystallization is also a key final step for achieving high purity.[2]

Question 2: I'm observing significant charring and formation of a dark, insoluble tar in my high-temperature cyclization step. What's causing this and how can I prevent it?

Answer: This is a hallmark problem of thermal cyclization reactions like the Conrad-Limpach or Gould-Jacobs, which often require temperatures exceeding 250°C.[1][3][4]

Causality: The issue is twofold:

  • Localized Overheating: Heating a reaction neat (without solvent) often leads to poor heat distribution. The material in direct contact with the flask surface becomes superheated, causing decomposition and polymerization (charring), while the bulk of the mixture may not even reach the required temperature for efficient cyclization.

  • Product Decomposition: The desired 4-hydroxyquinoline product itself can be unstable at these extreme temperatures for prolonged periods, leading to degradation.[4]

Solution: The most effective solution is to use a high-boiling, inert solvent. This solvent acts as a heat-transfer medium, ensuring a uniform and controlled temperature throughout the reaction vessel.

SolventBoiling Point (°C)Application Notes
Mineral Oil ~310Excellent for achieving high temperatures. Can be messy to remove.
Dowtherm A 257A eutectic mixture of diphenyl ether and biphenyl. A classic and highly effective choice.
1,2-Dichlorobenzene 180Used in some modified procedures, especially with microwave heating to achieve higher pressures and temperatures.[5]

By using a solvent like Dowtherm A or mineral oil, you can maintain the target temperature (e.g., 250-260°C) evenly, which dramatically increases the cyclization yield (from <30% to as high as 95% in some cases) and minimizes the formation of tarry byproducts.[4][6]

Troubleshooting Guide: The Conrad-Limpach Synthesis

This pathway involves the reaction of an aniline with a β-ketoester. It consists of two key stages: initial condensation to form an enamine/Schiff base, followed by a high-temperature thermal cyclization.

Question 3: My Conrad-Limpach reaction is failing at the first step. I'm not seeing complete conversion of my aniline and β-ketoester to the enamine intermediate.

Answer: The initial condensation is a reversible equilibrium reaction. To drive it forward, you must remove the condensation byproduct (water or ethanol).

  • Mechanism Insight: The reaction between the aniline and the keto group of the ester forms a tetrahedral intermediate, which then eliminates water to form a Schiff base. This Schiff base is in equilibrium with its more stable enamine tautomer, which is the direct precursor to cyclization.[6][7]

  • Practical Solution: Refluxing the aniline and β-ketoester (e.g., in ethanol) for a sufficient duration, typically 4-6 hours, is a common approach.[5] For more stubborn reactions, using a Dean-Stark apparatus with a solvent like toluene can be highly effective for the azeotropic removal of water, definitively pushing the equilibrium toward the product.

Question 4: The cyclization step of my Conrad-Limpach synthesis is giving me a significant amount of a pyridinedione byproduct instead of the desired 4-hydroxyquinoline. Why?

Answer: This is a known competing reaction pathway that is highly dependent on temperature. The formation of a pyridinedione derivative indicates that your cyclization temperature is too low.

  • Causality: The desired 4-hydroxyquinoline is the product of a high-temperature, thermodynamically controlled reaction (the "Limpach" pathway). At lower temperatures, a kinetically favored pathway can dominate, leading to the formation of a 2,4-pyridinedione side product.

  • Validated Solution: Research has shown that a critical reaction temperature exists to favor the quinoline product. For one specific synthesis, this temperature was found to be 245°C.[5] Below this, the side product was consistently observed. Therefore, the primary solution is to ensure your reaction temperature is sufficiently high and well-controlled, reinforcing the need for a high-boiling solvent.

Workflow: Troubleshooting the Conrad-Limpach Synthesis

Conrad_Limpach_Troubleshooting cluster_step1 Condensation Issues cluster_step2 Cyclization Issues start Start | Low Yield check_step1 Step 1: Condensation Aniline + β-Ketoester start->check_step1 check_step2 Step 2: Cyclization High Temperature start->check_step2 q1 Incomplete Reaction? (Monitor by TLC) check_step1->q1 q2 Problem Observed? check_step2->q2 sol1 Solution | - Increase reflux time (4-6h) - Use Dean-Stark to remove H₂O/EtOH q1->sol1 Yes end_node Optimized Yield sol1->end_node tar Charring/Tar Formation q2->tar Yes side_product Pyridinedione Side Product q2->side_product Yes sol2_tar Solution | Use high-boiling inert solvent (Dowtherm A, Mineral Oil) for uniform heating. tar->sol2_tar sol2_side Solution | Increase Temperature >245°C. Ensure accurate temp monitoring. side_product->sol2_side sol2_tar->end_node sol2_side->end_node

Caption: Troubleshooting decision tree for the Conrad-Limpach synthesis.

Troubleshooting Guide: The Gould-Jacobs Reaction

This classic route begins with the condensation of an aniline with an alkoxymethylenemalonic ester (like diethyl ethoxymethylenemalonate, EMME), followed by thermal cyclization, saponification, and finally decarboxylation to yield the 4-hydroxyquinoline.[8]

Question 5: My Gould-Jacobs cyclization step requires harsh thermal conditions that are lowering my yield. Are there milder alternatives?

Answer: Yes. While the traditional Gould-Jacobs reaction involves high-temperature thermal cyclization, modern variations offer significantly milder and higher-yielding alternatives by using chemical cyclizing agents.

  • The Challenge of Thermal Cyclization: As with the Conrad-Limpach synthesis, the high temperatures required (>250°C) can cause product decomposition and side reactions, which is a primary source of low yield in this classical approach.[4]

  • The Modern Solution: Eaton's Reagent: Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid, is an exceptionally effective cyclizing agent for this reaction. It acts as both a strong acid and a powerful dehydrating agent, promoting cyclization at much lower temperatures (e.g., 60-100°C) with shorter reaction times. This method avoids the pitfalls of thermal degradation and typically produces the cyclized quinolone product in good to excellent yields.[9]

Protocol: Eaton's Reagent-Catalyzed Cyclization
  • Preparation: Prepare the diethyl anilinomethylene malonate intermediate by reacting the substituted aniline with EMME. This can be done efficiently via microwave irradiation (approx. 7 minutes) or by refluxing in ethanol (approx. 2 hours).[9]

  • Cyclization: Dissolve the purified anilinomethylene malonate intermediate in Eaton's reagent.

  • Heating: Gently heat the mixture to between 60°C and 100°C. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture over crushed ice. The product will precipitate out of the aqueous solution.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry. This product is the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, ready for the final steps.

Question 6: I'm having trouble with the final two steps: saponification and decarboxylation. My yield drops significantly here.

Answer: This usually points to an incomplete reaction in one or both steps. It's critical to ensure each transformation is complete before moving to the next.

  • Saponification: The hydrolysis of the ethyl ester at the 3-position requires a strong base. Refluxing the ester with aqueous sodium hydroxide (NaOH) is standard.[8] The reaction is complete when the product, a sodium carboxylate salt, fully dissolves in the aqueous base. If an organic layer or solid remains, the hydrolysis is incomplete.

  • Decarboxylation: After saponification, the reaction mixture is acidified to precipitate the carboxylic acid. This isolated acid must then be heated (often neat or in a high-boiling solvent) to induce decarboxylation and form the final 4-hydroxyquinoline.[8] Ensure the temperature is high enough and held long enough for CO₂ evolution to cease completely.

Workflow: Gould-Jacobs Reaction Pathway and Key Optimization Points

Gould_Jacobs_Workflow cluster_GouldJacobs Gould-Jacobs Synthesis Pathway cluster_cyclization Cyclization Method cluster_troubleshooting Troubleshooting & Optimization start Aniline + EMME step1 Condensation (Anilinomethylene malonate) start->step1 thermal Thermal Cyclization (>250°C in Dowtherm A) step1->thermal eaton Eaton's Reagent (60-100°C) step1->eaton step2 Cyclized Intermediate (Ethyl 4-quinolone-3-carboxylate) thermal->step2 ts1 Low Yield in Cyclization? Choose Eaton's Reagent for milder conditions and higher yield. thermal->ts1 eaton->step2 step3 Saponification (NaOH, Reflux) step2->step3 step4 Decarboxylation (Heat) step3->step4 ts2 Incomplete Saponification? Ensure complete dissolution in aq. NaOH. Monitor by TLC. step3->ts2 finish Final Product (4-Hydroxyquinoline) step4->finish ts3 Incomplete Decarboxylation? Heat until CO₂ evolution stops completely. step4->ts3

Caption: Optimized Gould-Jacobs workflow highlighting the advantageous Eaton's reagent route.

References
  • Elderfield, R. C., & Maggiolo, A. D. (1951). Preparation of 4-hydroxyquinoline compounds. U.S.
  • Gouret, F., & Taliani, L. (1984). Process for the preparation of 4-hydroxy quinolines.
  • Illyés, E., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Saczewski, F., & Balewski, Ł. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(23), 5574. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Saczewski, F., & Balewski, Ł. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(23), 5574. [Link]

  • Kos, J., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(12), 14531-14553. [Link]

  • Sharma, P., & Kumar, A. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Phytopharmacological Research, 10(1), 84-93. [Link]

  • Abdou, M. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Chemical Research, 38(1), 1-10. [Link]

  • Velez, W., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2018(4), M1021. [Link]

  • Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. [Link]

Sources

Technical Support Center: Minimizing Side Reactions with p-Anisidine in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals utilizing p-anisidine as a precursor. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges and minimize side reactions in your experiments. Our focus is on explaining the causality behind these issues and offering field-proven, step-by-step protocols for resolution.

Introduction: The Challenge of p-Anisidine in Classic Quinoline Syntheses

p-Anisidine, with its electron-donating methoxy group, is a valuable starting material for producing substituted quinolines, which are scaffolds for numerous pharmaceuticals.[1][2] However, this same activating group can also promote undesirable side reactions, complicating synthesis and purification. The most prevalent issues include polymerization, oxidation, and lack of regioselectivity, particularly in vigorous, acid-catalyzed reactions like the Skraup or Doebner-von Miller syntheses.[3][4]

This guide will dissect these common problems, offering targeted solutions and optimization strategies for several key quinoline synthesis methods.

Part 1: Troubleshooting Guides for Common Side Reactions

Problem 1: Low Yields and Tar/Polymer Formation

Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, leading to significant product loss and difficult isolation.

Root Cause Analysis: Strong acids and high temperatures, characteristic of reactions like the Skraup and Doebner-von Miller syntheses, can induce the self-polymerization of the α,β-unsaturated aldehydes or ketones used as reagents.[3][4] The electron-rich nature of p-anisidine can also make it susceptible to oxidative polymerization under harsh conditions.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for tar formation.

Detailed Protocols & Explanations:

  • Control Reaction Vigor (Skraup Synthesis): The reaction of glycerol with sulfuric acid to form acrolein is highly exothermic and a primary driver of polymerization.[6]

    • Protocol: Add concentrated sulfuric acid dropwise to the aniline/glycerol mixture in an ice bath to maintain a controlled internal temperature. The addition of a moderator like ferrous sulfate can help to smooth the reaction rate.[6]

  • Optimize the Oxidizing Agent (Skraup): While nitrobenzene is traditional, it can be overly aggressive.

    • Protocol: Consider replacing nitrobenzene with milder oxidizing agents. Arsenic pentoxide is a classic alternative, though toxic. More modern approaches may utilize iodine in the reaction mixture.

  • Employ a Biphasic Solvent System (Doebner-von Miller): This physically separates the acid catalyst from the bulk of the polymerizable carbonyl compound.

    • Protocol: Reflux the p-anisidine in aqueous hydrochloric acid while the α,β-unsaturated carbonyl is dissolved in a non-miscible organic solvent like toluene. This minimizes the concentration of the carbonyl in the highly acidic aqueous phase, thus reducing polymerization.[4]

  • Catalyst Selection (Combes & Friedländer): Strong acids like H₂SO₄ can be replaced with milder alternatives.[7][8]

    • Protocol: For a Friedländer synthesis, consider using a Lewis acid catalyst such as Neodymium(III) nitrate hexahydrate [Nd(NO₃)₃·6H₂O] in ethanol, which can allow the reaction to proceed efficiently even at room temperature.[9] For the Combes synthesis, polyphosphoric acid (PPA) is often a less aggressive alternative to sulfuric acid.[10]

Problem 2: Formation of Isomeric Byproducts (Lack of Regioselectivity)

Symptoms: NMR and LC-MS analysis reveals the presence of multiple quinoline isomers in the final product, complicating purification. For p-anisidine, cyclization can occur to give either the 6-methoxy or 8-methoxy quinoline, though the 6-methoxy is typically favored. With unsymmetrical ketones, further isomerism is possible.

Root Cause Analysis: The cyclization step in many quinoline syntheses is an electrophilic aromatic substitution. The electron-donating methoxy group of p-anisidine activates the aromatic ring, but the directing effects can be influenced by steric hindrance and the specific reaction conditions, sometimes allowing for the formation of minor isomers. This is a particular challenge in syntheses like the Friedländer or Combes when using unsymmetrical ketones.[2]

Troubleshooting Strategies:

StrategyMechanism of ActionRecommended Synthesis
Use of Chelating Catalysts Lewis acidic metals (e.g., Rh, Ru) can coordinate with the aniline nitrogen and direct C-H activation to the less sterically hindered ortho position, enhancing regioselectivity.[11]Modern Catalytic Methods
Steric Hindrance Employing bulkier carbonyl compounds or catalysts can favor cyclization at the less sterically hindered position of the aniline ring.Friedländer, Combes
Temperature Control In the Conrad-Limpach-Knorr synthesis, temperature dictates the initial point of attack on the β-ketoester. Lower temperatures favor reaction at the keto group (leading to 4-quinolones), while higher temperatures favor reaction at the ester group (leading to 2-quinolones).[1]Conrad-Limpach-Knorr

Experimental Protocol: Enhancing Regioselectivity in Friedländer Synthesis

This protocol utilizes a milder Lewis acid catalyst to favor the thermodynamically preferred product.

  • Reagent Preparation: In a round-bottom flask, dissolve 1 equivalent of 2-amino-4-methoxyacetophenone and 1.2 equivalents of the desired α-methylene ketone in absolute ethanol.

  • Catalyst Addition: Add 10 mol% of Neodymium(III) nitrate hexahydrate [Nd(NO₃)₃·6H₂O] to the solution.[9]

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the desired quinoline isomer.

Part 2: Frequently Asked Questions (FAQs)

Q1: My p-anisidine reagent is discolored (pinkish-brown). Can I still use it?

A1: Discoloration indicates oxidation of the aniline. While the reaction may still proceed, using oxidized p-anisidine can lead to lower yields and the formation of colored, polymeric impurities. It is highly recommended to purify it before use.

  • Purification Protocol: Dissolve the impure p-anisidine (e.g., 4g) in hot water (100 mL at 75°C). Add a small amount of sodium sulfite (0.5g) to reduce oxidized species and activated charcoal (2g) to adsorb colored impurities. Stir for 5 minutes and filter the hot solution. Cool the filtrate to 0°C for at least 4 hours to crystallize the purified p-anisidine. Filter the crystals under vacuum and dry them.[12]

Q2: How can I avoid the violent exotherm in the Skraup synthesis?

A2: The primary cause is the dehydration of glycerol by concentrated sulfuric acid.[6] To manage this, you must control the rate of this initial reaction.

  • Best Practice: Slowly add the sulfuric acid to the aniline-glycerol mixture with efficient cooling (ice bath). Additionally, adding a moderator like ferrous sulfate (FeSO₄) or boric acid can help to make the reaction less violent by controlling the rate of the initial dehydration and subsequent reactions.[6]

Q3: In the Combes synthesis, my reaction with p-anisidine is not cyclizing. What is the issue?

A3: The cyclization step is an acid-catalyzed intramolecular electrophilic aromatic substitution.[7][10] If this step fails, two primary causes should be investigated:

  • Insufficiently Acidic Conditions: The acid catalyst (e.g., H₂SO₄, PPA) protonates the carbonyl of the enamine intermediate, making it sufficiently electrophilic to attack the electron-rich aromatic ring.[10] Ensure your acid is of sufficient concentration and purity.

  • Deactivating Groups: While p-anisidine is activated, if your β-diketone contains a very strong electron-withdrawing group, it can deactivate the intermediate to the point where cyclization is difficult.

Q4: What is the difference between the Conrad-Limpach and Knorr quinoline syntheses when using p-anisidine and a β-ketoester?

A4: The key difference is the reaction temperature, which dictates the initial site of nucleophilic attack by the p-anisidine on the β-ketoester.

  • Conrad-Limpach (Lower Temperature): The reaction occurs at the more reactive keto-carbonyl, forming a β-aminoacrylate intermediate, which then cyclizes to a 4-quinolone.[1][13]

  • Knorr (Higher Temperature): The reaction occurs at the ester carbonyl, forming a β-ketoanilide intermediate, which cyclizes to a 2-quinolone.[1]

Caption: Temperature-dependent pathways in quinoline synthesis.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • McCoy, C. P., & Ramann, N. (2021). Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • ResearchGate. (2025). Synthesis and properties of polyaniline, poly(o-anisidine), and poly[aniline-co-(o-anisidine)
  • Liao, M.-L., et al. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • SciSpace. (n.d.).
  • PMC - NIH. (n.d.).
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • CDR FoodLab®. (2014).
  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
  • BenchChem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone.
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
  • ACS Publications. (2016).
  • ISO. (n.d.).
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/....
  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
  • Organic Chemistry Portal. (2006). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III)
  • Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
  • (Source not available)
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  • (Source not available)

Sources

Technical Support Center: Modernizing the Conrad-Limpach Reaction

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Alternative Solvents

Welcome to the technical support center for the Conrad-Limpach reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this classic quinolone synthesis. We will move beyond traditional, often problematic, solvents and explore modern alternatives that offer improved yields, easier workups, and better safety profiles. This resource is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter in the lab.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just a solution but the scientific reasoning behind it.

Q1: My reaction in Dowtherm A (or mineral oil) is giving low yields and significant charring. What are my options for better thermal control and reduced decomposition?

Answer: This is a classic problem. The extremely high temperatures (~250 °C) required for the thermal cyclization in the Conrad-Limpach reaction often lead to substrate or product decomposition, manifesting as charring.[1][2] Traditional high-boiling solvents like Dowtherm A and mineral oil, while capable of reaching these temperatures, can suffer from poor heat transfer and create a harsh environment for sensitive functional groups.[3]

Core Problem: The key challenge is achieving the high activation energy for the electrocyclic ring-closing step without causing thermal degradation.[1][3]

Recommended Solutions:

  • Switch to a More "User-Friendly" High-Boiling Solvent: A systematic study has shown that the reaction yield generally improves with higher-boiling solvents, but Dowtherm A is not the only option.[3] Solvents like 1,2,4-trichlorobenzene , 2-nitrotoluene , or even alkyl benzoates can be effective and may offer cleaner reactions and easier workups.[3] For example, increasing the alkyl chain size on alkyl benzoates (from methyl to iso-butyl) has been shown to improve yields significantly.[3]

  • Employ Microwave-Assisted Synthesis: Microwave irradiation offers a powerful alternative to conventional heating. It provides rapid, uniform heating throughout the reaction mixture, which can dramatically reduce reaction times and minimize the formation of degradation byproducts.[4] This technique often allows the reaction to be performed at lower bulk temperatures or for much shorter durations, preserving sensitive molecules. Protocols have been developed for microwave-assisted quinolone synthesis that are rapid and high-yielding.[4]

  • Consider Solvent-Free Conditions: For some substrates, the reaction can be run neat (solvent-free), often with microwave assistance.[5] This approach is environmentally friendly and simplifies purification by eliminating the solvent removal step entirely.[5][6]

Q2: The workup of my reaction from mineral oil is extremely difficult and product isolation is messy. How can I simplify purification?

Answer: This is a very common and frustrating issue. Mineral oil is a high-boiling hydrocarbon mixture that is non-volatile and immiscible with most common laboratory solvents used for extraction and crystallization, making product isolation a significant challenge.[3]

Core Problem: The physical properties of the solvent (high viscosity, non-volatility) hinder standard purification techniques.

Recommended Solutions:

  • Use a Volatile or Soluble High-Boiling Solvent: The best way to simplify a workup is to choose a solvent that is easy to remove.

    • Diphenyl ether: While it has an unpleasant odor and is a solid at room temperature, it can be removed under high vacuum.[3][7]

    • Alkyl Benzoates or 2-Nitrotoluene: These solvents are liquids at room temperature and have lower boiling points than mineral oil, making them easier to remove via distillation or rotary evaporation under reduced pressure.[3]

  • Design for Precipitation: A well-chosen solvent can cause the desired product to precipitate upon cooling. The protocol described by Bagley et al. demonstrates this effectively; the 4-quinolone product precipitates from the reaction solvent upon cooling, allowing for simple collection by filtration, followed by washing with toluene and hexanes to remove residual solvent.[3]

Q3: I need to run the reaction on a sensitive substrate that cannot tolerate 250 °C. How can I lower the required reaction temperature?

Answer: The high temperature requirement is a major limitation of the Conrad-Limpach synthesis, especially in complex molecule synthesis where functional group tolerance is low.[1][3]

Core Problem: Overcoming the activation energy barrier for the thermal electrocyclization step without resorting to brute-force high temperatures.[1]

Recommended Solutions:

  • Utilize an Acidic Ionic Liquid (IL) or Deep Eutectic Solvent (DES): These are perhaps the most promising modern alternatives.

    • Ionic Liquids (ILs): Certain ILs, particularly those with acidic character (e.g., those based on imidazolium or pyridinium cations with anions like [HSO₄]⁻), can act as both the solvent and the catalyst.[5] Their acidic nature can catalyze the cyclization step, allowing the reaction to proceed at significantly lower temperatures (e.g., 120-150 °C) compared to the 250 °C needed in neutral, inert solvents.

    • Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point far lower than the individual components.[8] A common example is "Choline Chloride:Urea (1:2)". Acidic DESs can be formulated (e.g., using choline chloride and an organic acid) to provide a green, recyclable medium that also catalyzes the reaction, lowering the required temperature.[8][9]

  • Strengthen the Acid Catalysis: While traditional methods use a catalytic amount of strong acid like H₂SO₄ or HCl, using a stronger acid catalyst system or a Lewis acid in a suitable solvent can promote the cyclization at lower temperatures.[1][10] Polyphosphoric acid (PPA) has been used effectively for cyclization at more moderate temperatures (140-180 °C).[7]

Workflow for Solvent Selection

To assist in your decision-making, the following flowchart outlines a logical path for selecting an appropriate solvent system.

Caption: Decision tree for selecting a Conrad-Limpach solvent.

Frequently Asked Questions (FAQs)

Q: What are the main "green" solvent alternatives for the Conrad-Limpach reaction?

A: "Green" chemistry aims to reduce or eliminate the use of hazardous substances.[11] For the Conrad-Limpach reaction, the leading green alternatives are:

  • Deep Eutectic Solvents (DESs): These are often biodegradable, have low toxicity, and can be prepared from inexpensive, natural sources like choline chloride and organic acids or urea.[9][12] They can also be recycled.

  • Ionic Liquids (ILs): While not all ILs are "green," many are designed to have low volatility, reducing air pollution. Their reusability is a key advantage.[5]

  • Solvent-Free Synthesis: Performing the reaction neat, often with microwave assistance, is the ultimate green approach as it completely eliminates solvent waste.[5][6]

Q: How exactly does temperature control the Conrad-Limpach vs. Knorr reaction outcome?

A: This is a crucial point of regioselectivity. Both reactions use an aniline and a β-ketoester. The outcome depends on which carbonyl group of the β-ketoester the aniline attacks first.

  • Conrad-Limpach (lower temp, e.g., RT to moderate heat): At lower temperatures, the reaction is under kinetic control. The more reactive keto group is attacked preferentially by the aniline. This leads to a Schiff base intermediate which, upon thermal cyclization, yields the 4-hydroxyquinoline .[13]

  • Knorr Synthesis (higher temp, e.g., ~140 °C+): At higher temperatures, the reaction becomes thermodynamically controlled. The initial attack on the keto group is reversible. Over time, the irreversible attack on the less reactive but thermodynamically favored ester group occurs, forming a stable β-keto anilide intermediate. This anilide then cyclizes to form the 2-hydroxyquinoline .[13]

Knorr_vs_ConradLimpach cluster_paths Reaction Pathway reactants Aniline + β-Ketoester kinetic Kinetic Control (Lower Temp) reactants->kinetic thermo Thermodynamic Control (Higher Temp) reactants->thermo intermediate_cl Schiff Base Intermediate (Attack at Ketone) kinetic->intermediate_cl Preferential Attack intermediate_k β-Keto Anilide Intermediate (Attack at Ester) thermo->intermediate_k Preferential Attack product_cl Product: 4-Hydroxyquinoline intermediate_cl->product_cl Thermal Cyclization product_k Product: 2-Hydroxyquinoline intermediate_k->product_k Cyclization

Caption: Temperature-dependent regioselectivity.

Q: What is a reliable experimental protocol for a modified Conrad-Limpach reaction?

A: The following is a generalized protocol based on the successful solvent screen performed by Bagley et al., which is a great starting point for optimization.[3]

Protocol: Synthesis of 2-methyl-6-nitro-4-quinolone using Iso-butyl Benzoate

  • Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a short-path distillation apparatus, add 4-nitroaniline (10.0 g, 72 mmol) and iso-butyl benzoate (150 mL).

  • Reagent Addition: Add ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol, 2.5 eq.) to the flask.

  • Catalyst: Carefully add 2 drops of concentrated sulfuric acid to the stirred mixture.

  • Reaction: Heat the mixture to reflux. The temperature should be high enough to distill the ethanol byproduct, which should be collected in the receiving flask of the distillation apparatus. This removal of ethanol helps drive the reaction to completion.

  • Monitoring: Continue heating at reflux for approximately 35-45 minutes. During this time, the product, 2-methyl-6-nitro-4-quinolone, should begin to precipitate from the solution.

  • Workup: Once the reaction is complete (as determined by TLC or cessation of ethanol distillation), remove the heat source and allow the mixture to cool to room temperature.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Purification: Wash the collected solid sequentially with toluene and then hexanes to remove any residual high-boiling solvent.

  • Drying: Dry the purified product in a vacuum oven (e.g., 60 °C, 5 mmHg) to a constant weight.

Data Summary: Comparison of Solvent Systems

The following table summarizes data adapted from the literature, highlighting the direct relationship between solvent boiling point and reaction yield for a specific substrate.[3]

SolventBoiling Point (°C)Reaction Time (min)Yield (%)Key Advantages/Disadvantages
Methyl Benzoate1996025Lower yield; easier to remove than non-volatile solvents.
Ethyl Benzoate2126038Moderate yield; relatively inexpensive.
Propyl Benzoate2316054Good yield; balances reactivity and ease of removal.
Iso-butyl Benzoate2473566High yield, shorter time; more expensive.
1,2,4-Trichlorobenzene2146048Good alternative; moderate boiling point.
Dowtherm A (Reference) 257 35 90 Highest yield; difficult workup, unpleasant odor.
Mineral Oil (Reference) >275 ~60 High Very high yield; extremely difficult workup.

References

  • Conrad–Limpach synthesis - Wikipedia. [Link]

  • Bagley, M. C., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 6(6), 497-502. Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed., Wiley. (General reference for quinoline synthesis principles).
  • Conrad-Limpach Reaction I Name Reactions I Organic Chemistry - YouTube. [Link]

  • Mague, J. T. (2020). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... ResearchGate. Available at: [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. (Provides detailed mechanisms and examples).
  • Conrad-limpach-knorr synthesis of Quinolone - YouTube. [Link]

  • Various Authors. Conrad-Limpach reaction. ResearchGate. Available at: [Link]

  • SynArchive. Conrad-Limpach Synthesis. [Link]

  • Sharma, P., & Kumar, A. (2014). Recent advances in the synthesis of quinolines: A review. RSC Advances, 4(42), 21856-21879. Available at: [Link]

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Toda, F. (2005). Solvent-Free Organic Synthesis. Chemical Reviews, 105(3), 927-980.
  • CHEM21. Green Chemistry - Organic Synthesis. [Link]

  • MDPI. Deep Eutectic Solvents Comprising Organic Acids and Their Application in (Bio)Medicine. [Link]

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Validation & Comparative

A Comparative Guide to the Neuroprotective Effects of Kynurenic Acid and 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative disease research, the quest for effective neuroprotective agents is paramount. Excitotoxicity, oxidative stress, and neuroinflammation are key pathological cascades that contribute to neuronal demise in conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. This guide provides a detailed comparison of two quinoline-based compounds, the well-established neuroprotectant, kynurenic acid (KYNA), and a lesser-known but potentially significant molecule, 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid.

Introduction to Neuroprotection and the Quinoline Scaffold

Neuroprotection aims to prevent or slow the progressive loss of neurons in the central nervous system (CNS). A key strategy involves targeting the mechanisms that lead to neuronal death. The quinoline ring system is a privileged scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory properties. Kynurenic acid, an endogenous metabolite of tryptophan, is a well-characterized neuroprotective agent. In contrast, this compound is a synthetic quinoline derivative whose neuroprotective potential is an area of emerging interest.

Kynurenic Acid: A Multifaceted Neuroprotective Agent

Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) is a broad-spectrum antagonist of ionotropic glutamate receptors, which are key mediators of excitotoxicity. Elevated levels of glutamate lead to excessive activation of these receptors, causing an influx of calcium ions and triggering downstream apoptotic and necrotic cell death pathways.

Mechanisms of Action of Kynurenic Acid:
  • Glutamate Receptor Antagonism: KYNA acts as an antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor and also inhibits α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This broad-spectrum antagonism helps to quell the excitotoxic cascade initiated by excessive glutamate.

  • α7 Nicotinic Acetylcholine Receptor (α7 nAChR) Modulation: KYNA is also an antagonist of the α7 nAChR, a receptor implicated in neuroinflammation and cognitive function. By modulating this receptor, KYNA may exert anti-inflammatory effects.

  • Antioxidant Activity: KYNA has been shown to possess reactive oxygen species (ROS) scavenging properties, which contribute to its neuroprotective effects by mitigating oxidative stress, a common downstream consequence of excitotoxicity and neuroinflammation.

  • G-Protein Coupled Receptor (GPR35) Agonism: KYNA is an agonist for the orphan G protein-coupled receptor GPR35, which may also contribute to its neuroprotective and anti-inflammatory signaling pathways.

Experimental Evidence for Kynurenic Acid's Neuroprotection:

In a rat model of neonatal hypoxia-ischemia, administration of KYNA significantly reduced the loss of ischemic hemisphere weight and prevented neuronal loss in the hippocampus and cortex. This study also demonstrated that KYNA reduced the levels of reactive oxygen species (ROS) and modulated antioxidant enzyme activity, highlighting its dual role in combating excitotoxicity and oxidative stress.

kynurenic_acid_pathway KYNA Kynurenic Acid Glutamate_Receptors NMDA, AMPA, Kainate Receptors KYNA->Glutamate_Receptors Antagonist a7_nAChR α7 nAChR KYNA->a7_nAChR Antagonist GPR35 GPR35 KYNA->GPR35 Agonist ROS ↓ ROS Production KYNA->ROS Scavenger Ca_influx ↓ Ca2+ Influx Glutamate_Receptors->Ca_influx Neuroinflammation ↓ Neuroinflammation a7_nAChR->Neuroinflammation Excitotoxicity ↓ Excitotoxicity Excitotoxicity->ROS Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Neuroinflammation->Neuroprotection Ca_influx->Excitotoxicity ROS->Neuroprotection

Figure 1. Simplified signaling pathway of Kynurenic Acid's neuroprotective effects.

This compound: A Potential Neuroprotectant

While direct experimental evidence for the neuroprotective effects of this compound is limited, its known molecular interactions and the properties of structurally similar compounds suggest a potential role in neuroprotection.

Putative Mechanisms of Action:
  • Fatty Acid-Binding Protein 3 (FABP3) Inhibition: this compound has been shown to bind with high affinity to Fatty Acid-Binding Protein 3 (FABP3). FABP3 is expressed in various neurons in the human brain and has been implicated in the pathogenesis of synucleinopathies like Parkinson's disease, where it colocalizes with α-synuclein aggregates. Ligands of FABP3 have been shown to improve motor impairments, inhibit α-synuclein aggregation, and prevent the loss of dopaminergic neurons in a mouse model of Parkinson's disease. By inhibiting FABP3, this compound may interfere with the pathological processes of neurodegenerative diseases.

  • Antioxidant and Anti-inflammatory Properties: As a quinoline derivative, this compound is expected to possess antioxidant and anti-inflammatory properties, which are common among this class of molecules. These activities would contribute to its overall neuroprotective potential by reducing oxidative stress and neuroinflammation. Studies on similar quinoline derivatives, such as 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, have demonstrated neuroprotective effects in a rat model of cerebral ischemia/reperfusion through antioxidant and anti-inflammatory mechanisms.

A Comparative Guide to the Biological Activity of 4-Hydroxyquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 4-hydroxyquinoline, and its tautomeric form 4-quinolone, represents a "privileged scaffold" in medicinal chemistry. This core structure is not only found in numerous natural alkaloids but has also served as the foundation for a multitude of synthetic compounds with a vast spectrum of biological activities.[1][2] Its versatility allows for substitutions at various positions, leading to a rich diversity of analogs with fine-tuned pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties.[3]

This guide provides a comparative analysis of the biological activities of various 4-hydroxyquinoline analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy, explore the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to navigate this promising class of compounds.

The 4-Hydroxyquinoline Scaffold: A Hub of Bioactivity

The biological potential of the 4-hydroxyquinoline core is dictated by the nature and position of its substituents. Modifications can dramatically influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its interaction with biological targets.

dot

Caption: Structure-Activity Relationship (SAR) logic for substituted quinolines.

Key positions for modification include:

  • C2 Position: Substitution with aryl groups, like a phenyl ring, is a feature in compounds with potential cytotoxic and anticonvulsant activities.[4]

  • C3 Position: The presence of a carboxyl group is a hallmark of the highly successful fluoroquinolone antibiotics, where it facilitates interaction with DNA gyrase.[5] Conversely, long alkyl side chains at this position have been shown to impart significant antifungal activity.[6]

  • C6 and C7 Positions: Halogenation (e.g., fluorine, bromine) at these positions is a well-established strategy to enhance potency. A fluorine atom at C6 is crucial for the strong activity of fluoroquinolones, while substitutions at C7 can modulate the antimicrobial spectrum, with piperazine favoring Gram-negative and pyrrolidine favoring Gram-positive activity.[5]

Comparative Analysis of Biological Activities

Antimicrobial Activity

4-Hydroxyquinoline analogs, particularly the 4-hydroxy-2-quinolone series, have demonstrated potent activity against a range of bacterial and fungal pathogens.[3][7]

Structure-Activity Relationship Insights: A study investigating 4-hydroxy-2-quinolone analogs with a long alkyl side chain at the C-3 position revealed a strong correlation between chain length, ring substitution, and antimicrobial potency.[6] Specifically, bromination of the quinoline ring combined with an optimal alkyl chain length led to exceptional activity.

Comparative Data: Antifungal and Antibacterial Activity

Compound IDC3-SubstituentC6/C7-SubstituentAntifungal IC50 (µg/mL) vs. A. flavus[6]Antibacterial Activity vs. S. aureus[3][6]
3i Nonyl (-C₉H₁₉)7-Bromo2.12Inhibitory effect at 125–1000 µg/mL
3j Nonyl (-C₉H₁₉)6,7-Dibromo1.05 Inhibitory effect at 125–500 µg/mL
Amphotericin B (Positive Control)-1.15Not Applicable
Ciprofloxacin (Positive Control)-Not ApplicableStandard Antibiotic

Data synthesized from Punpreuk, et al. (2020).[6]

The data clearly indicates that the dibrominated analog with a nonyl side chain (3j ) exhibits antifungal activity surpassing that of the clinical standard, Amphotericin B.[6] The same analogs also showed the most significant, albeit less potent, activity against the Gram-positive bacterium S. aureus.[3][8] This highlights the potential for developing these scaffolds into broad-spectrum antimicrobial agents.

Anticancer and Cytotoxic Activity

The quinoline scaffold is integral to several anticancer drugs, such as camptothecin.[2] Synthetic analogs of 4-hydroxyquinoline have been extensively evaluated for their cytotoxic potential against various cancer cell lines.

Mechanism of Action: The anticancer effects of quinoline derivatives are often multifactorial. Some analogs function as topoisomerase inhibitors, disrupting DNA replication in cancer cells.[9] Others induce oxidative stress through the production of reactive oxygen species (ROS) or activate apoptotic pathways.[10] A notable mechanism involves the interaction with the NAD(P)H quinone dehydrogenase 1 (NQO1) enzyme, which is overexpressed in many cancer cells.[10] This enzyme reduces the quinone moiety, leading to the formation of ROS and subsequent cell death.

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NQO1_Pathway Compound Quinone-based 4-Hydroxyquinoline Analog NQO1 NQO1 Enzyme (Overexpressed in Cancer Cells) Compound->NQO1 Substrate NADP NADP+ NQO1->NADP Hydroquinone Hydroquinone Intermediate NQO1->Hydroquinone 2e- Reduction NADPH NADPH NADPH->NQO1 e- donor ROS Reactive Oxygen Species (ROS) Hydroquinone->ROS Redox Cycling DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: NQO1-mediated anticancer mechanism of quinone analogs.

Comparative Data: Cytotoxicity Against Liver Cancer Cells (HepG2)

CompoundTypeIC50 (µM)[11]
Berberine Parent Quinoline>400
Analog 1 Synthetic Derivative~64
Analog 2 Synthetic Derivative~32
Analog 3 Synthetic Derivative<32

Data generalized from a study on quinoline derivatives' cytotoxicity.[11]

As shown, structural modification of a parent quinoline compound can lead to analogs with markedly enhanced cytotoxicity against liver cancer cells.[11]

Enzyme Inhibition

Beyond broad cytotoxicity, specific 4-hydroxyquinoline analogs have been designed as targeted enzyme inhibitors.

  • Lipoxygenase (LOX) Inhibition: Certain quinolinone carboxamides have shown potent inhibitory activity against soybean LOX, an indicator of anti-inflammatory potential. Compounds 3h and 3s in one study exhibited an IC50 of 10 μM.[12]

  • Caspase-3 Inhibition: Other derivatives have been found to weaken the expression of caspase-3, an executive enzyme in the apoptosis pathway. This suggests a potential role in modulating programmed cell death.[12]

  • MAP Kinase Pathway Inhibition: Some analogs are being investigated for their ability to inhibit the MAP Kinase pathway, a critical signaling cascade in cell proliferation and survival.[12]

Experimental Protocols: A Guide to Bioactivity Assessment

To ensure trustworthiness and reproducibility, the protocols described below are self-validating systems, incorporating necessary controls and explaining the scientific rationale behind each step.

Protocol for Assessing Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Causality: The principle lies in the ability of mitochondrial dehydrogenase enzymes within metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare stock solutions of the 4-hydroxyquinoline analogs in DMSO. Dilute these stocks to desired final concentrations (e.g., 1 to 100 µM) with fresh growth medium. Replace the medium in the wells with the compound-containing medium. Include "untreated" (medium only) and "vehicle" (medium with DMSO) controls.[11]

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[13]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

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MTT_Workflow cluster_reaction Cellular Reaction A 1. Seed Cells in 96-well plate B 2. Treat with 4-Hydroxyquinoline Analogs (various concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E Viable Cells (Mitochondria Active) Reduce Yellow MTT F Dead Cells No MTT reduction G Purple Formazan Crystals E->G Conversion H 5. Solubilize Crystals (e.g., with DMSO) G->H I 6. Read Absorbance (570 nm) H->I J 7. Calculate IC50 Value I->J

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol for Antimicrobial Susceptibility: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Causality: By serially diluting the compound, we can identify the precise concentration at which it exerts a bacteriostatic or fungistatic effect. The use of a standardized bacterial inoculum and growth medium (e.g., Mueller-Hinton Broth - MHB) ensures consistency and comparability of results.[8]

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized quinolone analogs in 4% v/v DMSO in MHB to create stock solutions. Perform a two-fold serial dilution in a 96-well plate to achieve a range of concentrations (e.g., 1000 down to 31.25 µg/mL).[8]

  • Inoculum Preparation: Prepare a culture of the test microorganism (e.g., S. aureus) and adjust its density to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this to a final concentration of ~5 x 10⁵ CFU/mL in the wells.[8]

  • Inoculation and Incubation: Add 50 µL of the bacterial suspension to each well containing 50 µL of the diluted compound. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed.

  • (Optional) Viability Confirmation: To confirm inhibition, a viability indicator like resazurin can be added. Living cells will reduce the blue resazurin to pink resorufin. The MIC is the lowest concentration where the solution remains blue.[8]

Conclusion and Future Outlook

The 4-hydroxyquinoline scaffold is a remarkably fertile ground for the discovery of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that targeted modifications at key positions can yield analogs with potent and selective biological activities, from antifungal and antibacterial to anticancer effects. The dibrominated C3-nonyl-4-hydroxy-2-quinolone, for instance, stands out as a highly promising lead for antifungal drug development.[6]

While a definitive quantitative comparison across all activities is challenging due to varying experimental conditions in the literature, the analysis of SAR provides a strong rationale for prioritizing certain structural motifs.[4] Future research should focus on multi-target drug design, synthesizing hybrid molecules that combine the beneficial features of different analogs to tackle complex diseases and combat antimicrobial resistance. The robust and validated protocols provided herein offer a clear pathway for the systematic evaluation of these next-generation compounds.

References

  • ResearchGate. 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Available from: [Link]

  • MDPI. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Available from: [Link]

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A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Quinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents across a wide spectrum of diseases.[1][2] Its rigid, bicyclic aromatic system provides an ideal framework for introducing diverse functional groups, enabling fine-tuning of its pharmacological profile. Among the most impactful of these functionalizations is the introduction of the methoxy (-OCH₃) group. This seemingly simple substituent exerts profound control over the molecule's electronic, steric, and pharmacokinetic properties, often dictating its biological target and overall efficacy.

This guide provides a comparative analysis of the structure-activity relationship (SAR) of methoxy-substituted quinolines. We will dissect how the number and, more critically, the position of methoxy groups on the quinoline ring system modulate anticancer, antimalarial, and antimicrobial activities. By synthesizing data from multiple experimental studies, this document aims to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the design principles governing the bioactivity of this important class of compounds.

The Methoxy Group: A Subtle but Powerful Modulator

The influence of the methoxy group is twofold. Electronically, it is a potent electron-donating group through resonance, increasing electron density in the aromatic ring system. This can significantly alter the molecule's ability to participate in π-π stacking, hydrogen bonding, and other non-covalent interactions within a biological target's active site.[1][3] Sterically, it provides bulk and can influence the preferred conformation of the molecule, which is critical for achieving a precise fit with a receptor or enzyme. Understanding this dual role is fundamental to interpreting the SAR of methoxy-substituted quinolines.

Comparative Analysis of Anticancer Activity

The quinoline nucleus is a well-established pharmacophore in oncology, and methoxy substitution plays a pivotal role in defining its anticancer effects, which range from direct cytotoxicity to the inhibition of metastasis and reversal of drug resistance.[4][5][6]

Positional Isomerism: Dictating Cytotoxic vs. Antimetastatic Effects

The placement of the methoxy group on the quinoline core can dramatically shift the compound's primary anticancer mechanism.

  • Substitution at C6: The 6-methoxy position is strongly associated with antimetastatic properties . For example, (E)-6-methoxy-3-(4-methoxyphenyl)-2-[2-(5-nitrofuran-2-yl)vinyl]quinoline displayed only weak cytotoxicity but was a potent inhibitor of cancer cell migration and invasion.[7] This suggests that the 6-methoxy group may contribute to interactions with targets involved in cell motility rather than cell viability.

  • Substitution at C8: In contrast, the 8-methoxy position has been linked to the induction of apoptosis and cell cycle arrest . An 8-methoxy-indolo[2,3-b]quinoline derivative was found to inhibit the proliferation of colorectal cancer cells (HCT116) by targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell survival.[8]

  • Multi-Methoxy Substitution: The addition of multiple methoxy groups, particularly on appended aryl rings, can enhance activity. Derivatives of pyrimido[4,5-c]quinolines with 3,4,5-trimethoxy substitutions on a 2-aryl group showed significantly improved antimigratory activity.[4][5]

It is crucial to note that the biological context is key. In some molecular frameworks, methoxy groups can paradoxically decrease activity, potentially by hindering the molecule's ability to cross the cell membrane, highlighting the complexity of SAR.[9]

cluster_positions Methoxy (-OCH₃) Substitution Position cluster_activities Predominant Biological Activity Quinoline Quinoline Core C6 C6 Position C7 C7 Position C8 C8 Position Aryl Appended Aryl Ring Antimetastatic Inhibition of Metastasis & Migration C6->Antimetastatic often leads to Antimicrobial Antimicrobial & Antibiofilm C7->Antimicrobial can confer Apoptosis Cytotoxicity & Apoptosis Induction C8->Apoptosis associated with Antimigratory Enhanced Antimigratory Activity Aryl->Antimigratory (multi-methoxy) enhances

Caption: Positional impact of methoxy substitution on quinoline bioactivity.

Performance Data: Methoxy-Quinolines vs. Standard Agents

The following table summarizes the cytotoxic activity (IC₅₀) of representative methoxy-substituted quinolines against various human cancer cell lines, providing a quantitative comparison.

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
6-Methoxy-2-arylquinolineCompound 5c Gastric (EPG85-257RDB)25.34Daunorubicin0.97[10]
8-Methoxy-indoloquinolineMMNC Colorectal (HCT116)~5 (approx.)--[8]
Pyrimido[4,5-c]quinolineCompound 22 (3,4,5-trimethoxy)Breast (MCF-7)1.8Doxorubicin0.04[4]
Quinoline-Chalcone HybridCompound 52 (3,4,5-trimethoxy)Breast (MCF-7)5.21--[2]

Note: Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions across different studies.

Comparative Analysis of Antimalarial & Antimicrobial Activity

The historical success of quinoline-based antimalarials like quinine and chloroquine provides a strong foundation for modern drug discovery efforts.[2][11] Methoxy substitution is a recurring theme in the development of next-generation agents with activity against drug-resistant strains.

  • Antimalarial Activity: Electron-donating groups, such as methoxy, have been shown to enhance antiplasmodial activity, particularly when placed on peripheral aromatic rings of quinoline hybrids.[3] For instance, certain N⁴-(6-methoxy-quinolin-8-yl)pentan-1,4-diamine derivatives show potent IC₅₀ values against Plasmodium falciparum.[3] The development of new quinoline derivatives remains a promising strategy to combat chloroquine-resistant malaria.[12]

  • Antimicrobial Activity: Methoxy substitution is also a key strategy for developing novel antimicrobial agents. A series of 7-methoxyquinoline derivatives bearing sulfonamide moieties demonstrated potent antimicrobial and antibiofilm activity against pathogens responsible for urinary tract infections, with some compounds showing greater efficacy than conventional antibiotics.[13]

Performance Data: Antimicrobial and Antimalarial Potency
Compound ClassSpecific DerivativePathogenMIC/IC₅₀ (µg/mL)Reference DrugMIC/IC₅₀ (µg/mL)Source
7-Methoxyquinoline-SulfonamideCompound 3l E. coli7.812 (MIC)Amoxicillin/Clavulanic acid>125[13]
7-Methoxyquinoline-SulfonamideCompound 3l C. albicans31.125 (MIC)Nystatin62.5[13]
8-Aminoquinoline HybridCompound 1a P. falciparum2.2 (IC₅₀, µM)Chloroquine(Strain dependent)[3]

Key Experimental Protocols

To ensure scientific rigor and reproducibility, the evaluation of novel compounds must follow validated protocols. Below are methodologies for assessing cytotoxicity and antiplasmodial activity.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol provides a robust method for assessing a compound's effect on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC₅₀).

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

  • Methodology:

    • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in cell culture medium. Replace the medium in the wells with the compound dilutions.

    • Controls (Self-Validation):

      • Negative Control: Wells with cells treated only with vehicle (e.g., 0.1% DMSO). Represents 100% cell viability.

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank Control: Wells with medium but no cells, to measure background absorbance.

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the values on a dose-response curve and determine the IC₅₀ using non-linear regression analysis.

Protocol 2: SYBR Green I-Based In Vitro Antiplasmodial Assay
  • Objective: To determine the IC₅₀ of compounds against the blood stages of Plasmodium falciparum.

  • Principle: The fluorescent dye SYBR Green I selectively binds to double-stranded DNA. Since mature red blood cells are anucleated, the fluorescence intensity is directly proportional to the number of parasites.

  • Methodology:

    • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., Dd2 chloroquine-resistant strain) in human O+ erythrocytes at 2% hematocrit.

    • Assay Preparation: In a 96-well plate, add serial dilutions of the test compounds.

    • Controls (Self-Validation):

      • Negative Control: Parasitized red blood cells with no compound.

      • Positive Control: Parasitized red blood cells with a known antimalarial (e.g., Chloroquine or Artemisinin).

      • Background Control: Uninfected red blood cells.

    • Incubation: Add the parasite culture (1% parasitemia) to the wells and incubate for 72 hours under standard gas conditions (5% O₂, 5% CO₂, 90% N₂).

    • Lysis and Staining: Add lysis buffer containing SYBR Green I to each well.

    • Data Acquisition: Read the fluorescence (excitation: 485 nm, emission: 530 nm) using a fluorescence plate reader.

    • Data Analysis: Subtract the background fluorescence and calculate the percentage of parasite growth inhibition. Determine the IC₅₀ from the dose-response curve.

SAR Workflow and Mechanistic Insights

The discovery of potent methoxy-substituted quinolines follows a logical, iterative process. This workflow ensures that SAR is systematically explored to identify candidates with optimal therapeutic potential.

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Conclusion and Future Perspectives

The structure-activity relationship of methoxy-substituted quinolines is a clear demonstration of how subtle chemical modifications can lead to profound changes in biological function. The evidence strongly indicates that the position of the methoxy group is a critical determinant of activity, often creating a functional switch between cytotoxic, antimetastatic, antimalarial, and antimicrobial effects. The 6- and 8-positions are particularly important for anticancer activity, while the 7-position appears favorable for antimicrobial agents.

Future research should focus on leveraging this positional understanding to design multifunctional hybrids or to optimize compounds for specific, hard-to-treat diseases. Combining potent methoxy-quinoline scaffolds with other pharmacophores could lead to dual-action agents that overcome drug resistance. Furthermore, a deeper investigation into the specific protein targets for each positional isomer will be essential for moving these promising compounds from the laboratory to the clinic.

References

  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Deriv
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC - NIH.
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  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI.
  • Structure-activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. Springer.
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  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI.
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P
  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PMC - NIH.
  • Biological evaluation of some quinoline with different functional groups as anticancer agents.
  • A Comparative Guide to New Quinoline Derivatives and Established Antimalarial Drugs. Benchchem.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC - NIH.
  • Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. ScienceOpen.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Antagonistic antimalarial properties of a methoxyamino chalcone derivative and 3- hydroxypyridinones in combination with dihydroartemisinin against Plasmodium falciparum. PeerJ.
  • Recent Developments on Antimicrobial Quinoline Chemistry.
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A Comparative Guide to the Cytotoxicity of 4-Hydroxyquinoline Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with a wide spectrum of pharmacological activities.[1] Among these, 4-hydroxyquinoline derivatives have emerged as a particularly promising class of agents in oncology research. Their planar structure allows for intercalation with DNA, while the diverse substitution patterns possible on the quinoline ring enable the fine-tuning of their biological activity, including their ability to induce cell death in cancer cells.[2][3] This guide provides a comparative analysis of the cytotoxic profiles of various 4-hydroxyquinoline derivatives against several human cancer cell lines, offering insights into their structure-activity relationships and mechanisms of action.

Comparative Cytotoxicity: A Data-Driven Overview

The efficacy of a potential anticancer compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency. The cytotoxic potential of 4-hydroxyquinoline derivatives has been extensively evaluated against a panel of cancer cell lines, revealing significant variations based on both the chemical structure of the derivative and the genetic background of the cancer cell.[4][5]

The following table summarizes the IC50 values for a selection of 4-hydroxyquinoline derivatives across various cancer cell lines, as determined by common cytotoxicity assays such as the MTT or SRB assays. This comparative data is essential for identifying the most potent and selective compounds for further development.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzylidene Derivative (20) Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant)4.61[6][7]
Benzylidene Derivative (20) Colo 205 (Colon Adenocarcinoma, Doxorubicin-Sensitive)2.34[6][7]
Mannich Base (13b) Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant)4.58[6][7]
Mannich Base (13a) Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant)8.19[6][7]
4-Anilinoquinolinylchalcone (4a) MDA-MB-231 (Breast Cancer)Potent[8]
4-Anilinoquinolinylchalcone (4a) Huh-7 (Liver Cancer)Moderate[8]
Thiazolidinone Derivative (IVg) A549 (Lung Carcinoma)0.0298[9]
Thiazolidinone Derivative (IVg) MDA-MB (Breast Cancer)0.0338[9]
4-Hydroxyquinazoline (B1) HCT-15 (Colorectal, PARPi-Resistant)Superior to Olaparib[10]
4-Hydroxyquinazoline (B1) HCC1937 (Breast, PARPi-Resistant)Superior to Olaparib[10]
1,4-Naphthoquinone Hybrid (6) A549 (Lung Carcinoma)Highest in series[11]
1,4-Naphthoquinone Hybrid (5) MCF-7 (Breast Cancer)Higher than Cisplatin[11]

Note: The term "Potent" or "Superior" is used when specific IC50 values are not provided in the abstract but the activity is highlighted as significant. Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions and assays.

Structure-Activity Relationship (SAR): Decoding the Cytotoxic Potential

The variance in cytotoxicity observed in the table above is not random; it is dictated by the specific chemical groups attached to the 4-hydroxyquinoline core. Understanding this Structure-Activity Relationship (SAR) is fundamental to designing more effective and less toxic anticancer drugs.

Key SAR insights include:

  • Substituents at the C2 Position: The introduction of substituents at the C2 position of the quinoline ring can significantly modulate activity. For instance, a methyl group at the C2' position of an 8-hydroxyquinoline-1,4-naphthoquinone hybrid resulted in the highest cytotoxicity against a panel of cancer cell lines.[11]

  • Substituents at the C7 Position: The nature of the group at the C7 position is crucial. An electron-withdrawing group, such as a chloro group, is often essential for optimal activity.[12] Replacing it with an electron-donating group can lead to a complete loss of potency.[12]

  • Hybrid Molecules: Fusing the quinoline scaffold with other pharmacologically active moieties, such as chalcones or naphthoquinones, can create hybrid molecules with enhanced cytotoxicity.[8][11] These hybrids may act on multiple targets or exhibit improved drug-like properties.

  • Bulky Groups: The addition of bulky heterocyclic substituents at the 3-position of the 2,4-dihydroxyquinoline core has been shown to significantly enhance anticancer activity, with some derivatives demonstrating IC50 values in the nanomolar range.[5]

G cluster_SAR Structure-Activity Relationship (SAR) of 4-Hydroxyquinoline Derivatives Core 4-Hydroxyquinoline Core C2 C2 Position - Methyl group enhances activity Core->C2 C3 C3 Position - Bulky heterocycles increase potency Core->C3 C7 C7 Position - Electron-withdrawing groups (e.g., Cl) are critical Core->C7 Hybrid Hybrid Molecules - Fusion with Chalcones/Naphthoquinones Core->Hybrid Potency Enhanced Cytotoxicity C2->Potency C3->Potency C7->Potency Hybrid->Potency

Caption: Key structural modifications on the 4-hydroxyquinoline core that influence cytotoxic activity.

Mechanisms of Action: Inducing Cancer Cell Death

4-Hydroxyquinoline derivatives employ a variety of mechanisms to exert their cytotoxic effects. A common pathway involves the induction of apoptosis, or programmed cell death, often mediated by the generation of reactive oxygen species (ROS).[2][8][10]

  • ROS Generation: Many quinoline derivatives can undergo redox cycling, leading to the production of ROS such as superoxide anions and hydrogen peroxide.[2]

  • Mitochondrial Disruption: The excessive ROS levels create oxidative stress, which can damage mitochondria and lead to the dissipation of the mitochondrial membrane potential.[2][10]

  • Caspase Activation: This mitochondrial damage triggers the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates a cascade of cysteine proteases known as caspases (e.g., caspase-3/7).[2][8]

  • Apoptosis: Activated caspases execute the final stages of apoptosis by cleaving key cellular proteins, leading to characteristic morphological changes and, ultimately, cell death.[8]

Other reported mechanisms include the inhibition of crucial enzymes like PARP (Poly (ADP-ribose) polymerase) involved in DNA repair, and interaction with NAD(P)H quinone dehydrogenase 1 (NQO1), which can bioactivate the quinone compounds to more toxic species.[1][10][11]

G cluster_Pathway ROS-Mediated Apoptotic Pathway Compound 4-Hydroxyquinoline Derivative ROS Increased Cellular Reactive Oxygen Species (ROS) Compound->ROS Induces Mito Mitochondrial Membrane Depolarization ROS->Mito Causes Caspase Caspase-3/7 Activation Mito->Caspase Triggers Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: Simplified signaling pathway for ROS-mediated apoptosis induced by 4-hydroxyquinoline derivatives.

Experimental Protocol: The MTT Cytotoxicity Assay

To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[13] The causality behind this choice is its reliance on the metabolic activity of living cells; mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, yielding a purple formazan product, the amount of which is directly proportional to the number of living cells.[13]

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cancer cells from culture flasks during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.

    • Seed the cells into a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the 4-hydroxyquinoline derivatives in culture medium. It is crucial to include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compounds.

    • After the 24-hour attachment period, carefully remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.[13]

    • Incubate the plate for a specified duration (typically 48 or 72 hours).[13]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.[13]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

    • Gently agitate the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the IC50 value.

G cluster_Workflow Experimental Workflow: MTT Cytotoxicity Assay A 1. Cell Seeding (96-well plate, 24h incubation) B 2. Compound Treatment (Serial dilutions, 48-72h incubation) A->B C 3. MTT Addition (10µL of 5mg/mL, 2-4h incubation) B->C D 4. Formazan Solubilization (Add 100µL DMSO) C->D E 5. Absorbance Measurement (570 nm) D->E F 6. Data Analysis (Calculate IC50 value) E->F

Caption: A step-by-step workflow for determining compound cytotoxicity using the MTT assay.

Conclusion and Future Directions

The 4-hydroxyquinoline scaffold represents a versatile and potent platform for the development of novel anticancer agents. The comparative data clearly indicate that specific derivatives exhibit high cytotoxicity against a range of cancer cell lines, including those resistant to standard chemotherapeutics.[6][7][10] The cytotoxic efficacy is intricately linked to the substitution pattern on the quinoline core, highlighting the importance of structure-activity relationship studies in guiding the synthesis of more effective compounds. The primary mechanisms of action appear to involve the induction of oxidative stress and subsequent apoptosis, though other targets are also implicated.[2]

Future research should focus on optimizing the therapeutic index of these compounds—maximizing their toxicity towards cancer cells while minimizing effects on normal, healthy cells.[7][8] In vivo studies using animal models are the necessary next step to validate the promising in vitro results and to evaluate the pharmacokinetic and safety profiles of the lead derivatives.[10] The continued exploration of these compounds offers a promising avenue in the ongoing search for more effective cancer therapies.

References

  • Nowak, M., Wesołowska, O., & Chodurek, E. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules. [Link]

  • Kiss, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

  • Li, J., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. [Link]

  • Kiss, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • S, S., & G, S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Al-Ostath, S. M., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Pharmaceuticals. [Link]

  • de Souza, T. B., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Docking, Synthesis, and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. [Link]

  • D'Souza, J., et al. (2022). Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. Current Bioactive Compounds. [Link]

  • Ayna, A., et al. (2020). Structure-activity relationship of anticancer drug candidate quinones. Archives of Pharmacal Research. [Link]

  • Pharmacy Notes. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

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A Comparative Analysis of the Antimicrobial Activities of 4-Hydroxy-6-methoxyquinoline-2-carboxylic Acid and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical entities with potential therapeutic value is paramount. Among these, quinoline derivatives have historically proven to be a rich source of antibacterial agents. This guide provides a detailed comparative analysis of a lesser-known quinoline compound, 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid, against the well-established fluoroquinolone antibiotic, ciprofloxacin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their known antimicrobial properties, mechanisms of action, and the standardized methodologies required for a robust head-to-head evaluation.

Introduction to the Compounds

This compound is a quinoline carboxylic acid derivative. Preliminary studies have indicated that this compound and its derivatives possess significant antimicrobial properties, suggesting potential as a scaffold for the development of new antibiotics.[1] While its exact mechanism of action is not fully elucidated, it is thought to involve interactions with bacterial DNA or proteins, thereby disrupting essential cellular processes like replication and transcription.[1]

Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is a widely used therapeutic agent for a variety of infections. The well-documented mechanism of action of ciprofloxacin involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. By targeting these enzymes, ciprofloxacin prevents the relaxation and separation of bacterial DNA, leading to the cessation of DNA replication and cell division.

Comparative Antimicrobial Activity: A Data-Driven Overview

In contrast, ciprofloxacin has been extensively studied, and its MIC values against a wide array of clinically relevant bacteria are well-documented. The following table summarizes typical MIC ranges for ciprofloxacin against common Gram-positive and Gram-negative bacteria.

Table 1: Reported Minimum Inhibitory Concentration (MIC) Values for Ciprofloxacin against Selected Bacteria

Bacterial SpeciesGram StainTypical MIC Range (µg/mL)
Escherichia coliGram-Negative0.008 - 1.0
Pseudomonas aeruginosaGram-Negative0.25 - >128
Staphylococcus aureusGram-Positive0.125 - 2.0
Streptococcus pneumoniaeGram-Positive0.5 - 4.0
Haemophilus influenzaeGram-Negative≤0.015 - 0.5

Data compiled from multiple sources.

The lack of specific MIC data for this compound necessitates further investigation to ascertain its true potential as an antimicrobial agent. A direct comparative study employing standardized methodologies is essential to determine its spectrum of activity and potency relative to established antibiotics like ciprofloxacin.

Mechanism of Action: A Tale of Two Quinolones

The bactericidal effect of ciprofloxacin is a direct result of its interaction with bacterial DNA replication machinery. The following diagram illustrates the established mechanism of action for ciprofloxacin.

ciprofloxacin_mechanism cluster_bacterium Bacterial Cell Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of Ciprofloxacin.

For this compound, the mechanism is less defined. It is hypothesized to interfere with DNA or protein synthesis, which is a common mode of action for quinoline-based compounds. However, the specific molecular targets have yet to be identified. This knowledge gap underscores the importance of further mechanistic studies to understand how this compound exerts its antimicrobial effects.

Experimental Protocols for a Head-to-Head Comparison

To provide a rigorous and objective comparison between these two compounds, standardized antimicrobial susceptibility testing methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for these procedures.[1][2]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[3] This quantitative method allows for a precise measurement of the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and ciprofloxacin in a suitable solvent at a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) from a fresh culture of the test organism.[4] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.[4]

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.[3]

broth_microdilution_workflow cluster_workflow Broth Microdilution Workflow A Prepare Antimicrobial Stock Solutions B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 35°C for 16-20 hours D->E F Read and Record MIC Values E->F

Caption: Workflow for Broth Microdilution MIC Assay.

Disk Diffusion Assay

The disk diffusion assay (Kirby-Bauer test) is a qualitative method used to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[5] While it does not provide a precise MIC value, it offers a visual representation of the antimicrobial's efficacy through the measurement of zones of inhibition.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.[4]

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.[3]

  • Disk Application: Aseptically apply paper disks impregnated with known concentrations of this compound and ciprofloxacin onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[4]

  • Zone of Inhibition Measurement: Measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.

  • Interpretation: The zone diameters are interpreted as susceptible, intermediate, or resistant according to standardized tables provided by CLSI or EUCAST.

Conclusion and Future Directions

Ciprofloxacin stands as a potent, broad-spectrum antibiotic with a well-defined mechanism of action and extensive supporting data. In contrast, this compound represents a promising but underexplored scaffold for antimicrobial drug discovery. The preliminary reports of its antimicrobial activity are encouraging, but a comprehensive understanding of its potential requires rigorous, quantitative evaluation.[1]

Future research should prioritize the determination of MIC values for this compound against a diverse panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Mechanistic studies to identify its specific molecular targets are also crucial. A direct, head-to-head comparison with ciprofloxacin using the standardized protocols outlined in this guide will provide the necessary data to accurately assess its therapeutic potential and guide further development efforts in the critical search for new antimicrobial agents.

References

  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Ciprofloxacin. Wikipedia. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016). [Link]

  • EUCAST: EUCAST - Home. [Link]

  • CLSI: Clinical & Laboratory Standards Institute. [Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

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comparative analysis of enzyme inhibition by quinoline-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological macromolecules. Among its numerous derivatives, quinoline-2-carboxylic acids have emerged as a particularly promising class of enzyme inhibitors. Their inherent structural features, including a rigid bicyclic aromatic system and a crucial carboxylic acid moiety, provide a robust framework for designing potent and selective modulators of enzyme activity.

This guide offers an in-depth comparative analysis of enzyme inhibition by quinoline-2-carboxylic acids and their derivatives, focusing on three key enzyme families with significant therapeutic relevance: Dihydroorotate Dehydrogenase (DHODH), Protein Kinase CK2, and Histone Deacetylases (HDACs). By examining the structure-activity relationships (SAR), inhibitory potencies, and underlying mechanisms of action, this document aims to provide a comprehensive resource to inform and guide future drug discovery efforts.

The Quinoline-2-Carboxylic Acid Scaffold: A Foundation for Inhibition

The inhibitory potential of quinoline-2-carboxylic acids is intrinsically linked to their chemical architecture. The quinoline core provides a flat, aromatic surface capable of engaging in π-π stacking and hydrophobic interactions within enzyme active sites. Critically, the carboxylic acid group at the 2-position often acts as a key pharmacophore, forming vital electrostatic interactions, such as salt bridges and hydrogen bonds, with essential amino acid residues. This interaction frequently anchors the inhibitor to the enzyme, providing a stable binding orientation that is fundamental to its inhibitory effect.

G cluster_inhibitor Quinoline-2-Carboxylic Acid cluster_enzyme Enzyme Active Site Inhibitor Quinoline Core (π-π stacking, hydrophobic interactions) Active_Site Hydrophobic Pocket Inhibitor->Active_Site Binding Carboxylic_Acid Carboxylic Acid Group (Electrostatic Interactions) Key_Residues Key Amino Acid Residues (e.g., Arginine, Lysine) Carboxylic_Acid->Key_Residues Anchoring Interaction

Caption: Logical relationship of quinoline-2-carboxylic acid inhibitor binding to an enzyme active site.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the development of anticancer and immunosuppressive agents.[1] Several quinoline carboxylic acid derivatives have been identified as potent inhibitors of human DHODH (hDHODH).

Comparative Inhibitory Activity

A notable example is the well-characterized inhibitor brequinar, a quinoline-4-carboxylic acid derivative.[2] While not a strict quinoline-2-carboxylic acid, its SAR provides valuable insights applicable to the broader class. Structure-activity relationship studies have consistently highlighted three critical regions for potent DHODH inhibition by quinoline carboxylic acids:

  • C2-Position: Requires bulky, hydrophobic substituents.

  • C4-Position: Exhibits a strict requirement for the carboxylic acid group (or its salt) to interact with key residues like Arg136 in the enzyme's binding pocket.[2][3]

  • Benzo Portion of the Quinoline Ring: Appropriate substitutions can enhance activity.[2]

Recent research has focused on developing novel 2-aryl-4-quinoline carboxylic acid analogs with impressive inhibitory potencies.[4] The following table summarizes the inhibitory activities of selected quinoline derivatives against hDHODH.

Compound IDStructurehDHODH IC₅₀ (nM)Reference
Brequinar Analog 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acidPotent inhibitor (specific IC₅₀ not provided in source)[2]
Analog 41 A potent quinoline-based analog9.71 ± 1.4[3]
Analog 43 A potent quinoline-based analog26.2 ± 1.8[3]
Analog 46 A 1,7-naphthyridine derivative28.3 ± 3.3[3]
Compound A9 A potent quinoline derivative9.7[5]
H-006 A potent DHODH inhibitor3.8[6]
Mechanism of Inhibition and Key Interactions

The inhibitory mechanism of quinoline carboxylic acids against DHODH is primarily competitive, with the inhibitor binding to the ubiquinone binding site of the enzyme. The carboxylate group of the inhibitor typically forms a salt bridge with a conserved arginine residue (Arg136) and may also participate in hydrogen bonding with other residues like Gln47.[3][7] The quinoline ring and its substituents occupy a hydrophobic tunnel, making favorable contacts with nonpolar residues.

G DHODH DHODH Enzyme Substrate: Dihydroorotate Product: Orotate Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes Inhibitor Quinoline-2-Carboxylic Acid Derivative Inhibitor->DHODH Inhibits Cell_Proliferation Cell Proliferation (e.g., Cancer Cells) Pyrimidine_Synthesis->Cell_Proliferation Enables

Caption: Signaling pathway illustrating DHODH inhibition by quinoline-2-carboxylic acids.

Experimental Protocol: DHODH Inhibition Assay

A common method to assess DHODH inhibition is a colorimetric assay that monitors the reduction of 2,6-dichlorophenolindophenol (DCIP).[8]

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (or a soluble analog like 2,3-dimethoxy-5-methyl-p-benzoquinone)[8]

  • 2,6-dichlorophenolindophenol (DCIP)

  • Test compounds (quinoline-2-carboxylic acid derivatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for the vehicle control).

  • Add 178 µL of the DHODH enzyme solution in assay buffer to each well and incubate for 15 minutes at room temperature.[9]

  • Prepare a reaction mix containing DHO, Coenzyme Q10, and DCIP in the assay buffer.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.[9]

  • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.[9]

  • Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.

  • The IC₅₀ value is calculated by fitting the data to a dose-response curve.

Protein Kinase CK2 Inhibition

Protein Kinase CK2 is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. Derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2.[10][11]

Comparative Inhibitory Activity

A study of forty-three novel 3-quinoline carboxylic acid derivatives identified several compounds with inhibitory activity against CK2 in the micromolar range.[10][11][12] The most potent inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, with IC₅₀ values ranging from 0.65 to 18.2 µM.[10][11][12]

Compound ClassSubstituentsCK2 IC₅₀ Range (µM)Reference
3-Quinoline Carboxylic Acids Various substitutions0.65 - 18.2[11]
Tetrazolo-quinoline-4-carboxylic acids VariedAmong the most active[11]
2-Aminoquinoline-3-carboxylic acids VariedAmong the most active[11]
CX-4945 (Silmitasertib) A tricyclic quinoline derivative0.3 nM[5]

It is important to note that the highly potent inhibitor CX-4945, while quinoline-based, is a more complex tricyclic structure.[5] Nevertheless, its development underscores the potential of the quinoline scaffold in targeting CK2.

Mechanism of Inhibition and Key Interactions

Quinoline-based inhibitors of CK2 typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[5] The quinoline ring system forms hydrophobic interactions with residues such as Val66, Ile95, Met163, and Ile174, and can engage in π-stacking with Phe113.[12] The carboxylic acid moiety is crucial for forming hydrogen bonds that anchor the inhibitor in the active site.

G CK2 Protein Kinase CK2 Substrate Phosphorylation Cell_Signaling Cell Signaling Pathways (Growth, Proliferation) CK2->Cell_Signaling Regulates Inhibitor Quinoline-2-Carboxylic Acid Derivative Inhibitor->CK2 Inhibits Cancer_Progression Cancer Progression Cell_Signaling->Cancer_Progression Contributes to

Caption: Signaling pathway illustrating Protein Kinase CK2 inhibition.

Experimental Protocol: Protein Kinase CK2 Inhibition Assay

A common method for assessing CK2 inhibition involves measuring the phosphorylation of a specific substrate peptide.

Materials:

  • Recombinant human Protein Kinase CK2

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • CK2 Substrate Peptide (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP or a fluorescent ATP analog

  • Test compounds (quinoline-2-carboxylic acid derivatives) dissolved in DMSO

  • Phosphocellulose paper or other suitable separation matrix

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Set up the kinase reaction in a microcentrifuge tube or 96-well plate by combining the kinase assay buffer, CK2 enzyme, and the test compound or DMSO control.

  • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding the CK2 substrate peptide and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other proteins. HDAC inhibitors have emerged as a promising class of anticancer agents.[5]

Comparative Inhibitory Activity

Several studies have explored quinoline-based compounds as HDAC inhibitors. Notably, 2-substituted phenylquinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their HDAC inhibitory and antiproliferative activities.[3][4] Additionally, 8-substituted quinoline-2-carboxamide derivatives have shown potent HDAC inhibition.

Compound IDStructureTarget HDACsIC₅₀ (µM)Reference
21g 8-substituted quinoline-2-carboxamideTotal HDACs0.050
Vorinostat (SAHA) Known HDAC inhibitor (for comparison)Total HDACs0.137
D28 2-phenylquinoline-4-carboxylic acid derivativeHDAC3 selective24.45[4]
D29 Hydrazide derivative of D28HDAC1, HDAC2, HDAC3, HDAC632.59 (HDAC1), 183.5 (HDAC2), 0.477 (HDAC3), >1000 (HDAC6)[4]

The data indicates that quinoline-based scaffolds can be tailored to achieve potent and even isoform-selective HDAC inhibition. For instance, compound 21g demonstrated greater potency than the established inhibitor Vorinostat. Furthermore, subtle structural modifications, such as converting a carboxylic acid to a hydrazide (D28 vs. D29), can dramatically alter the isoform selectivity profile, with D29 showing significant selectivity for HDAC3.[4]

Mechanism of Inhibition and Key Interactions

HDAC inhibitors typically possess a pharmacophore consisting of a cap group that interacts with the rim of the enzyme's active site, a linker region, and a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site. In the case of quinoline-based HDAC inhibitors, the quinoline moiety often serves as the cap group. The carboxylic acid or a derivative like hydroxamic acid or a hydrazide can function as the ZBG.[4]

G HDAC Histone Deacetylase (HDAC) Histone Deacetylation Gene_Expression Gene Expression Regulation HDAC->Gene_Expression Represses Inhibitor Quinoline-2-Carboxylic Acid Derivative Inhibitor->HDAC Inhibits Apoptosis Apoptosis & Cell Cycle Arrest in Cancer Cells Gene_Expression->Apoptosis Induces

Caption: Mechanism of action for HDAC inhibition by quinoline-2-carboxylic acids.

Experimental Protocol: HDAC Inhibition Assay

A common method for measuring HDAC activity is a fluorometric assay using a substrate that becomes fluorescent upon deacetylation and subsequent developer treatment.[2][9]

Materials:

  • HeLa nuclear extract or recombinant human HDAC enzyme

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC inhibitor (e.g., Trichostatin A) as a positive control

  • Developer solution (containing trypsin and a stop solution)

  • Test compounds (quinoline-2-carboxylic acid derivatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well black plate, add the HDAC assay buffer, the nuclear extract or recombinant HDAC enzyme, and the test compound or DMSO control.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at 37°C for 15-30 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of quinoline-2-carboxylic acids and their derivatives as a versatile platform for the development of potent and selective enzyme inhibitors. The inherent properties of the quinoline scaffold, combined with the crucial role of the carboxylic acid moiety, provide a strong foundation for targeting a diverse range of enzymes, including DHODH, protein kinase CK2, and HDACs.

The structure-activity relationship data reveals that subtle modifications to the quinoline core and its substituents can lead to substantial improvements in inhibitory potency and selectivity. This highlights the importance of rational drug design and combinatorial chemistry approaches in optimizing these compounds for specific therapeutic applications.

Future research in this area should continue to explore the vast chemical space around the quinoline-2-carboxylic acid scaffold. The development of more isoform-selective inhibitors, particularly for the HDAC and kinase families, will be crucial for minimizing off-target effects and improving the therapeutic index of these compounds. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these inhibitors will be essential for their successful translation into clinical candidates. The experimental protocols provided herein offer a self-validating system for the continued evaluation and optimization of this promising class of enzyme inhibitors.

References

  • Fang, H., et al. (2023). Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry, 81, 117242. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5162–5184. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 919384. [Link]

  • Kramer, O. H. (Ed.). (2017). HDAC/HAT Function Assessment and Inhibitor Development. Humana Press.
  • Miyazaki, T., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 15309. [Link]

  • Chen, S. F., et al. (1992). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 44(7), 1389–1397. [Link]

  • Heikkilä, T., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(7), 3823–3846. [Link]

  • Al-Karmalawy, A. A., & Khattab, S. N. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry, 9, 730626. [Link]

  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 1-21.
  • Krämer, O. H. (Ed.). (2017). HDAC/HAT Function Assessment and Inhibitor Development. Humana Press.
  • Bora-Tatar, G., et al. (2009). Molecular modifications on carboxylic acid derivatives as potent histone deacetylase inhibitors: Activity and docking studies. Bioorganic & Medicinal Chemistry, 17(14), 5219–5228. [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link]

  • Löffler, M., et al. (1997). Dihydroorotate dehydrogenase: a new target for cancer chemotherapy.
  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link]

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A Comparative Analysis of the Antioxidant Activities of 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid and Xanthurenic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of antioxidant research, the quest for potent molecules capable of mitigating oxidative stress is paramount. This guide provides a detailed comparative analysis of the antioxidant properties of two quinoline derivatives: 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid and the well-known tryptophan metabolite, xanthurenic acid. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at their mechanisms of action, supported by experimental data and protocols.

Introduction to the Contenders

This compound is a synthetic quinoline derivative. The quinoline scaffold is a recurring motif in many biologically active compounds, and its derivatives have been explored for various therapeutic properties, including antimicrobial, anticancer, and antiviral activities[1]. The antioxidant potential of quinoline derivatives is an area of growing interest[1].

Xanthurenic acid , a metabolite of the kynurenine pathway, is an endogenous compound long associated with various physiological and pathological processes. Its role as an antioxidant has been a subject of considerable research, with studies highlighting its ability to scavenge reactive oxygen species (ROS) and chelate transition metals[2][3].

This guide will dissect the antioxidant profiles of these two molecules, providing a framework for their potential applications in combating oxidative stress-related pathologies.

Mechanisms of Antioxidant Action

The antioxidant capacity of a compound is determined by its ability to neutralize free radicals through various mechanisms, including hydrogen atom transfer (HAT), single-electron transfer (SET), and metal chelation.

Xanthurenic Acid: A Multifaceted Antioxidant

Xanthurenic acid's antioxidant prowess stems from several key structural features. The presence of a hydroxyl group at the 8-position is crucial for its more pronounced antioxidant properties[2]. Its conjugated and aromatic system allows for the stabilization of the semiquinone radical formed upon scavenging a free radical[2].

One of the most significant antioxidant mechanisms of xanthurenic acid is its ability to chelate metal ions, particularly iron[2][3][4]. By forming coordination complexes with Fe(II) and Fe(III) ions, xanthurenic acid can inhibit the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems[2][5]. This metal-chelating property is critical in preventing metal-catalyzed lipid peroxidation[2]. In some contexts, however, it is worth noting that xanthurenic acid has also been reported to exhibit pro-oxidant actions, particularly in the presence of iron, by producing reactive oxygen species[6].

This compound: An Emerging Candidate

Direct experimental data on the antioxidant activity of this compound is limited in currently available literature. However, the antioxidant potential of the broader class of quinoline derivatives is recognized[1]. The presence of hydroxyl and methoxy groups on the quinoline ring is generally associated with antioxidant activity[7]. The methoxy group (-OCH3) can act as an electron-donating group, which can enhance the radical scavenging ability of the molecule.

Quantitative Assessment of Antioxidant Activity

CompoundAssayIC50 Value (µg/mL)Reference
Xanthurenic Acid Peroxyl Radical ScavengingEffective Scavenger[2]
Metal Chelation (Iron)Potent Chelator[2][3][4]
Lipid Peroxidation InhibitionEffective Inhibitor[2]
This compound DPPH Radical ScavengingData Not Available
ABTS Radical ScavengingData Not Available
Ferric Reducing Antioxidant Power (FRAP)Data Not Available

Note: The absence of IC50 values for this compound in common antioxidant assays highlights a significant gap in the current research literature.

Role in Cellular Signaling: The Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Activation of the Nrf2 pathway leads to the transcription of a battery of antioxidant and cytoprotective genes.

There is evidence that metabolites of the kynurenine pathway can modulate Nrf2. For instance, quinolinic acid, another tryptophan metabolite, has been shown to induce Nrf2 activation[8][9]. While direct evidence for xanthurenic acid as a potent Nrf2 activator is still emerging, its role in the broader kynurenine pathway's influence on oxidative stress signaling is an active area of investigation.

The potential for this compound and other quinoline derivatives to activate the Nrf2 pathway is a promising area for future research. Certain nitrogen heterocycles have been identified as Nrf2 activators, suggesting that the quinoline scaffold could be a viable starting point for the design of novel Nrf2--activating compounds[10][11].

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are detailed protocols for standard antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Add 20 µL of the sample or standard to a 96-well plate.

  • Add 200 µL of the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for 20-30 minutes[12][13].

  • Measure the absorbance at 517 nm using a microplate reader[12][14].

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Workflow Diagram:

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH_sol Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 200 µL DPPH Solution DPPH_sol->Add_DPPH Sample_prep Prepare Sample/Standard Solutions Add_sample Add 20 µL Sample/Standard to 96-well plate Sample_prep->Add_sample Add_sample->Add_DPPH Incubate Incubate 20-30 min in the dark Add_DPPH->Incubate Read_abs Measure Absorbance at 517 nm Incubate->Read_abs Calculate Calculate % Inhibition and IC50 Read_abs->Calculate

DPPH Radical Scavenging Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Mix equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation[15].

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm[15].

  • Add a small volume of the sample or standard to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm[15].

  • The percentage of inhibition is calculated similarly to the DPPH assay.

Workflow Diagram:

ABTS_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement ABTS_gen Generate ABTS•+ radical cation (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS•+ to Absorbance ~0.7 at 734 nm ABTS_gen->Dilute_ABTS Add_sample Add Sample/Standard to diluted ABTS•+ Dilute_ABTS->Add_sample Sample_prep Prepare Sample/Standard Solutions Sample_prep->Add_sample Incubate Incubate for 6 min Add_sample->Incubate Read_abs Measure Absorbance at 734 nm Incubate->Read_abs Calculate Calculate % Inhibition and IC50 Read_abs->Calculate

ABTS Radical Scavenging Assay Workflow

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio[16].

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the sample or standard to the FRAP reagent.

  • Incubate the mixture at 37°C for a set time (e.g., 4-15 minutes)[17][18].

  • Measure the absorbance of the blue-colored solution at 593 nm[19].

  • The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O.

Workflow Diagram:

FRAP_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Warm_reagent Warm Reagent to 37°C FRAP_reagent->Warm_reagent Add_sample Add Sample/Standard to FRAP Reagent Warm_reagent->Add_sample Sample_prep Prepare Sample/Standard Solutions Sample_prep->Add_sample Incubate Incubate at 37°C for 4-15 min Add_sample->Incubate Read_abs Measure Absorbance at 593 nm Incubate->Read_abs Calculate Calculate Ferric Reducing Ability (Fe(II) equivalents) Read_abs->Calculate

FRAP Assay Workflow

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cells.

Protocol:

  • Seed cells (e.g., HepG2) in a 96-well plate and grow to confluence[20].

  • Wash the cells with DPBS.

  • Treat the cells with the test compound and the DCFH-DA probe for 1 hour at 37°C[20][21].

  • Wash the cells to remove the treatment solution.

  • Add a free radical initiator (e.g., AAPH) to all wells[20][21].

  • Immediately begin kinetic reading of fluorescence (Ex: 485nm, Em: 538nm) at 37°C for 60 minutes[21].

  • The antioxidant capacity is determined by the reduction in fluorescence compared to a control.

Workflow Diagram:

CAA_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_oxidation Oxidation & Measurement Seed_cells Seed Cells in 96-well Plate Grow_confluence Grow to Confluence Seed_cells->Grow_confluence Wash_cells1 Wash Cells with DPBS Grow_confluence->Wash_cells1 Add_treatment Add Sample and DCFH-DA Probe Wash_cells1->Add_treatment Incubate1 Incubate 1 hour at 37°C Add_treatment->Incubate1 Wash_cells2 Wash Cells Incubate1->Wash_cells2 Add_AAPH Add AAPH (Radical Initiator) Wash_cells2->Add_AAPH Kinetic_read Kinetic Fluorescence Reading (Ex: 485nm, Em: 538nm) for 60 min Add_AAPH->Kinetic_read Data_analysis Calculate CAA Value Kinetic_read->Data_analysis

Cellular Antioxidant Activity (CAA) Assay Workflow

Conclusion and Future Directions

This guide provides a comparative overview of the antioxidant properties of this compound and xanthurenic acid. Xanthurenic acid is a well-characterized endogenous antioxidant with robust metal-chelating and radical-scavenging activities. In contrast, while the chemical structure of this compound suggests potential antioxidant activity, there is a clear need for direct experimental validation.

Future research should focus on:

  • Quantitative antioxidant screening of this compound using standardized assays (DPPH, ABTS, FRAP) to determine its IC50 values.

  • Cell-based antioxidant assays to assess the bioavailability and efficacy of both compounds in a physiological context.

  • Investigation of Nrf2 activation by both compounds to elucidate their potential to upregulate endogenous antioxidant defenses.

Such studies will be instrumental in fully understanding the therapeutic potential of these quinoline derivatives in the prevention and treatment of oxidative stress-related diseases.

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A Senior Application Scientist's Guide to the Validation of 4-Hydroxy-6-methoxyquinoline-2-carboxylic Acid Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, scientifically rigorous comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid against other analytical techniques. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of method validation and practical application.

Introduction: The Critical Role of Purity in Drug Development

This compound is a quinoline carboxylic acid derivative with a molecular formula of C₁₁H₉NO₄ and a molecular weight of 219.19 g/mol .[1][2] Its structural features, including a quinoline core, make it a compound of interest in medicinal chemistry.[1] The purity of such compounds is paramount in drug discovery and development, as impurities can significantly impact safety, efficacy, and reproducibility of scientific findings.[3][4]

High-Performance Liquid Chromatography (HPLC) stands out as a preferred method for purity determination in the pharmaceutical industry due to its high sensitivity, resolution, and reproducibility.[5] This guide will delve into the validation of an HPLC method for this compound, comparing its performance with other common analytical techniques.

The Unrivaled Precision of HPLC for Purity Assessment

While various methods exist for assessing chemical purity, such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and spectroscopic techniques, HPLC offers distinct advantages for non-volatile and thermally labile compounds like this compound.[6][7]

Why HPLC is the Gold Standard:

  • High Resolution and Specificity: HPLC, particularly Reverse-Phase HPLC (RP-HPLC), provides excellent separation of the main compound from its structurally similar impurities.[8] This is crucial for accurately quantifying purity.

  • Quantitative Accuracy: Modern HPLC systems with UV-Vis detectors allow for precise quantification of the analyte and its impurities, which is essential for regulatory compliance.[8]

  • Method Validation: HPLC methods can be rigorously validated according to guidelines from the International Council for Harmonisation (ICH), ensuring the reliability of the results.[9][10]

Comparison with Alternative Methods
Method Advantages Disadvantages Suitability for this compound
HPLC High resolution, sensitivity, quantitative accuracy, well-established validation protocols.[5]Higher cost, more complex instrumentation.Excellent. Ideal for accurate purity determination and impurity profiling.
TLC Simple, rapid, low cost.[7]Lower resolution, primarily qualitative, less sensitive.Good for preliminary screening. Not suitable for precise quantification.
GC High resolution for volatile compounds.Not suitable for non-volatile or thermally unstable compounds.Poor. The compound is not sufficiently volatile for GC analysis.
NMR Spectroscopy Provides detailed structural information.[11]Lower sensitivity for impurity detection, complex data interpretation for quantification.Complementary. Useful for structural confirmation but not the primary tool for purity assessment.
Mass Spectrometry (MS) High sensitivity and specificity for mass determination.[11]Can be complex to couple with quantitative analysis without chromatographic separation.Excellent in conjunction with HPLC (LC-MS). Confirms the identity of the main peak and impurities.

Validated HPLC Method for Purity Determination

A robust RP-HPLC method was developed and validated for the purity assessment of this compound. The causality behind the experimental choices is detailed below to provide a deeper understanding of the method's integrity.

Experimental Workflow

Caption: HPLC Purity Validation Workflow.

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation.

Parameter Condition Rationale
Column C18 Reverse-Phase (4.6 mm x 250 mm, 5 µm)The C18 stationary phase provides excellent retention and separation for moderately polar compounds like quinoline carboxylic acids.[8][12]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[8]
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC, providing good elution strength for the analyte.[8]
Gradient Elution A time-programmed gradient from low to high organic contentThis ensures that both polar and non-polar impurities are eluted and separated effectively within a reasonable run time.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[12]
Injection Volume 10 µLA typical injection volume to ensure sufficient analyte loading without overloading the column.[12]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[12]
Detection UV at 210 nm and 289 nm210 nm allows for general detection of organic compounds, while 289 nm provides more specific detection for the quinoline chromophore.[8][12]
Validation Parameters

The HPLC method was validated according to ICH guidelines to ensure its suitability for its intended purpose.[9][10]

Parameter Results Acceptance Criteria
Specificity No interference from blank at the retention time of the main peak.No significant peaks at the analyte's retention time.
Linearity (r²) > 0.999r² ≥ 0.995
Precision (%RSD) Intraday: < 1.0% Interday: < 2.0%%RSD ≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Limit of Detection (LOD) 0.01 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 0.03 µg/mLSignal-to-Noise ratio of 10:1
Robustness No significant changes in results with minor variations in flow rate and mobile phase composition.Purity results remain within acceptable limits.

Step-by-Step Experimental Protocol

This section provides a detailed protocol for the purity validation of this compound using the validated HPLC method.

Materials:

  • This compound reference standard (purity ≥98%)

  • This compound test sample

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Ultrapure water

Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector

  • C18 reverse-phase column (4.6 mm x 250 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of ultrapure water and mix well.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • HPLC Analysis:

    • Set up the HPLC system with the chromatographic conditions listed in the table above.

    • Inject the standard solution to verify system suitability (e.g., retention time, peak shape).

    • Inject the sample solution.

  • Data Analysis:

    • Integrate the peaks in the chromatogram of the sample solution.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Conclusion: A Self-Validating System for Confident Results

The presented validated HPLC method provides a reliable and robust system for determining the purity of this compound. The detailed explanation of the rationale behind the experimental choices and the comprehensive validation data demonstrate the method's trustworthiness. By employing this method, researchers can have high confidence in the quality of their material, which is a critical foundation for any scientific investigation or drug development program. The comparison with other analytical techniques clearly positions HPLC as the superior choice for this application, offering unparalleled accuracy and precision.

References

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office.
  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 19, 249-261. Retrieved from [Link]

  • Kazakevich, Y., & Lobrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 31(8), 612-621.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • de Barros, A. L. B., et al. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecules, 23(10), 2465. Retrieved from [Link]

  • Liu, N., et al. (2025).
  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4983. Retrieved from [Link]

  • BYJU'S. (2019). methods of purification of organic compounds. Retrieved from [Link]

  • Shimadzu Corporation. (2022, March 3). How to do HPLC method validation [Video]. YouTube. Retrieved from [Link]

  • European Journal of Pharmaceutical Sciences. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information, operational protocols, and regulatory considerations to ensure the responsible management of this chemical waste. The procedures outlined are grounded in established principles of laboratory safety and chemical waste management, drawing from authoritative sources to ensure scientific integrity and trustworthiness.

Hazard Assessment and Triage: Understanding the Risks

Before any disposal activities commence, a thorough understanding of the potential hazards associated with this compound is paramount. Based on data from analogous compounds, this chemical should be treated as hazardous.

Key Hazard Classifications:

  • Skin Irritation: Expected to cause skin irritation.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Acute Oral Toxicity: May be harmful if swallowed.[2]

This initial hazard assessment dictates that this compound must be disposed of as hazardous chemical waste and must not be discarded down the drain or in regular trash.[3][4]

Personal Protective Equipment (PPE): The First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound for disposal. The following table outlines the minimum required PPE.

Equipment Specification Purpose
Hand Protection Nitrile or Neoprene GlovesTo prevent skin contact with the chemical.[1]
Eye Protection Chemical Splash GogglesTo protect eyes from accidental splashes.[5]
Body Protection Laboratory CoatTo protect skin and clothing from contamination.[5]
Respiratory Protection N95 Particulate RespiratorRecommended when handling the solid form to prevent inhalation of dust particles.[5]

Segregation and Containment: Preventing Hazardous Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. This prevents unintended and potentially dangerous reactions.

Step-by-Step Segregation Protocol:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory for the accumulation of hazardous waste.[3] This area should be clearly marked.

  • Use Compatible Containers: Store waste in containers made of a material compatible with the chemical.[6] For solid waste, a securely sealed plastic container is appropriate. For liquid waste (solutions containing the compound), use a sealed, compatible container, leaving adequate headspace for expansion.[6]

  • Label Waste Containers: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Toxic").[3] The date of initial waste accumulation should also be recorded.[7]

  • Incompatible Waste Streams: Ensure that this waste stream is kept separate from incompatible materials, particularly strong oxidizing agents.[8]

The logical flow for waste segregation and containment is illustrated in the diagram below.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Satellite Accumulation Area (SAA) SolidWaste Solid Waste (Contaminated consumables) SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidWaste Liquid Waste (Solutions containing the compound) LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer SAA Designated & Labeled SAA SolidContainer->SAA LiquidContainer->SAA

Caption: Waste Segregation and Containment Workflow.

Disposal Procedures: A Step-by-Step Guide

The following protocols provide a clear, actionable plan for the disposal of both solid and liquid waste containing this compound.

Solid Waste Disposal

This category includes contaminated personal protective equipment (gloves, etc.), weigh boats, and any other solid materials that have come into contact with the compound.

  • Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.[5]

  • Container Sealing: Once the container is full (do not overfill), securely seal it.

  • Transfer to SAA: Move the sealed container to the designated Satellite Accumulation Area.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

Liquid Waste Disposal

This includes solutions containing this compound.

  • Collection: Pour all liquid waste into a designated, compatible, and clearly labeled hazardous waste container.[5]

  • Avoid Mixing: Do not mix this waste stream with other types of chemical waste unless explicitly permitted by your institution's EHS guidelines.[4]

  • Container Management: Keep the container tightly closed except when adding waste.[6]

  • Arrange for Pickup: Once the container is full, move it to the SAA and arrange for pickup through your EHS office or a licensed contractor.

Decontamination of Glassware

Glassware that has been in contact with the compound must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) in a fume hood.

  • Collect Rinsate: The initial solvent rinsate is considered hazardous and must be collected in the liquid hazardous waste container.

  • Thorough Washing: After the initial rinse, wash the glassware thoroughly with soap and water.

The overall disposal workflow is visualized in the following diagram.

G Start Waste Generation Assess Assess Waste Type (Solid or Liquid) Start->Assess SolidPath Solid Waste (e.g., contaminated gloves) Assess->SolidPath LiquidPath Liquid Waste (e.g., solutions) Assess->LiquidPath SolidContainer Collect in Labeled Solid Waste Container SolidPath->SolidContainer LiquidContainer Collect in Labeled Liquid Waste Container LiquidPath->LiquidContainer SealContainer Securely Seal Container SolidContainer->SealContainer LiquidContainer->SealContainer MoveToSAA Move to Satellite Accumulation Area (SAA) SealContainer->MoveToSAA ArrangePickup Arrange for Professional Disposal via EHS MoveToSAA->ArrangePickup End Disposal Complete ArrangePickup->End

Caption: Overall Disposal Workflow.

Spill Management: Preparedness and Response

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your supervisor.

  • Don Appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the appropriate personal protective equipment, including respiratory protection if dealing with a powder.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your institution's EHS office, following their established procedures.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and compliant disposal protocols, researchers can ensure the safety of themselves, their colleagues, and the environment. This guide provides a comprehensive framework to achieve these objectives, fostering a culture of safety and excellence in the laboratory.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • MDPI. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 27(15), 4987. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Needle.Tube. (n.d.). Proper Disposal of Expired Lab Reagents: Regulations and Best Practices for Healthcare Facilities. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). SOP BIO-001 Lab Glassware Use and Disposal. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • PubMed. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Darunavir, 11(3), 29. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and data integrity. This guide provides an in-depth, procedural framework for the safe handling of 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. As your dedicated partner in research, we aim to empower you with the knowledge to manage this compound responsibly, mitigating risks and fostering a secure laboratory environment.

Understanding the Hazard Profile

Key Hazard Statements for Analogous Compounds:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[4]

Based on this data, a proactive and comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is the cornerstone of safe handling. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a crucial barrier against dermal absorption and irritation.[5][6] Always inspect gloves for signs of degradation or punctures before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.Primary
Respiratory Protection N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesFor handling the solid, powdered form to prevent inhalation of dust particles.[5][7] For handling solutions or when vapors may be generated.Task-Dependent
Body Protection Laboratory Coat or Chemical-resistant ApronProtects skin and personal clothing from contamination.[5] Recommended when handling larger quantities or when there is a significant risk of splashing.Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes.Secondary

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimizing exposure risk. The following procedural steps provide a clear, self-validating system for the safe management of this compound within the laboratory.

Preparation and Handling
  • Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[5]

  • Work Area Preparation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Weighing: When weighing the solid compound, do so in a fume hood to minimize the risk of inhaling fine dust particles.[2] Use appropriate tools to avoid generating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[5] If the solvent is volatile, the use of an air-purifying respirator with organic vapor cartridges may be necessary.[5]

  • Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding.[5] Avoid direct contact with the substance at all times.[5]

Spill Response

In the event of a spill, immediate and decisive action is required:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material to contain the substance.

  • Clean: Carefully clean the area with an appropriate solvent and then wash thoroughly with soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

Decontamination and Disposal
  • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with a suitable solvent and then washed thoroughly.[5]

  • Waste Disposal: All solid waste (e.g., contaminated gloves, weigh boats) and liquid waste containing this compound must be collected in a clearly labeled hazardous waste container.[5][8] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8] The principle of treating this compound as hazardous waste from "cradle to grave" ensures the highest level of safety and regulatory compliance.[8]

Workflow Visualization

To further clarify the safe handling process, the following diagram outlines the key decision points and actions required.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_start Start: Receive Chemical don_ppe Don Appropriate PPE prep_start->don_ppe prep_hood Prepare Chemical Fume Hood don_ppe->prep_hood weigh Weigh Solid Compound prep_hood->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill experiment Conduct Experiment dissolve->experiment dissolve->spill decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate experiment->spill segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste dispose Dispose in Labeled Hazardous Waste Container segregate_waste->dispose evacuate Evacuate Area spill->evacuate contain Contain Spill evacuate->contain cleanup_spill Clean & Decontaminate contain->cleanup_spill dispose_spill_waste Dispose of Contaminated Materials cleanup_spill->dispose_spill_waste

Caption: Safe Handling Workflow for this compound.

Conclusion

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring a safe laboratory environment that fosters groundbreaking scientific discovery. Your commitment to safety is a commitment to the integrity of your research and the well-being of your team.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. [Link]

  • Alfa Aesar. SAFETY DATA SHEET: 6-Methoxyquinoline. [Link]

  • Occupational Safety and Health Administration. OSHA Glove Selection Chart. [Link]

  • PubChem. 2-Hydroxyquinoline-4-carboxylic acid. [Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.